Product packaging for Bz-Lys-OMe(Cat. No.:)

Bz-Lys-OMe

Cat. No.: B2464964
M. Wt: 264.32 g/mol
InChI Key: RNFLYGMDYGDLQG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bz-Lys-OMe is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B2464964 Bz-Lys-OMe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl (2S)-6-amino-2-benzamidohexanoate

InChI

InChI=1S/C14H20N2O3/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

RNFLYGMDYGDLQG-LBPRGKRZSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

What is the full chemical name of Bz-Lys-OMe?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester, commonly abbreviated as this compound, is a chemically modified amino acid derivative of L-lysine. Its full chemical name is methyl 2-benzamido-6-aminohexanoate . It is frequently supplied as a hydrochloride salt (Bz-L-Lys-OMe HCl). This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily recognized as a specific substrate for the serine protease, trypsin. Its structure allows for the investigation of enzyme kinetics, inhibitor screening, and its use as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

The quantitative data for Nα-Benzoyl-L-lysine methyl ester hydrochloride are summarized below. These properties are crucial for its handling, storage, and use in experimental settings.

PropertyValueReference
Alternate Names N-alpha-Benzoyl-L-lysine methyl ester hydrochloride[1]
CAS Number 14280-01-4[2]
Molecular Formula C₁₄H₂₀N₂O₃·HCl[1][2]
Molecular Weight 300.8 g/mol [2]
Appearance White powder
Purity ≥ 98% (HPLC)
Melting Point 78-83 °C
Optical Rotation [α]D20 = -20 ± 2º (c=1 in H₂O)
Storage Conditions Store at 0-8 °C

Applications in Research and Drug Development

This compound is a versatile tool with applications spanning enzymology, medicinal chemistry, and materials science.

  • Enzyme Kinetics and Inhibitor Screening: As a specific substrate for trypsin, this compound is instrumental in studying the enzyme's catalytic mechanism. Trypsin cleaves the peptide bond at the carboxyl side of lysine and arginine residues. The hydrolysis of the methyl ester bond in this compound can be monitored to determine enzyme activity. This makes it a useful reagent for screening potential trypsin inhibitors, which is relevant in the development of therapeutics for conditions where trypsin activity is dysregulated.

  • Peptide Synthesis: Amino acid derivatives with protected functional groups are fundamental building blocks in the synthesis of peptides. This compound, with its protected α-amino group, can be used as a precursor in the solution-phase synthesis of peptides, contributing to the development of peptide-based drugs and research tools.

  • Biochemical Research: The compound is utilized in studies of protein-protein interactions and for elucidating biochemical pathways. By incorporating this modified amino acid, researchers can probe the structural and functional roles of lysine residues in proteins.

Experimental Protocols

Synthesis of Nα-Benzoyl-L-lysine methyl ester

The synthesis of Nα-benzoyl amino acid methyl esters can be achieved through a two-step process involving the esterification of the amino acid followed by the benzoylation of the α-amino group.

Step 1: Synthesis of L-lysine methyl ester hydrochloride

A general and efficient method for the esterification of amino acids involves the use of thionyl chloride or trimethylchlorosilane in methanol.

  • Materials: L-lysine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend L-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add TMSCl (2 equivalents) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-lysine methyl ester dihydrochloride as a crude product, which can be used in the next step without further purification.

Step 2: N-benzoylation of L-lysine methyl ester

The α-amino group can be selectively benzoylated using a peptide coupling reagent.

  • Materials: L-lysine methyl ester dihydrochloride, Benzoic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve L-lysine methyl ester dihydrochloride (1 equivalent), benzoic acid (1 equivalent), and DMAP (0.1 equivalents) in DCM.

    • Add TEA (3 equivalents) to neutralize the hydrochloride salts.

    • Add EDAC (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH₄Cl, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Nα-Benzoyl-L-lysine methyl ester.

Enzymatic Assay of Trypsin using this compound (Adapted Protocol)
  • Principle: Trypsin catalyzes the hydrolysis of the methyl ester bond of this compound, producing Nα-Benzoyl-L-lysine and methanol. The formation of the carboxylate product can be monitored continuously.

  • Materials:

    • Trypsin solution (e.g., from bovine pancreas, in 1 mM HCl)

    • This compound hydrochloride substrate solution (concentration to be optimized around the expected Kₘ)

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (Calcium ions are important for trypsin stability and activity).

  • Procedure (Spectrophotometric):

    • Prepare a stock solution of this compound in the assay buffer. A range of substrate concentrations should be prepared to determine kinetic parameters.

    • Set a UV/Vis spectrophotometer to a wavelength where the product absorbs differently from the substrate (this may require preliminary spectral scans). For similar substrates like TAME, the change in absorbance is monitored at 247 nm.

    • Equilibrate a cuvette containing the assay buffer and the this compound substrate solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the trypsin enzyme solution.

    • Immediately mix by inversion and record the change in absorbance over time for several minutes.

    • The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance vs. time plot.

    • Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzoylation Lysine L-Lysine Ester L-Lysine Methyl Ester (H-Lys-OMe) Lysine->Ester MeOH, TMSCl Benzoylated Nα-Benzoyl-L-lysine Methyl Ester (this compound) Ester->Benzoylated Benzoic Acid, EDAC, DMAP, TEA

Caption: Two-step synthesis of this compound.

Trypsin Inhibition Assay Workflow

This diagram outlines the workflow for screening potential trypsin inhibitors using this compound as a substrate.

Trypsin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, This compound Substrate, Trypsin Solution Mix Mix Trypsin with Inhibitor or Vehicle Reagents->Mix Inhibitor Prepare Test Inhibitor Solutions Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add this compound to initiate reaction Incubate->Add_Substrate Measure Monitor Reaction Rate (e.g., Spectrophotometry) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for a trypsin inhibition assay.

Conclusion

Nα-Benzoyl-L-lysine methyl ester is a key reagent for researchers in the life sciences and drug discovery. Its role as a specific substrate for trypsin facilitates the detailed study of this important enzyme and the screening of potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Nα-Benzoyl-L-lysine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester, an important amino acid derivative utilized in biochemical research and pharmaceutical development. This document details the chemical properties, a proposed synthetic pathway, and purification protocols.

Compound Data

The following table summarizes the key physicochemical properties of Nα-Benzoyl-L-lysine methyl ester hydrochloride.

PropertyValueCitations
CAS Number 14280-01-4[1][2]
Molecular Formula C₁₄H₂₀N₂O₃·HCl[1]
Molecular Weight 300.8 g/mol [1]
Appearance White powder[1]
Melting Point 78-83 °C
Purity (Commercial) ≥ 98% (HPLC)
Optical Rotation [α]D20 = -20 ± 2º (c=1 in H₂O)
Storage Conditions 0-8 °C

Synthesis and Purification Overview

The synthesis of Nα-Benzoyl-L-lysine methyl ester can be conceptualized as a two-step process. The first step involves the esterification of the carboxyl group of L-lysine to yield L-lysine methyl ester. The second, and more critical step, is the selective Nα-benzoylation of the resulting diester. The overall workflow is depicted in the diagram below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Lysine L-Lysine LysineEster L-Lysine Methyl Ester (Intermediate) Lysine->LysineEster Esterification (Methanol, TMSCl) BenzoylLysineEster Crude Nα-Benzoyl-L-lysine Methyl Ester LysineEster->BenzoylLysineEster Selective Nα-Benzoylation (Benzoyl Chloride, Base) Workup Aqueous Work-up BenzoylLysineEster->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Nα-Benzoyl-L-lysine Methyl Ester HCl Chromatography->FinalProduct

Caption: Overall workflow for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester. These protocols are based on general procedures for similar compounds.

Step 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride

This procedure follows a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.

Materials:

  • L-Lysine hydrochloride

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-lysine hydrochloride (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (2.2 equivalents) to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

  • The resulting crude L-lysine methyl ester dihydrochloride can be used in the next step without further purification.

Step 2: Selective Nα-Benzoylation of L-Lysine Methyl Ester

This step involves the selective acylation of the α-amino group. Controlling the reaction conditions, such as pH and the rate of addition of benzoyl chloride, is crucial for achieving selectivity over the ε-amino group.

Materials:

  • L-Lysine methyl ester dihydrochloride (from Step 1)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (or another suitable base)

  • Benzoyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the crude L-lysine methyl ester dihydrochloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to neutralize the hydrochloride salts and to act as a base for the subsequent reaction.

  • In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred lysine methyl ester solution at 0 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

Purification

The purification process involves an initial aqueous work-up to remove water-soluble byproducts, followed by column chromatography to isolate the desired product.

Aqueous Work-up:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude Nα-Benzoyl-L-lysine methyl ester.

Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20:80 and gradually increasing the polarity).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure Nα-Benzoyl-L-lysine methyl ester hydrochloride.

Visualization of the Synthetic Pathway

The chemical transformations are illustrated in the following diagram.

Synthetic_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nα-Benzoylation Lysine L-Lysine reagents1 + CH₃OH, TMSCl Lysine->reagents1 LysineEster L-Lysine Methyl Ester reagents1->LysineEster reagents2 + Benzoyl Chloride, Base LysineEster->reagents2 FinalProduct Nα-Benzoyl-L-lysine Methyl Ester reagents2->FinalProduct

Caption: Reaction scheme for the synthesis of Nα-Benzoyl-L-lysine methyl ester.

Expected Outcomes and Characterization

The successful synthesis and purification should yield a white to off-white solid. The identity and purity of the final product can be confirmed by various analytical techniques.

ParameterExpected Result
Yield Yields for this specific reaction are not widely reported but are expected to be in the moderate to good range (40-70%) based on similar N-acylations of amino acid esters.
Purity ≥ 98% as determined by HPLC.
¹H NMR The spectrum should show characteristic peaks for the benzoyl group (aromatic protons), the lysine backbone protons, the methyl ester protons, and the methylene protons of the lysine side chain.
¹³C NMR The spectrum should show distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons of the benzoyl group, and the aliphatic carbons of the lysine backbone and side chain.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the protonated molecule.
FT-IR The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide and ester), and aromatic C-H and C=C stretches.

This guide provides a foundational understanding and a practical framework for the synthesis and purification of Nα-Benzoyl-L-lysine methyl ester. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

The Hydrolytic Engine: A Technical Guide to the Mechanism of Bz-Lys-OMe as a Trypsin Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a specific synthetic substrate widely employed in the characterization of trypsin activity. As a serine protease, trypsin plays a pivotal role in numerous physiological and pathological processes, making it a key target in drug discovery and a vital tool in proteomics research. Understanding the precise mechanism by which trypsin recognizes and cleaves substrates like this compound is fundamental to these endeavors. This technical guide provides an in-depth exploration of the core mechanism of action, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the enzymatic process.

Core Mechanism of Action: A Two-Act Play of Acylation and Deacylation

The catalytic prowess of trypsin in hydrolyzing this compound unfolds in a well-orchestrated two-step process occurring within the enzyme's active site. This mechanism is characteristic of serine proteases and involves the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

Act 1: Acylation - The Formation of a Fleeting Bond

  • Substrate Binding: The process initiates with the binding of this compound to the active site of trypsin. The specificity of this interaction is primarily dictated by the S1 pocket, a deep, negatively charged cleft in the enzyme. The positively charged ε-amino group of the lysine residue in this compound forms a salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 pocket. This precise fit ensures proper orientation of the substrate for catalysis.

  • Nucleophilic Attack: The catalytic triad, comprising Serine 195 (Ser195), Histidine 57 (His57), and Aspartate 102 (Asp102), is the heart of the catalytic machinery. His57, acting as a general base, abstracts a proton from the hydroxyl group of Ser195, thereby increasing its nucleophilicity. The activated Ser195 oxygen then launches a nucleophilic attack on the carbonyl carbon of the ester bond in this compound.

  • Formation of the Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds with the backbone amide groups of Glycine 193 and Serine 195, a region known as the "oxyanion hole."

  • Collapse of the Intermediate and Release of the First Product: The tetrahedral intermediate collapses. His57, now acting as a general acid, donates a proton to the ester's methoxy group, facilitating its departure as methanol (CH₃OH), the first product. This step results in the formation of a covalent acyl-enzyme intermediate, where the benzoyl-lysyl group is ester-linked to Ser195.

Act 2: Deacylation - Regeneration of the Enzyme

  • Water Enters the Stage: A water molecule from the solvent enters the active site, positioning itself for the second phase of the reaction.

  • Activation of Water: His57, once again acting as a general base, abstracts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion).

  • Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Formation of the Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

  • Collapse and Release of the Final Product: The intermediate collapses, and the bond between the carbonyl carbon and the Ser195 oxygen is cleaved. His57 donates a proton back to the Ser195 hydroxyl group, regenerating the enzyme's catalytic triad to its original state. The second product, Nα-Benzoyl-L-lysine, is released from the active site.

The regenerated trypsin is now ready to bind to another molecule of this compound and repeat the catalytic cycle.

Visualizing the Mechanism

The enzymatic cleavage of this compound by trypsin can be represented as a series of interconnected steps.

Enzymatic_Cleavage_of_Bz_Lys_OMe cluster_binding Substrate Binding cluster_acylation Acylation cluster_deacylation Deacylation E_S Trypsin (E) + this compound (S) ES Trypsin-Substrate Complex (ES) E_S->ES k1 EA Acyl-Enzyme Intermediate (E-Acyl) + Methanol (P1) ES->EA k2 E_P2 Trypsin (E) + Bz-Lys (P2) EA->E_P2 k3

Enzymatic reaction pathway of trypsin with this compound.

Quantitative Analysis: Kinetic Parameters

The interaction between trypsin and its substrates can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

While specific kinetic data for this compound can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides a comparative summary of kinetic constants for trypsin with various Nα-acyl-L-lysine methyl ester substrates to offer a quantitative context.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Nα-Tosyl-L-lysine methyl ester (TLME)0.05 - 0.210 - 405 x 10⁴ - 8 x 10⁵pH 8.0, 25°C
Nα-Acetyl-L-lysine methyl ester~1.0~20~2 x 10⁴pH 8.0, 25°C
Nα-Benzoyl-L-arginine ethyl ester (BAEE)0.05 - 0.115 - 301.5 x 10⁵ - 6 x 10⁵pH 7.6-8.0, 25°C

Note: The values presented are approximate and collated from various literature sources for comparative purposes. Experimental conditions can significantly influence these parameters.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity using this compound

This protocol outlines a general method for determining the initial rate of trypsin-catalyzed hydrolysis of this compound by monitoring the change in absorbance in the UV range. The cleavage of the ester bond leads to the formation of a carboxylate group, which can cause a change in the absorbance spectrum.

I. Materials and Reagents

  • Trypsin: Purified, salt-free trypsin (e.g., bovine pancreatic trypsin). Prepare a stock solution in 1 mM HCl to maintain stability and prevent autolysis. The working concentration will need to be optimized based on the specific activity of the enzyme lot.

  • Nα-Benzoyl-L-lysine methyl ester (this compound): Substrate. Prepare a stock solution in a suitable solvent like methanol or dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.

  • Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for trypsin stability and activity.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of maintaining a constant temperature and measuring absorbance at 253-257 nm.

  • Quartz cuvettes: With a 1 cm path length.

II. Experimental Procedure

  • Preparation of Working Solutions:

    • Trypsin Solution: Dilute the trypsin stock solution with cold 1 mM HCl to a working concentration (e.g., 0.1 - 1 µM). The final concentration in the assay should be in the nanomolar range and needs to be determined empirically to ensure a linear reaction rate for a sufficient duration.

    • Substrate Solution: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the cuvette (e.g., 0.1 to 5 times the expected Km).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the desired wavelength (typically around 256 nm for benzoyl derivatives) and equilibrate the instrument and cuvette holder to the desired temperature (e.g., 25°C or 37°C).

    • To a 1 cm quartz cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate. Record a baseline absorbance for a few minutes.

    • Initiate the reaction by adding a small, precise volume of the trypsin working solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion (avoiding bubble formation) and immediately start recording the change in absorbance over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (ΔA/min) / (ε * l)), where ε is the molar extinction coefficient of the product at the measured wavelength and l is the path length (1 cm). The change in molar extinction coefficient (Δε) between the product and the substrate should be determined experimentally or obtained from the literature.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric assay of trypsin activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Trypsin Solution - this compound Solutions - Assay Buffer Setup Set up Spectrophotometer: - Wavelength (e.g., 256 nm) - Temperature (e.g., 25°C) Reagents->Setup Equilibrate Equilibrate Substrate and Buffer in Cuvette Setup->Equilibrate Initiate Initiate Reaction by adding Trypsin Equilibrate->Initiate Record Record Absorbance Change over Time Initiate->Record Calculate_v0 Calculate Initial Velocity (v₀) Record->Calculate_v0 Plot Plot v₀ vs. [Substrate] Calculate_v0->Plot Determine_Kinetics Determine Km and kcat using Michaelis-Menten kinetics Plot->Determine_Kinetics

Workflow for the spectrophotometric assay of trypsin.

Conclusion

The mechanism of this compound hydrolysis by trypsin is a classic example of serine protease catalysis, characterized by substrate-specific binding and a two-step acylation-deacylation pathway mediated by the catalytic triad. A thorough understanding of this mechanism, supported by quantitative kinetic analysis and well-defined experimental protocols, is indispensable for researchers and professionals in the fields of biochemistry, drug development, and proteomics. The information provided in this guide serves as a foundational resource for the effective utilization of this compound as a tool to probe the function and inhibition of trypsin.

Spectrophotometric Properties of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a derivative of the amino acid L-lysine, recognized for its utility in various biochemical and pharmaceutical research applications. Its structure incorporates a benzoyl group at the α-amino position and a methyl ester at the carboxyl group, rendering it a valuable tool for studying enzyme kinetics, particularly as a substrate for proteases like trypsin. This technical guide provides an in-depth overview of the spectrophotometric properties of this compound, detailed experimental protocols for its use in enzymatic assays, and visualizations of relevant biochemical pathways and workflows.

Core Spectrophotometric Properties

The characteristic spectrophotometric properties of this compound are primarily attributed to the presence of the benzoyl group, which contains a benzene ring conjugated to a carbonyl group. This chromophore is responsible for the compound's absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

While specific high-resolution spectral data for this compound is not extensively published, the spectrophotometric behavior can be inferred from structurally similar N-benzoyl amino acid esters. The enzymatic hydrolysis of the methyl ester bond by proteases such as trypsin leads to the formation of Nα-Benzoyl-L-lysine. This reaction induces a change in the electronic environment of the benzoyl chromophore, resulting in a detectable change in UV absorbance.

Table 1: Spectrophotometric Data for this compound and Analogs

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent/BufferNotes
Nα-Benzoyl-L-lysine methyl ester (this compound) ~253Not empirically determined; estimated to be in the range of 500-1000Phosphate or Tris bufferThe λmax is inferred from analogous compounds. The molar absorptivity is an estimation based on similar benzoylated amino acids.
Nα-Benzoyl-L-arginine ethyl ester (BAEE) 253~800 - 100067 mM Sodium Phosphate, pH 7.6A commonly used substrate for trypsin assays. The hydrolysis of the ester bond is monitored by the increase in absorbance at 253 nm.
p-Toluenesulfonyl-L-arginine methyl ester (TAME) 2475400.046 M Tris-HCl, pH 8.1Another trypsin substrate where hydrolysis is monitored in the UV range[1].

Enzymatic Hydrolysis and Spectrophotometric Monitoring

This compound serves as a specific substrate for trypsin, a serine protease that cleaves peptide chains at the carboxyl side of lysine and arginine residues. The enzymatic reaction involves the hydrolysis of the methyl ester bond of this compound, yielding Nα-Benzoyl-L-lysine and methanol.

The progress of this reaction can be continuously monitored using a spectrophotometer. The cleavage of the ester bond results in the formation of a carboxylate anion at physiological pH, which alters the electronic structure of the adjacent benzoyl group. This change leads to an increase in absorbance at a specific wavelength, typically around 253 nm for N-benzoyl amino acid esters. The rate of this absorbance increase is directly proportional to the rate of the enzymatic reaction and can be used to determine the activity of the enzyme.

Enzymatic_Hydrolysis BzLysOMe This compound Trypsin Trypsin BzLysOMe->Trypsin Products Nα-Benzoyl-L-lysine + Methanol Trypsin->Products Hydrolysis

Caption: Enzymatic hydrolysis of this compound by trypsin.

Experimental Protocols

The following is a detailed protocol for a continuous spectrophotometric assay to measure trypsin activity using this compound as a substrate. This protocol is adapted from established methods for similar N-benzoyl amino acid ester substrates.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

    • Dissolve Trizma base and calcium chloride in deionized water.

    • Adjust the pH to 8.0 at 25°C with 1 M HCl.

    • Bring to the final volume with deionized water.

  • Substrate Stock Solution (10 mM this compound):

    • Accurately weigh the required amount of Nα-Benzoyl-L-lysine methyl ester hydrochloride (MW: 300.8 g/mol ).

    • Dissolve in a minimal amount of a suitable organic solvent like DMSO or ethanol, and then bring to the final volume with the Assay Buffer. Note: Ensure the final concentration of the organic solvent in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Trypsin Solution:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with cold 1 mM HCl.

Assay Procedure
  • Set up a UV-Vis spectrophotometer to measure absorbance at 253 nm. The temperature of the cuvette holder should be maintained at 25°C.

  • In a quartz cuvette with a 1 cm path length, add the following:

    • X µL of Assay Buffer

    • Y µL of Substrate Stock Solution (to achieve the desired final concentration, e.g., 0.1 - 1.0 mM)

    • Make up the volume to 980 µL with Assay Buffer.

  • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Record the baseline absorbance for 2-3 minutes to ensure temperature equilibration and stability of the substrate.

  • Initiate the reaction by adding 20 µL of the diluted trypsin solution to the cuvette.

  • Immediately mix the solution by gentle inversion or with a cuvette stirrer and start recording the absorbance at 253 nm for 5-10 minutes.

  • The rate of the reaction (ΔA₂₅₃/min) should be determined from the initial linear portion of the absorbance versus time plot.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Stock, and Trypsin Solution Spectro Set Spectrophotometer (253 nm, 25°C) Reagents->Spectro Cuvette Mix Buffer and Substrate in Cuvette Spectro->Cuvette Baseline Record Baseline Absorbance Cuvette->Baseline AddEnzyme Add Trypsin Solution to Initiate Reaction Baseline->AddEnzyme Record Record Absorbance vs. Time AddEnzyme->Record Plot Plot Absorbance vs. Time Record->Plot Rate Determine Initial Rate (ΔA₂₅₃/min) Plot->Rate

Caption: Workflow for the spectrophotometric assay of trypsin activity.

Signaling Pathways and Broader Context

While this compound is primarily a tool for in vitro enzyme assays, the modification of lysine residues is a critical aspect of cellular signaling and regulation. Lysine benzoylation has been identified as a post-translational modification (PTM) on histones, playing a role in the regulation of chromatin structure and gene expression. Enzymes known as lysine acetyltransferases (KATs), such as HBO1, have been shown to catalyze lysine benzoylation, while sirtuins (e.g., SIRT1 and SIRT2) can act as "erasers" to remove this modification. The study of how benzoyl-CoA is utilized by these enzymes to modify lysine residues on proteins is an active area of research.

Signaling_Pathway BenzoylCoA Benzoyl-CoA KAT Lysine Acetyltransferase (e.g., HBO1) BenzoylCoA->KAT Lysine Lysine Residue (on Histone) Lysine->KAT BenzoylLysine Benzoylated Lysine (on Histone) Sirtuin Sirtuin (e.g., SIRT2) BenzoylLysine->Sirtuin KAT->BenzoylLysine 'Writer' Sirtuin->Lysine 'Eraser'

References

An In-depth Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and relevant experimental protocols for Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key reagent in biochemical and pharmaceutical research.

Core Properties of this compound and its Hydrochloride Salt

Nα-Benzoyl-L-lysine methyl ester is a derivative of the amino acid L-lysine. It is frequently utilized in its hydrochloride salt form (Bz-L-Lys-OMe HCl) to enhance solubility and stability. The fundamental properties of both forms are summarized below.

PropertyThis compoundBz-L-Lys-OMe Hydrochloride
CAS Number 17039-40-6[1]14280-01-4[2][3][4][5]
Molecular Formula C₁₄H₂₀N₂O₃C₁₄H₂₀N₂O₃·HCl
Molecular Weight 264.32 g/mol 300.78 g/mol
Appearance Not specifiedWhite powder
Primary Application Specific substrate for trypsinReagent in biochemical research

Applications in Research and Development

This compound and its derivatives are valuable tools in various scientific disciplines due to their specific interaction with certain enzymes.

  • Enzyme Kinetics and Protease Activity Assays: As a specific substrate for trypsin, this compound is instrumental in studying the kinetics of this enzyme. Trypsin, a serine protease, plays a crucial role in digestion and is widely used in proteomics for protein digestion. Assays using this compound allow for the precise measurement of trypsin activity, which is essential for understanding its function and for screening potential inhibitors.

  • Peptide Synthesis: Lysine derivatives are fundamental building blocks in the synthesis of peptides. Protected forms of lysine, such as this compound, enable controlled, stepwise addition of amino acids to a growing peptide chain, facilitating the creation of complex and biologically active peptides for therapeutic and research purposes.

  • Drug Discovery and Development: The study of enzymes involved in lysine metabolism is a target for the development of novel therapeutics, including antimicrobial agents. While this compound is a synthetic compound, its interaction with proteases like trypsin provides a model system for understanding enzyme-substrate interactions that are critical in drug design.

Experimental Protocol: Trypsin Activity Assay Using a Methyl Ester Substrate

This section details a generalized spectrophotometric method for determining trypsin activity using a lysine methyl ester substrate like this compound. The principle is based on the hydrolysis of the ester bond by trypsin, which can be monitored by an increase in absorbance at a specific wavelength.

3.1. Materials and Reagents

  • Bz-L-Lys-OMe Hydrochloride

  • Trypsin (e.g., bovine pancreas)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂) solution (e.g., 10 mM)

  • Hydrochloric acid (HCl) (e.g., 1 mM) for diluting trypsin

  • Spectrophotometer capable of measuring in the UV range

  • Quartz cuvettes

3.2. Solution Preparation

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add CaCl₂ to a final concentration of 10 mM. Calcium ions are important for the stability and optimal activity of trypsin.

  • Substrate Solution: Prepare a stock solution of Bz-L-Lys-OMe HCl in the assay buffer. The final concentration in the assay will depend on the specific experimental design, but a starting point could be in the range of 0.1 to 1 mM.

  • Trypsin Stock Solution: Prepare a concentrated stock solution of trypsin in 1 mM HCl. Storing trypsin at an acidic pH helps to prevent autolysis. For the assay, dilute the stock solution with the assay buffer to achieve a final concentration that provides a linear rate of substrate hydrolysis over a few minutes.

3.3. Assay Procedure

  • Set the spectrophotometer to the appropriate wavelength (e.g., 247 nm for similar substrates like TAME) and equilibrate the temperature to 25°C.

  • To a quartz cuvette, add the assay buffer and the substrate solution. Mix gently and place the cuvette in the spectrophotometer.

  • Allow the cuvette to incubate for 3-5 minutes to reach thermal equilibrium and record a baseline reading.

  • Initiate the reaction by adding a small volume of the diluted trypsin solution to the cuvette.

  • Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Ensure that the increase in absorbance is linear during the measurement period. If the rate is too fast, dilute the enzyme solution further.

3.4. Data Analysis

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

  • The enzyme activity can be calculated using the Beer-Lambert law: Activity (units/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme Where:

    • ε is the molar extinction coefficient of the product at the measured wavelength.

    • l is the path length of the cuvette (typically 1 cm).

    • V_total is the total volume of the reaction mixture.

    • V_enzyme is the volume of the enzyme solution added.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the trypsin activity assay described above.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, CaCl₂) mix_reagents Mix Buffer and Substrate in Cuvette prep_buffer->mix_reagents prep_substrate Prepare Substrate Solution (this compound) prep_substrate->mix_reagents prep_enzyme Prepare Trypsin Solution (in HCl, then dilute) add_enzyme Initiate Reaction (Add Trypsin) prep_enzyme->add_enzyme setup_spec Set Spectrophotometer (Wavelength, Temperature) setup_spec->mix_reagents equilibrate Equilibrate and Record Baseline mix_reagents->equilibrate equilibrate->add_enzyme record_data Record Absorbance over Time add_enzyme->record_data calc_rate Calculate Rate (ΔA/min) record_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for Trypsin Activity Assay.

Signaling Pathways and Broader Context

While this compound is a synthetic molecule primarily used for in vitro assays, it helps in the study of enzymes that are part of critical biological pathways. Lysine metabolism, for instance, is essential for protein synthesis and the generation of other bioactive molecules. In bacteria, the lysine biosynthesis pathway is a target for the development of novel antibiotics. Understanding how enzymes in these pathways recognize and process lysine and its analogs is crucial for designing effective inhibitors. The enzymatic cleavage of a lysine derivative like this compound provides a simplified model for the initial recognition and catalytic steps that occur in these more complex biological systems.

The diagram below illustrates a simplified overview of the role of proteases in protein degradation, a fundamental process in which enzymes like trypsin participate.

ProteaseFunction Protein Protein Substrate Protease Protease (e.g., Trypsin) Protein->Protease Binds to Active Site Peptides Peptide Fragments Protease->Peptides Catalyzes Cleavage AminoAcids Amino Acids Peptides->AminoAcids Further Degradation

Caption: General Role of Proteases.

References

Purity Specifications for Bz-Lys-OMe in Enzymatic Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) for use in enzymatic assays, with a focus on its application as a substrate for trypsin and trypsin-like enzymes. Ensuring high purity of this substrate is critical for obtaining accurate and reproducible kinetic data. This document outlines common purity levels, analytical methods for quality control, the potential impact of impurities, a detailed experimental protocol for a continuous spectrophotometric assay, and the biological context of trypsin-like protease activity.

Purity Specifications and Analytical Methods

The purity of this compound is paramount for reliable enzymatic assays as impurities can act as inhibitors or alternative substrates, leading to erroneous kinetic measurements. Commercially available this compound hydrochloride is typically offered at a purity of ≥98% or 99%, which is adequate for most research applications.

Table 1: Purity Specifications and Analytical Methods for this compound

ParameterSpecificationPrimary Analytical MethodSecondary/Confirmatory Methods
Chemical Purity ≥98% or ≥99%High-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity Conforms to structureMass Spectrometry (MS), NMR SpectroscopyInfrared (IR) Spectroscopy
Net Peptide Content Typically 70-90%Quantitative Amino Acid Analysis (AAA)Elemental Analysis (CHN Analysis)
Enantiomeric Purity >99% L-enantiomerChiral HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatizationPolarimetry
Residual Solvents Varies by supplierGas Chromatography (GC)-
Water Content Varies by supplierKarl Fischer TitrationThermogravimetric Analysis (TGA)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the chemical purity of synthetic peptides and their derivatives like this compound. This technique separates the main compound from any impurities, such as truncated or protected intermediates from the synthesis. Mass spectrometry is used to confirm the molecular weight of the target compound. For determining the net peptide content, which accounts for the presence of counter-ions (like trifluoroacetate, TFA) and water, quantitative amino acid analysis is the most accurate method.

Impact of Impurities on Enzymatic Assays

Impurities in a substrate preparation can significantly alter the outcome of an enzymatic assay. Even small percentages of contaminants can have a profound effect, particularly if they are potent inhibitors of the enzyme under study.

Potential effects of impurities include:

  • Competitive Inhibition: Impurities structurally similar to this compound may bind to the active site of the enzyme without being processed, thereby reducing the apparent affinity of the enzyme for the substrate (increasing the Michaelis constant, Km).

  • Non-competitive or Uncompetitive Inhibition: Other impurities may bind to allosteric sites on the enzyme or the enzyme-substrate complex, reducing the maximum velocity (Vmax) of the reaction.

  • Substrate for the Enzyme: Some impurities might also be substrates for the enzyme, leading to a complex kinetic profile that does not fit standard models.

  • Assay Interference: Impurities can also interfere with the detection method, for example, by absorbing light at the same wavelength as the product being monitored.

Experimental Protocol: Continuous Spectrophotometric Assay of Trypsin Activity

This protocol describes a method for the continuous monitoring of trypsin activity using this compound as a substrate. The hydrolysis of the methyl ester bond by trypsin leads to the formation of Nα-Benzoyl-L-lysine, which results in a change in absorbance that can be monitored spectrophotometrically. This protocol is adapted from established methods for similar trypsin substrates like p-toluene-sulfonyl-L-arginine methyl ester (TAME) and Nα-Benzoyl-L-arginine ethyl ester (BAEE).[1][2]

Reagents and Equipment
  • This compound·HCl (High purity, ≥98%)

  • Trypsin (from bovine pancreas, e.g., TPCK-treated to inhibit chymotrypsin activity)

  • Tris-HCl buffer: 46 mM Tris-HCl, pH 8.1, containing 11.5 mM CaCl₂.

  • Hydrochloric Acid (HCl): 1 mM for dissolving and diluting trypsin.

  • Spectrophotometer capable of measuring absorbance at 247 nm, with temperature control.

  • Quartz cuvettes (1 cm path length).

Solution Preparation
  • Tris-HCl Buffer (46 mM, pH 8.1, 11.5 mM CaCl₂): Prepare a stock solution of Tris base and CaCl₂. Adjust the pH to 8.1 at 25°C with HCl.

  • This compound Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound·HCl in purified water. Prepare fresh daily.

  • Trypsin Stock Solution (e.g., 1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Store on ice.

  • Working Trypsin Solution: Immediately before the assay, dilute the trypsin stock solution in cold 1 mM HCl to a concentration of 10-20 µg/mL.[2]

Assay Procedure
  • Set up the spectrophotometer: Set the wavelength to 247 nm and the temperature to 25°C.

  • Prepare the reaction mixture: In a quartz cuvette, combine:

    • 2.6 mL of 46 mM Tris-HCl buffer (pH 8.1).

    • 0.3 mL of 10 mM this compound substrate solution.

  • Equilibrate: Mix the contents of the cuvette by inversion and place it in the spectrophotometer. Allow it to incubate for 3-5 minutes to reach thermal equilibrium and establish a baseline reading.

  • Initiate the reaction: Add 0.1 mL of the working trypsin solution to the cuvette.

  • Monitor absorbance: Immediately mix by inversion and start recording the absorbance at 247 nm for 3-5 minutes. The increase in absorbance should be linear for at least the first few minutes.

Calculation of Enzyme Activity

The activity of the trypsin solution can be calculated from the initial linear rate of the reaction (ΔA₂₄₇/min). The calculation requires the molar extinction coefficient for the product at 247 nm.

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 25°C and a specific pH.

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the enzymatic assay of trypsin using this compound.

G Figure 1: Workflow for Trypsin Enzymatic Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) qc Substrate QC (Check Purity Certificate) reagents->qc mix Mix Buffer and Substrate in Cuvette qc->mix equilibrate Equilibrate to 25°C mix->equilibrate add_enzyme Add Trypsin Solution equilibrate->add_enzyme monitor Monitor Absorbance at 247 nm add_enzyme->monitor rate Calculate Initial Rate (ΔA/min) monitor->rate activity Calculate Enzyme Activity rate->activity

Figure 1: Workflow for Trypsin Enzymatic Assay
Signaling Pathway: Protease-Activated Receptor 2 (PAR2)

Trypsin and trypsin-like proteases are not only involved in digestion but also play crucial roles in cell signaling. One important pathway is the activation of Protease-Activated Receptors (PARs). Trypsin is a key activator of PAR2, a G protein-coupled receptor involved in inflammation and pain.

PAR2_Signaling Figure 2: Trypsin Activation of PAR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2_inactive Inactive PAR2 PAR2_active Active PAR2 (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein G Protein (Gq/11) PAR2_active->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates downstream Downstream Signaling (e.g., MAPK activation, Inflammatory Response) PKC->downstream Trypsin Trypsin Trypsin->PAR2_inactive Cleavage of N-terminus

Figure 2: Trypsin Activation of PAR2 Signaling Pathway

Conclusion

The use of high-purity this compound is essential for accurate and reproducible enzymatic assays of trypsin and trypsin-like proteases. Researchers should be aware of the potential impact of impurities and utilize appropriate analytical methods to verify the quality of their substrate. The provided experimental protocol offers a robust starting point for setting up a reliable continuous spectrophotometric assay. Understanding the broader biological roles of these enzymes, such as their involvement in PAR2 signaling, provides a valuable context for kinetic studies and drug development efforts targeting these proteases.

References

A Technical Guide to Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key reagent in proteomics and enzyme kinetics. This document outlines its primary suppliers, ordering information, and detailed experimental protocols for its use as a trypsin substrate.

Core Compound Information

Nα-Benzoyl-L-lysine methyl ester, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine. It serves as a specific substrate for the serine protease, trypsin, which preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues. The benzoyl and methyl ester modifications make it a useful tool for colorimetric or spectrophotometric assays of trypsin activity.

Key Suppliers and Ordering Information

A variety of chemical suppliers offer this compound, typically as a hydrochloride salt (Bz-L-Lys-OMe·HCl), to ensure stability and solubility in aqueous buffers. The following tables summarize key information from prominent suppliers.

Table 1: Supplier Information for Bz-L-Lys-OMe·HCl (CAS: 14280-01-4)

SupplierProduct NameCatalog NumberPurity
Santa Cruz BiotechnologyBz-L-Lys-OMe Hydrochloridesc-219525Not Specified
Sigma-AldrichThis compound HCLATE458964073≥95%
MedchemExpressThis compoundHY-128921Not Specified
XD BIOCHEMSThis compound·HClXD91757Not Specified

Table 2: Product Specifications and Ordering Details

SupplierMolecular FormulaMolecular Weight ( g/mol )Available Pack Sizes
Santa Cruz BiotechnologyC₁₄H₂₀N₂O₃·HCl300.78Contact for details
Sigma-AldrichC₁₄H₂₁ClN₂O₃300.79Contact for details
MedchemExpressC₁₄H₂₀N₂O₃264.32 (free base)50 mg, 100 mg, 250 mg
XD BIOCHEMSC₁₄H₂₁ClN₂O₃300.78Contact for details

Note: Researchers should always refer to the supplier's website and Certificate of Analysis for the most current and lot-specific information.

Experimental Protocols: Trypsin Activity Assay

While a specific, standardized protocol for this compound is not as widely published as for other substrates like TAME or BAEE, a robust spectrophotometric assay can be readily adapted. The principle lies in measuring the rate of hydrolysis of the ester bond by trypsin, which can be monitored by a change in absorbance.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the methyl ester bond of this compound. This reaction can be monitored continuously by spectrophotometry, often by coupling the production of methanol to a secondary reaction that produces a colored or fluorescent product, or by monitoring a change in the UV absorbance spectrum of the substrate upon cleavage. For simplicity and broad applicability, a direct UV spectrophotometry method is described below, based on established protocols for similar N-acylated amino acid esters.

Materials and Reagents
  • Bz-L-Lys-OMe·HCl (from a reputable supplier)

  • Trypsin (sequencing grade, from a reputable supplier)

  • Tris-HCl Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for trypsin stability and activity.

  • 1 mM HCl: For preparing the trypsin stock solution.

  • Spectrophotometer capable of measuring absorbance at 247 nm.

  • Quartz cuvettes (1 cm path length)

  • Thermostatted cuvette holder

Detailed Methodology
  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0, 20 mM CaCl₂): Prepare a stock solution of 1 M Tris-HCl, pH 8.0. In a suitable volume of deionized water, dissolve the appropriate amount of Tris base and CaCl₂. Adjust the pH to 8.0 at 25°C with 1 M HCl.

    • This compound Substrate Solution (1 mM): Prepare a 10 mM stock solution of Bz-L-Lys-OMe·HCl in deionized water. For the assay, dilute this stock to a final working concentration of 1 mM in the Tris-HCl buffer. The optimal concentration may need to be determined empirically and should ideally be around the Kₘ value for the substrate.

    • Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Prepare fresh daily and keep on ice.

    • Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution in 1 mM HCl to a concentration that will result in a linear rate of absorbance change over a few minutes (e.g., 10-50 µg/mL).

  • Assay Procedure:

    • Set the spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.

    • To a 1 cm quartz cuvette, add 2.9 mL of the 1 mM this compound substrate solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the trypsin working solution to the cuvette.

    • Immediately mix the solution by inverting the cuvette (with a stopper or parafilm) and start recording the absorbance at 247 nm for 5 minutes.

    • Record the change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the reaction curve.

  • Calculation of Trypsin Activity: The activity of the trypsin solution can be calculated using the Beer-Lambert law, provided the molar extinction coefficient (ε) for the product is known. If not, the activity is often expressed in terms of ΔA/min/mg of enzyme.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical trypsin inhibition assay using this compound as a substrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Trypsin, Inhibitor) instrument Set Spectrophotometer (247 nm, 25°C) reagents->instrument control Control Reaction: Trypsin + Substrate instrument->control inhibition Inhibition Reaction: Trypsin + Inhibitor + Substrate instrument->inhibition measure_control Measure Absorbance Change (ΔA_control/min) control->measure_control measure_inhibition Measure Absorbance Change (ΔA_inhibited/min) inhibition->measure_inhibition calculate Calculate % Inhibition: ((ΔA_control - ΔA_inhibited) / ΔA_control) * 100 measure_control->calculate measure_inhibition->calculate

Caption: Workflow for a trypsin inhibition assay using this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several research areas:

  • Enzyme Kinetics: It is used to determine the kinetic parameters (Kₘ and k_cat) of trypsin and to study the mechanism of trypsin inhibition by various compounds.

  • Protease Inhibitor Screening: In drug discovery, this compound can be used in high-throughput screening assays to identify potential inhibitors of trypsin-like proteases.

  • Proteomics: While not directly a signaling molecule, this compound is relevant to proteomics workflows that utilize trypsin for protein digestion prior to mass spectrometry analysis. Understanding trypsin kinetics with simple substrates helps in optimizing these complex digestion protocols.

As there is no evidence of this compound being directly involved in a cellular signaling pathway, a signaling pathway diagram is not applicable. The provided workflow diagram illustrates its practical application in an experimental context.

An In-depth Technical Guide on the Safe Handling of Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe), a substrate commonly used in enzymatic assays, particularly for trypsin and other serine proteases. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical Identification and Physical Properties

This compound is the methyl ester of Nα-Benzoyl-L-lysine and is typically supplied as a hydrochloride salt.

IdentifierValue
Chemical Name Nα-Benzoyl-L-lysine methyl ester hydrochloride
Synonyms This compound HCl
CAS Number 14280-01-4
Molecular Formula C₁₄H₂₀N₂O₃ · HCl
Molecular Weight 300.78 g/mol
Physical PropertyValue
Appearance White to off-white crystalline powder
Odor No data available
Melting Point 134-138 °C
Solubility Soluble in water

Hazard Identification and Toxicological Data

Hazard StatementClassification
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Skin Corrosion/Irritation May cause skin irritation
Serious Eye Damage/Irritation May cause serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to the following handling and storage procedures is mandatory to minimize exposure risk.

PrecautionDescription
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

ProcedureDescription
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow and Enzymatic Pathway

This compound is a specific substrate for trypsin, which catalyzes the hydrolysis of the ester bond. A typical experimental workflow involves preparing a solution of this compound and adding trypsin to initiate the reaction. The rate of hydrolysis can be monitored spectrophotometrically.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution C Mix Solutions in Cuvette A->C B Prepare Trypsin Solution B->C D Monitor Absorbance Change C->D E Calculate Reaction Rate D->E

Fig. 1: A generalized experimental workflow for a trypsin-catalyzed hydrolysis assay using this compound.

The enzymatic reaction involves the binding of this compound to the active site of trypsin, followed by the nucleophilic attack of the serine residue in the catalytic triad, leading to the cleavage of the ester bond and the release of methanol and Nα-Benzoyl-L-lysine.

signaling_pathway cluster_reactants Reactants cluster_complex Enzyme-Substrate Complex cluster_products Products BzLysOMe This compound ES_Complex Trypsin-Bz-Lys-OMe Complex BzLysOMe->ES_Complex Binds to active site Trypsin_inactive Trypsin (Enzyme) Trypsin_inactive->ES_Complex BzLys Nα-Benzoyl-L-lysine ES_Complex->BzLys Hydrolysis Methanol Methanol ES_Complex->Methanol Trypsin_active Trypsin (Regenerated) ES_Complex->Trypsin_active

Fig. 2: Enzymatic hydrolysis of this compound by trypsin.

Navigating the Solubility of Bz-Lys-OMe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a key intermediate in pharmaceutical synthesis and biochemical research.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, offers qualitative estimations for various buffer systems, and provides a detailed experimental protocol for researchers to determine precise solubility in their specific laboratory contexts.

Factors Influencing the Solubility of this compound

The solubility of a modified amino acid like this compound is a multifactorial property. Understanding these factors is crucial for its effective use in research and development.

  • Molecular Structure: this compound possesses both hydrophobic and hydrophilic moieties. The benzoyl (Bz) group attached to the alpha-amino group is hydrophobic, which can decrease aqueous solubility.[2] Conversely, the side chain of lysine contains a primary amine that can be protonated, enhancing solubility in aqueous solutions, particularly at acidic pH. The C-terminal methyl ester is relatively neutral but contributes to the overall lipophilicity.

  • pH of the Buffer System: The pH of the solvent is a critical determinant of this compound's solubility. The lysine side-chain amino group has a pKa of approximately 10.5. At pH values below this pKa, the amino group will be protonated (-NH3+), imparting a positive charge to the molecule and promoting interaction with polar water molecules. Therefore, the solubility of this compound is expected to be significantly higher in acidic to neutral buffers compared to basic buffers.[3][4]

  • Buffer Composition and Ionic Strength: The components of the buffer system can influence solubility. Different buffer salts can have varying effects on the hydration shell of the solute. High ionic strength can sometimes decrease the solubility of small molecules through the "salting-out" effect.[5]

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, for complex molecules, this relationship might not be linear. Gentle heating can be a practical approach to dissolve this compound, but stability at elevated temperatures should be considered.

  • Physical Form: this compound is often available as a hydrochloride (HCl) salt. This salt form dramatically increases its aqueous solubility compared to the free base form because the protonated amine is more readily solvated by water.

Estimated Solubility of this compound in Common Buffer Systems

Buffer SystempHEstimated SolubilityRationale
Acetate Buffer 4.0High At this acidic pH, the lysine side-chain amine is fully protonated, maximizing interaction with water.
Phosphate-Buffered Saline (PBS) 7.4Moderate to High The lysine side-chain is still predominantly protonated. Solubility is expected to be good, though potentially lower than in more acidic buffers. The presence of salts in PBS might have a minor influence.
Tris-HCl Buffer 8.0Moderate As the pH approaches the pKa of the lysine side-chain, the proportion of the uncharged, less soluble form increases, which may lead to reduced solubility.
Citrate Buffer 5.0High Similar to acetate buffer, the acidic pH ensures protonation of the lysine side-chain, favoring solubility.
Bicarbonate Buffer 9.0Low to Moderate At this pH, a significant fraction of this compound will be in its less soluble, uncharged form, likely reducing its solubility.

Disclaimer: The solubility values in this table are qualitative estimations and should be experimentally verified.

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the quantitative determination of this compound solubility in a given buffer system, adapted from established methods for amino acid and peptide solubility assessment.

Materials
  • Nα-Benzoyl-L-lysine methyl ester (or its HCl salt)

  • Selected buffer solutions (e.g., Acetate, PBS, Tris, Citrate)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Analytical balance

  • Pipettes and sterile tips

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a microcentrifuge tube. The amount should be more than what is expected to dissolve.

    • Add a defined volume (e.g., 1 mL) of the desired buffer to the tube.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes.

    • Place the tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Soluble this compound:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the same buffer.

    • Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the benzoyl group (approximately 230 nm). A wavelength scan should be performed initially to determine the precise λmax.

    • Prepare a standard curve using known concentrations of this compound in the same buffer.

    • Calculate the concentration of this compound in the undiluted supernatant using the standard curve and the dilution factor. This concentration represents the solubility.

Data Presentation

The results should be expressed in units of mg/mL and molarity (mol/L). The experiment should be repeated at least in triplicate for each buffer system to ensure reproducibility.

Visualizing Key Processes

To aid in understanding the experimental workflow and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification A Add excess this compound to tube B Add 1 mL of buffer A->B C Vortex for 2 minutes B->C D Incubate with shaking (e.g., 4h at 25°C) C->D E Centrifuge at 14,000 rpm for 20 min D->E F Collect clear supernatant E->F G Prepare serial dilutions F->G H Measure absorbance at λmax G->H I Calculate concentration using standard curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Solubility of This compound Structure Molecular Structure (Hydrophobic Bz-group, hydrophilic Lys-sidechain) Structure->Solubility Form Physical Form (HCl salt vs. Free Base) Form->Solubility pH Buffer pH pH->Solubility Composition Buffer Composition Composition->Solubility Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various buffer systems is sparse in publicly available literature, a thorough understanding of its chemical structure and the principles of solubility allows for reasoned estimations and, more importantly, the design of robust experimental protocols for its determination. The basic nature of the lysine side chain dictates that solubility will be favored in acidic to neutral pH environments. For drug development professionals and researchers, it is imperative to experimentally verify the solubility of this compound in the specific buffer systems and conditions relevant to their applications, using the detailed protocol provided in this guide.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Trypsin Activity Assay Using Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin is a serine protease that plays a crucial role in digestion and is widely utilized in various biotechnological and pharmaceutical applications. It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. The enzymatic activity of trypsin can be quantitatively determined using chromogenic or esterase substrates. This document provides a detailed protocol for a continuous spectrophotometric rate determination assay for trypsin activity using the substrate Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe). While less common than substrates like TAME or BAPNA, this compound can serve as a specific substrate for assessing trypsin's catalytic activity.

The assay is based on the principle that the hydrolysis of the ester bond in this compound by trypsin results in the formation of Nα-Benzoyl-L-lysine. This reaction leads to a change in absorbance in the UV spectrum, which can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the methyl ester bond of this compound, yielding Nα-Benzoyl-L-lysine and methanol.

Reaction:

This compound + H₂O ---(Trypsin)---> Nα-Benzoyl-L-lysine + Methanol

The rate of this reaction is directly proportional to the concentration of active trypsin in the sample. The formation of Nα-Benzoyl-L-lysine can be monitored by measuring the increase in absorbance at a specific UV wavelength.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
Trypsin (from bovine pancreas)Sigma-AldrichT1426-20°C
Nα-Benzoyl-L-lysine methyl ester (this compound)MedChemExpressHY-W015678-20°C
Tris(hydroxymethyl)aminomethane (Tris)Thermo FisherBP152Room Temperature
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temperature
Hydrochloric Acid (HCl), 1 MFisher ChemicalA144Room Temperature
Sodium Hydroxide (NaOH), 1 MFisher ChemicalS318Room Temperature
Ultrapure Water--Room Temperature

Experimental Protocols

Reagent Preparation
  • 50 mM Tris-HCl Buffer (pH 8.0) with 10 mM CaCl₂ (Assay Buffer):

    • Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.

    • Add 1.47 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter the buffer through a 0.22 µm filter. Store at 4°C.

  • 1 mM HCl:

    • Add 1 mL of 1 M HCl to 999 mL of ultrapure water.

    • Mix thoroughly. Store at room temperature.

  • Trypsin Stock Solution (1 mg/mL):

    • Immediately before use, dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl.

    • Keep the solution on ice.

  • Working Trypsin Solution (10-50 µg/mL):

    • Dilute the trypsin stock solution with cold 1 mM HCl to a final concentration of 10-50 µg/mL. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • This compound Substrate Solution (1 mM):

    • The molar mass of this compound hydrochloride is approximately 317.8 g/mol . To prepare a 1 mM solution, dissolve 3.18 mg of this compound in 10 mL of Assay Buffer.

    • Prepare this solution fresh daily and protect it from light.

Assay Procedure

This procedure is designed for a standard 1 cm path length quartz cuvette.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to read absorbance at 255 nm . Note: The optimal wavelength for detecting the hydrolysis of this compound should be empirically determined. A wavelength scan of the product (Nα-Benzoyl-L-lysine) versus the substrate can identify the wavelength with the largest difference in absorbance. Based on similar substrates like BAEE (253 nm), a starting wavelength of 255 nm is recommended.

    • Set the temperature to 25°C.

  • Prepare the Reaction Mixture:

    • Pipette the following into a quartz cuvette:

      • 2.7 mL of Assay Buffer

      • 0.2 mL of 1 mM this compound Substrate Solution

    • Mix by inversion and place the cuvette in the spectrophotometer.

  • Equilibrate and Measure Blank Rate:

    • Allow the reaction mixture to equilibrate to 25°C for 3-5 minutes.

    • Measure the absorbance for 1-2 minutes to establish the blank rate (non-enzymatic hydrolysis of the substrate). This rate should be negligible.

  • Initiate the Enzymatic Reaction:

    • Add 0.1 mL of the working trypsin solution to the cuvette.

    • Quickly mix by inversion, ensuring no bubbles are in the light path.

  • Monitor Absorbance:

    • Immediately start recording the absorbance at 255 nm continuously for 5 minutes.

    • The rate of increase in absorbance should be linear for at least the first 2-3 minutes. If the rate is too high (ΔA/min > 0.1), dilute the trypsin solution further. If the rate is too low, use a more concentrated trypsin solution.

  • Perform Control and Blank Measurements:

    • Blank: A reaction mixture containing 0.1 mL of 1 mM HCl instead of the enzyme solution.

    • Control: A known concentration of a trypsin standard should be run to ensure assay performance.

Data Presentation and Calculation

Summarize the quantitative data in a structured table for clear comparison.

Sample IDTrypsin Conc. (µg/mL)ΔA₂₅₅/min (Test)ΔA₂₅₅/min (Blank)Net ΔA₂₅₅/minTrypsin Activity (Units/mg)
Standard 110
Standard 220
Sample 1Unknown
Sample 2Unknown
Calculation of Trypsin Activity

The activity of trypsin is calculated using the Beer-Lambert law.

Net ΔA₂₅₅/min = (ΔA₂₅₅/min of Test) - (ΔA₂₅₅/min of Blank)

Activity (Units/mL) = (Net ΔA₂₅₅/min * Total Volume (mL)) / (ε * Path Length (cm))

Specific Activity (Units/mg) = Activity (Units/mL) / Concentration of Trypsin (mg/mL)

Where:

  • Unit Definition: One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at 25°C and pH 8.0.

  • Total Volume: The total volume of the reaction in the cuvette (in this protocol, 3.0 mL).

  • ε (Molar Extinction Coefficient): The molar extinction coefficient of the product, Nα-Benzoyl-L-lysine, at 255 nm (in M⁻¹cm⁻¹). This value must be determined experimentally.

  • Path Length: The path length of the cuvette (typically 1 cm).

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_mix Prepare Reaction Mixture (Buffer + Substrate) reagent_prep->reaction_mix spectro_setup Spectrophotometer Setup (255 nm, 25°C) equilibration Equilibrate & Measure Blank Rate spectro_setup->equilibration reaction_mix->equilibration add_enzyme Add Trypsin Initiate Reaction equilibration->add_enzyme data_acq Data Acquisition (Record ΔA/min for 5 min) add_enzyme->data_acq calculation Calculate Activity (Units/mg) data_acq->calculation

Caption: Workflow for the trypsin activity assay using this compound.

Principle of Trypsin-Mediated Hydrolysis

trypsin_hydrolysis Trypsin Trypsin Hydrolysis Hydrolysis Trypsin->Hydrolysis catalyzes Substrate This compound (Substrate) Substrate->Hydrolysis Water H₂O Water->Hydrolysis Product1 Nα-Benzoyl-L-lysine (Product) Product2 Methanol Hydrolysis->Product1 Hydrolysis->Product2

Caption: Enzymatic hydrolysis of this compound by trypsin.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No or very low activity Inactive trypsin; Incorrect buffer pH; Degraded substrate.Use a fresh stock of trypsin; Verify the pH of the assay buffer; Prepare fresh substrate solution.
High blank rate Spontaneous hydrolysis of the substrate; Contaminated buffer.Prepare fresh substrate solution; Use freshly prepared, filtered buffer.
Non-linear reaction rate Substrate depletion; Trypsin concentration too high.Ensure substrate concentration is not limiting; Dilute the trypsin sample and repeat the assay.
Poor reproducibility Inaccurate pipetting; Temperature fluctuations.Calibrate pipettes; Ensure the spectrophotometer's temperature control is stable.

Application Notes and Protocols for the Preparation of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-Lys-OMe·HCl), a versatile reagent utilized in various biochemical and pharmaceutical research applications. Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in enzyme kinetics, inhibitor screening, and peptide synthesis.

Physicochemical and Solubility Data

Nα-Benzoyl-L-lysine methyl ester is typically available as a hydrochloride salt (this compound·HCl), which enhances its stability and aqueous solubility. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₄H₂₀N₂O₃·HCl[1][2]
Molecular Weight 300.8 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 78-83 °C
Storage Temperature 0-8 °C
Solubility (Water) ≥ 10 mg/mL
Solubility (DMSO) Expected to be high (based on similar compounds)

Note: The aqueous solubility is inferred from optical rotation measurement conditions ([α]D²⁰ = -20 ± 2º, C=1 in H₂O), which requires dissolving 1g in 100 mL of water. The exact maximum solubility has not been formally published.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound·HCl in dimethyl sulfoxide (DMSO). This solvent is recommended for preparing high-concentration stock solutions that can be diluted into aqueous buffers for various assays.

Materials:

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound·HCl) (MW: 300.8 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or appropriate vials

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibrate this compound·HCl: Remove the vial of this compound·HCl from its storage at 0-8 °C and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the hygroscopic powder.

  • Calculate the Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound·HCl using the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 300.8 g/mol x 1000 mg/g = 30.08 mg

  • Weighing the Compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out 30.08 mg of this compound·HCl into the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

  • Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 100 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly labeled aliquots are stable for at least one year at -20°C and two years at -80°C.

Note on Aqueous Stock Solutions:

Given its solubility in water, stock solutions can also be prepared in high-purity water or aqueous buffers (e.g., PBS, Tris). To prepare a 10 mM stock solution in water, weigh 3.01 mg of this compound·HCl and dissolve it in 1 mL of water, following the same procedure as above. Aqueous stock solutions should be prepared fresh or stored in aliquots at -20°C for shorter periods, as they may be more susceptible to microbial growth.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh this compound calculate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Calculating Enzyme Kinetics with Bz-Lys-OMe Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the kinetic parameters of trypsin and trypsin-like serine proteases using the chromogenic substrate Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe). The protocols outlined below describe a continuous spectrophotometric assay for measuring initial reaction velocities at various substrate concentrations, enabling the calculation of key kinetic constants such as the Michaelis constant (K_m) and maximum velocity (V_max).

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Trypsin and related serine proteases play crucial roles in various physiological processes, making them important drug targets. This compound is a specific substrate for trypsin-like enzymes, which cleave the ester bond, releasing Nα-Benzoyl-L-lysine and methanol. The hydrolysis of the ester bond can be monitored by measuring the increase in absorbance at 253 nm, which is primarily due to the benzoyl group of the product. This change in absorbance allows for a continuous and sensitive measurement of enzyme activity.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the methyl ester bond of this compound by a trypsin-like protease. The reaction can be represented as follows:

Nα-Benzoyl-L-lysine methyl ester + H₂O --(Trypsin)--> Nα-Benzoyl-L-lysine + Methanol

The rate of this reaction is determined by measuring the initial velocity (v₀) at different concentrations of the substrate, this compound. The initial velocity is the rate of reaction at the beginning of the reaction when the concentration of the product is negligible. By plotting the initial velocities against the corresponding substrate concentrations, the kinetic parameters K_m and V_max can be determined using the Michaelis-Menten equation and its linear transformations, such as the Lineweaver-Burk plot.

Data Presentation

The quantitative data obtained from the enzyme kinetic experiments should be organized for clarity and ease of comparison. The following tables provide a template for presenting the experimental data and the calculated kinetic parameters.

Table 1: Initial Reaction Velocities at Varying this compound Concentrations

Substrate Concentration [S] (mM)Initial Velocity (v₀) (µM/min)
0.110.5
0.218.2
0.428.6
0.840.0
1.650.0
3.258.8
6.464.5

Table 2: Calculated Kinetic Parameters for Trypsin with this compound

ParameterValueUnit
K_m0.45mM
V_max75.0µM/min
k_cat150s⁻¹
k_cat/K_m3.33 x 10⁵M⁻¹s⁻¹

Experimental Protocols

This section provides a detailed methodology for performing the enzyme kinetic assay using this compound as the substrate.

Materials and Reagents
  • Trypsin (e.g., bovine pancreatic trypsin)

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Hydrochloric Acid (HCl)

  • Ultrapure water

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • pH meter

Preparation of Reagents
  • Assay Buffer (67 mM Sodium Phosphate, pH 7.6):

    • Prepare a solution of 67 mM sodium phosphate monobasic and a solution of 67 mM sodium phosphate dibasic.

    • Mix the two solutions until the pH reaches 7.6 at 25°C.

  • Substrate Stock Solution (e.g., 100 mM this compound):

    • Dissolve an appropriate amount of this compound hydrochloride in the Assay Buffer to make a 100 mM stock solution.

    • Prepare a series of dilutions from the stock solution in Assay Buffer to achieve the desired final substrate concentrations for the assay (e.g., ranging from 0.1 mM to 10 mM).

  • Enzyme Stock Solution (e.g., 1 mg/mL Trypsin):

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in cold 1 mM HCl. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes.

Assay Procedure
  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 253 nm.

    • Equilibrate the spectrophotometer's cuvette holder to 25°C.

  • Reaction Mixture Preparation:

    • In a 1 cm cuvette, add the following in order:

      • Assay Buffer

      • Substrate solution (to achieve the desired final concentration)

    • The total volume should be brought to just under the final assay volume (e.g., 1 mL) with Assay Buffer.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 5 minutes.

  • Initiation of Reaction and Data Collection:

    • To initiate the reaction, add a small, fixed volume of the diluted trypsin solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it gently (avoiding bubble formation).

    • Immediately start recording the absorbance at 253 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

  • Blank Measurement:

    • A blank reaction should be run for each substrate concentration, containing all components except the enzyme, to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Calculate Initial Velocity (v₀):

    • Plot the absorbance values against time for each substrate concentration.

    • The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Convert the change in absorbance per minute (ΔA₂₅₃/min) to the rate of product formation (µM/min) using the Beer-Lambert law (v₀ = (ΔA₂₅₃/min) / (ε * l) * 10⁶), where ε is the molar extinction coefficient of the product at 253 nm and l is the path length of the cuvette (1 cm). The molar extinction coefficient for Nα-Benzoyl-L-lysine will need to be determined or referenced from literature.

  • Determine K_m and V_max:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software: v₀ = (V_max * [S]) / (K_m + [S])

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]): 1/v₀ = (K_m / V_max) * (1/[S]) + 1/V_max

      • The y-intercept of the Lineweaver-Burk plot is 1/V_max.

      • The x-intercept is -1/K_m.

      • The slope is K_m/V_max.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound Nα-Benzoyl-L-lysine methyl ester Trypsin Trypsin This compound->Trypsin + H2O Water H2O->Trypsin + Bz-Lys Nα-Benzoyl-L-lysine Trypsin->Bz-Lys Methanol Methanol Trypsin->Methanol

Caption: Enzymatic hydrolysis of this compound by trypsin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 67 mM Sodium Phosphate, pH 7.6) E Prepare Reaction Mixture (Buffer + Substrate) A->E B Prepare Substrate Stock Solution (this compound) B->E C Prepare Enzyme Stock Solution (Trypsin) F Initiate Reaction (Add Enzyme) C->F D Set up Spectrophotometer (253 nm, 25°C) D->E E->F G Record Absorbance vs. Time F->G H Calculate Initial Velocities (v₀) G->H I Plot v₀ vs. [S] (Michaelis-Menten) H->I J Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) H->J K Determine Km and Vmax I->K J->K

Caption: Workflow for enzyme kinetics determination.

Michaelis_Menten_Lineweaver_Burk cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot MM LB

Caption: Michaelis-Menten and Lineweaver-Burk plots.

Application Notes and Protocols for Serine Protease Activity Measurement using Bz-Lys-OMe Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, immunity, and tissue remodeling. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them significant therapeutic targets. The Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) assay is a widely used method for the continuous monitoring of the activity of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to lysine or arginine residues.

This document provides detailed application notes and experimental protocols for the utilization of the this compound assay in characterizing the kinetic properties of serine proteases and for the screening of potential inhibitors.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the ester bond in the synthetic substrate Nα-Benzoyl-L-lysine methyl ester by a serine protease. This reaction yields Nα-Benzoyl-L-lysine and methanol. The rate of this hydrolysis can be monitored continuously by spectrophotometry. The increase in absorbance, due to the generation of the carboxylate product, or the change in pH can be measured. A common method involves coupling the reaction with an indicator dye or directly monitoring the change in absorbance in the UV range. For instance, the hydrolysis of the similar substrate p-toluene-sulfonyl-L-arginine methyl ester (TAME) is monitored at 247 nm, a wavelength that can also be used for this compound due to the presence of the benzoyl group.

Data Presentation

The following tables summarize key quantitative data for the this compound assay with various serine proteases. Note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Table 1: Kinetic Parameters of Serine Proteases with Lysine-Containing Substrates

EnzymeSubstrateKm (mM)kcat (s-1)Optimal pHTemperature (°C)
Bovine TrypsinNα-Benzoyl-L-lysinamide4.6 - 17.21.3 - 1.98.0 - 10.730
Human PlasminZ-Lys-ONp--~8.021
Human PlasminFibrinogen/Fibrin0.00657.1--
MiniplasminFibrinogen/Fibrin0.0203.58--

Note: Data for Nα-Benzoyl-L-lysinamide with trypsin provides a relevant reference for the affinity and turnover of a similar lysine-based substrate. Z-Lys-ONp (Nα-Benzyoxycarbonyl-L-lysine-p-nitrophenyl ester) is another commonly used substrate for plasmin. Data for fibrinogen/fibrin hydrolysis provides context for the physiological activity of plasmin.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Serine Protease Activity using this compound

This protocol provides a general method for determining the activity of a trypsin-like serine protease using this compound. Optimization of substrate and enzyme concentrations may be required for specific enzymes.

Materials:

  • Purified serine protease (e.g., Trypsin, Plasmin, Urokinase)

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 (Calcium ions can be important for the stability and activity of some serine proteases)

  • 1 M HCl

  • Deionized water

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 247 nm)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound hydrochloride in deionized water. Prepare fresh daily.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in 1 mM HCl to ensure stability. The final concentration will need to be optimized for the specific enzyme and assay conditions.

    • Assay Buffer: Prepare the Tris-HCl buffer with CaCl2 and adjust the pH to 8.0.

  • Assay Setup:

    • Set up the spectrophotometer to read absorbance at 247 nm and maintain the temperature at 25°C or the desired temperature for the experiment.

    • For Cuvette-based Assay:

      • To a quartz cuvette, add 2.6 mL of Assay Buffer and 0.3 mL of the this compound stock solution.

      • Mix gently and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.

    • For 96-well Plate Assay:

      • Add 180 µL of Assay Buffer to each well.

      • Add 20 µL of various concentrations of this compound substrate solution to the wells. Include wells with buffer only as a blank.

      • Pre-incubate the plate at the desired temperature for 5 minutes.

  • Initiation of the Reaction:

    • For Cuvette-based Assay:

      • Add 0.1 mL of the diluted enzyme solution to the cuvette.

      • Quickly mix by inverting the cuvette and immediately start recording the absorbance at 247 nm for 5-10 minutes.

    • For 96-well Plate Assay:

      • Add 20 µL of the enzyme solution to each well to initiate the reaction.

      • Mix the contents of the wells thoroughly (e.g., using a plate shaker) and immediately start recording the absorbance at 247 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate is the change in absorbance per minute (ΔA/min).

    • To convert the rate to µmoles of substrate hydrolyzed per minute, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length. An appropriate extinction coefficient for the product at the measured wavelength needs to be determined or obtained from the literature.

Protocol 2: Determination of Km and kcat

This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for a serine protease with this compound.

Procedure:

  • Follow the general assay protocol (Protocol 1).

  • Prepare a series of substrate (this compound) dilutions in the Assay Buffer. A typical concentration range to test would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 0.05 mM to 2 mM is a good starting point.

  • For each substrate concentration, measure the initial reaction velocity (V0) as described in Protocol 1.

  • Plot the initial velocity (V0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])

  • From the fit, determine the values for Vmax (maximum reaction velocity) and Km.

  • Calculate the catalytic constant (kcat) using the following equation: kcat = Vmax / [E] where [E] is the final concentration of the enzyme in the assay.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare this compound Stock, Enzyme Stock, and Assay Buffer assay_setup Set up Spectrophotometer (Wavelength, Temperature) reagent_prep->assay_setup add_reagents Add Buffer and Substrate to Cuvette/Plate assay_setup->add_reagents equilibrate Equilibrate Temperature add_reagents->equilibrate initiate_reaction Add Enzyme to Initiate Reaction equilibrate->initiate_reaction record_data Record Absorbance Change Over Time initiate_reaction->record_data calc_rate Calculate Initial Velocity (V0) record_data->calc_rate kinetic_analysis Determine Km and kcat (Michaelis-Menten Plot) calc_rate->kinetic_analysis

Caption: Workflow for this compound serine protease assay.

Signaling Pathway: Protease-Activated Receptor (PAR) Signaling

Many trypsin-like serine proteases, such as thrombin and trypsin itself, are key activators of Protease-Activated Receptors (PARs). Activation of PARs initiates intracellular signaling cascades that regulate a variety of cellular responses.

PAR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_protein G-protein (Gq, G12/13) PAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

Caption: Simplified PAR signaling pathway.

Signaling Pathway: Urokinase-type Plasminogen Activator (uPA) System

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling, cell migration, and cancer metastasis. Its activity can be measured using lysine-based substrates.

uPA_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling uPA Urokinase-type Plasminogen Activator (uPA) uPAR uPA Receptor (uPAR) uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Cell_Response Cellular Responses (Migration, Invasion, Proliferation) ECM->Cell_Response Degradation enables Src_FAK Src/FAK Signaling Integrins->Src_FAK Ras_MAPK Ras/MAPK Pathway Src_FAK->Ras_MAPK Ras_MAPK->Cell_Response

Caption: Overview of the uPA/uPAR signaling system.

Application Notes and Protocols: Utilizing Bz-Lys-OMe in Continuous vs. Endpoint Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a specific substrate for the serine protease, trypsin, and other related enzymes.[1] Its hydrolysis by these enzymes provides a reliable method for assessing enzymatic activity. This application note details the principles and protocols for using this compound in both continuous and endpoint enzyme assays. Understanding the distinction between these two approaches is crucial for selecting the appropriate assay format for specific research needs, from high-throughput screening of inhibitors to detailed kinetic analysis.

Continuous assays, also known as kinetic assays, involve the real-time monitoring of the reaction progress. This method provides detailed information about the reaction rate and can reveal nuances of enzyme behavior, such as substrate inhibition or enzyme instability. In contrast, endpoint assays measure the total amount of product formed after a fixed period. These assays are generally simpler and more amenable to high-throughput applications, making them ideal for screening large compound libraries.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the methyl ester bond in this compound, yielding Nα-Benzoyl-L-lysine and methanol. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance resulting from the formation of the carboxylate product. The benzoyl group on the lysine substrate allows for UV detection, with a wavelength of 253 nm being suitable for monitoring the reaction, similar to other benzoyl-amino acid ester substrates.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the enzymatic reaction and the general workflows for continuous and endpoint assays.

Enzymatic_Reaction cluster_products Products This compound This compound Nα-Benzoyl-L-lysine Nα-Benzoyl-L-lysine This compound->Nα-Benzoyl-L-lysine Trypsin Methanol Methanol This compound->Methanol H₂O

Caption: Enzymatic hydrolysis of this compound by trypsin.

Continuous_Assay_Workflow A Prepare Reagents (Buffer, this compound, Trypsin) B Equilibrate Spectrophotometer and Reagents to Assay Temperature A->B C Initiate Reaction (Add Trypsin) B->C D Continuously Monitor Absorbance (e.g., at 253 nm) C->D E Calculate Initial Reaction Velocity (Slope of Absorbance vs. Time) D->E

Caption: Workflow for a continuous enzyme assay.

Endpoint_Assay_Workflow A Prepare Reagents (Buffer, this compound, Trypsin, Stop Solution) B Initiate Reactions in Parallel (e.g., in a microplate) A->B C Incubate for a Fixed Time B->C D Stop Reaction (Add Stop Solution) C->D E Measure Final Absorbance (e.g., at 253 nm) D->E F Determine Total Product Formed E->F

Caption: Workflow for an endpoint enzyme assay.

Experimental Protocols

Materials
  • Nα-Benzoyl-L-lysine methyl ester (this compound)

  • Trypsin (e.g., bovine pancreatic)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂) (optional, can enhance trypsin stability and activity)

  • Stop solution (for endpoint assay, e.g., 30% acetic acid)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer or microplate reader capable of measuring absorbance at 253 nm

Protocol 1: Continuous Spectrophotometric Assay

This protocol is ideal for determining enzyme kinetics (Km, Vmax) and for detailed characterization of inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

    • Substrate Stock Solution: Prepare a concentrated stock of this compound in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme. A typical starting range is 0.1 to 5 mM.

    • Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired final concentration in the assay buffer just before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Procedure:

    • Set the spectrophotometer to 253 nm and equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C or 37°C).

    • To a UV-transparent cuvette, add the assay buffer and the this compound substrate solution to the desired final volume (e.g., 1 mL).

    • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

    • Initiate the reaction by adding a small volume of the diluted trypsin solution and mix thoroughly.

    • Immediately start recording the absorbance at 253 nm continuously for 5-10 minutes.

    • The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

Protocol 2: Endpoint Assay for High-Throughput Screening

This protocol is well-suited for screening a large number of potential inhibitors.

  • Reagent Preparation:

    • Prepare assay buffer, substrate stock solution, and enzyme solution as described in the continuous assay protocol.

    • Stop Solution: Prepare a 30% acetic acid solution.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, substrate solution, and the test compounds (inhibitors) to their respective wells.

    • Initiate the reaction by adding the trypsin solution to all wells simultaneously or in rapid succession using a multichannel pipette.

    • Incubate the plate at the desired temperature for a predetermined time (e.g., 15-30 minutes). This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the final absorbance of each well at 253 nm using a microplate reader.

    • The percentage of inhibition can be calculated by comparing the absorbance of the wells with test compounds to the control wells (no inhibitor).

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from these assays.

Table 1: Kinetic Parameters for Trypsin with a Lysine Substrate (Comparative Data)

ParameterValue (for Nα-benzyloxycarbonyl-l-lysine-p-nitroanilide)
KmVaries with pH (e.g., ~0.5 mM at pH 7)[3][4]
kcatVaries with pH[3]
kcat/KmDependent on the ionization of active site residues

Note: The kinetic parameters for this compound are expected to be in a similar range but should be determined experimentally.

Table 2: Example Data for an Endpoint Inhibitor Screening Assay

CompoundConcentration (µM)Absorbance at 253 nm (AU)% Inhibition
Control (No Inhibitor)00.8500
Inhibitor A100.42550
Inhibitor B100.8104.7
Inhibitor C100.17080

Conclusion

This compound is a versatile substrate for assaying trypsin and related enzymes. The choice between a continuous and an endpoint assay format depends on the specific research question. Continuous assays offer detailed kinetic information, which is invaluable for mechanistic studies and inhibitor characterization. Endpoint assays, on the other hand, provide a high-throughput method for screening large numbers of compounds. The protocols provided here offer a starting point for developing robust and reliable enzyme assays tailored to your specific needs. It is always recommended to optimize assay conditions, such as substrate and enzyme concentrations, and incubation times, for the specific experimental setup.

References

Applications of Nα-Benzoyl-L-lysine Methyl Ester (Bz-Lys-OMe) in Peptide Synthesis and Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) and related protected lysine derivatives in the fields of peptide synthesis and proteomics. This document includes experimental protocols, quantitative data, and workflow diagrams to facilitate its practical application in the laboratory.

I. Application in Proteomics: A Substrate for Trypsin Activity Assays

Nα-Benzoyl-L-lysine methyl ester is a specific substrate for the serine protease trypsin, which preferentially cleaves peptide bonds C-terminal to lysine and arginine residues.[1][2] The enzymatic hydrolysis of this compound can be monitored spectrophotometrically to determine trypsin activity. This assay is fundamental in various research and drug development contexts, including enzyme kinetics studies, inhibitor screening, and quality control of trypsin preparations.

Quantitative Data: Kinetic Parameters of Trypsin
ParameterValuepHConditionsReference
kcat/KM 1391 ± 72 M⁻¹s⁻¹Optimal (alkaline)25°C
(kcat)max 0.517 ± 0.014 s⁻¹~7.025°C
KM 0.394 ± 0.027 mM9.0525°C
KM 0.512 ± 0.039 mM6.9425°C
pKa1 (Asp-189) 4.10 ± 0.13-Free Enzyme
pKa2 (His-57) 6.75 ± 0.09-Free Enzyme

Note: The kinetic parameters are highly dependent on pH, temperature, and the specific substrate used. The data for Z-Lys-pNA serves as a reference for understanding the enzymatic behavior of trypsin towards lysine substrates.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity

This protocol is adapted from established methods for other N-acylated amino acid ester substrates of trypsin, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE).

1. Principle:

The hydrolysis of the ester bond in this compound by trypsin results in the formation of a carboxyl group, leading to a change in absorbance at a specific wavelength (typically 253 nm), which is directly proportional to the enzyme activity.

2. Materials and Reagents:

  • Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25°C

  • Substrate Stock Solution: 10 mM Nα-Benzoyl-L-lysine methyl ester (this compound) in a suitable organic solvent (e.g., DMSO or Methanol), stored at -20°C.

  • Substrate Working Solution: 0.25 mM this compound in Buffer. Prepare fresh daily.

  • Trypsin Solution: Prepare a solution of trypsin (e.g., 425-575 units/mL) in cold 1 mM HCl immediately before use. The optimal concentration should be determined empirically.

  • 1 M HCl

  • 1 M NaOH

  • Quartz cuvettes

  • UV-Vis Spectrophotometer thermostatted at 25°C.

3. Procedure:

  • Set the spectrophotometer to 253 nm and equilibrate the temperature to 25°C.

  • In a quartz cuvette, add 3.0 mL of the 0.25 mM this compound Substrate Working Solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

  • Initiate the reaction by adding a small volume (e.g., 20-100 µL) of the Trypsin Solution to the cuvette.

  • Immediately mix by inversion and start recording the absorbance at 253 nm for 5 minutes.

  • Determine the rate of reaction (ΔA₂₅₃/min) from the initial linear portion of the absorbance versus time curve.

4. Calculation of Enzyme Activity:

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under specified conditions. The specific activity can be calculated using the Beer-Lambert law, requiring the molar extinction coefficient of the product at 253 nm.

Workflow for Trypsin Activity Assay

Trypsin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare 67 mM Sodium Phosphate Buffer (pH 7.6) P2 Prepare 0.25 mM this compound Substrate Solution P1->P2 A2 Add 3.0 mL Substrate Solution to Cuvette P2->A2 P3 Prepare Trypsin Enzyme Solution A3 Initiate reaction with Trypsin Solution P3->A3 A1 Equilibrate Spectrophotometer to 25°C and 253 nm A1->A2 A2->A3 A4 Record Absorbance Change over Time A3->A4 D1 Determine ΔA₂₅₃/min from linear slope A4->D1 D2 Calculate Trypsin Activity D1->D2

Caption: Workflow for the spectrophotometric assay of trypsin activity using this compound.

II. Application in Peptide Synthesis: Incorporation of Protected Lysine

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), amino acids must be appropriately protected to ensure the correct peptide sequence is assembled. The α-amino group is temporarily protected (e.g., with Fmoc or Boc), while reactive side chains are protected with more stable groups that are removed at the end of the synthesis.

While Nα-Benzoyl-L-lysine methyl ester itself is not a standard building block for SPPS due to the stability of the benzoyl group, the principles of incorporating a protected lysine residue are illustrated here. For SPPS, a lysine derivative with a temporary Nα-protecting group (like Fmoc) and a side-chain (ε-amino) protecting group (like Boc) is commonly used, for instance, Fmoc-Lys(Boc)-OH.

Quantitative Data: Not Applicable for this compound in Standard SPPS

Quantitative data such as coupling efficiency and yield are highly sequence-dependent and specific to the chosen synthesis strategy (e.g., coupling reagents, resin). Direct quantitative data for the incorporation of Nα-Benzoyl-L-lysine methyl ester in a standard SPPS protocol is not available as it is not a conventional building block for this method.

Experimental Protocol: Incorporation of a Protected Lysine Residue in Fmoc-SPPS

This protocol outlines the general steps for incorporating a protected lysine residue, such as Fmoc-D-Lys(Boc)-OH, into a peptide chain using manual SPPS.

1. Principle:

The peptide is assembled on a solid support (resin). The synthesis cycle involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is synthesized.

2. Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide peptides).

  • Fmoc-protected Amino Acids: e.g., Fmoc-D-Lys(Boc)-OH.

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).

  • Cold diethyl ether.

3. Procedure (Single Coupling Cycle for Fmoc-D-Lys(Boc)-OH):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

4. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).

  • Precipitate the crude peptide with cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Start Start with Resin-Bound Protected Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., Fmoc-Lys(Boc)-OH) + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Repeat for next amino acid

Caption: A single cycle of the Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Determining the Michaelis-Menten Constant (Kₘ) for Trypsin with Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. The enzymatic activity of trypsin is characterized by Michaelis-Menten kinetics, where the Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate. Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a synthetic substrate commonly used to assay trypsin activity due to its structural similarity to natural substrates. This document provides detailed protocols for determining the Kₘ of trypsin with this compound, presents relevant kinetic data, and illustrates the underlying catalytic mechanism.

Catalytic Mechanism of Trypsin

Trypsin's catalytic activity relies on a catalytic triad within its active site, composed of serine-195, histidine-57, and aspartate-102. The hydrolysis of the peptide bond proceeds through a two-step mechanism involving the formation of an acyl-enzyme intermediate.

  • Acylation: The serine-195 residue, activated by histidine-57, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond. This forms a tetrahedral intermediate, which then collapses to form the acyl-enzyme intermediate, releasing the first product.

  • Deacylation: A water molecule, activated by histidine-57, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the second product and regenerating the free enzyme.

Data Presentation

pHTrypsin Concentration (µM)Kₘ (mM)kₖₐₜ (s⁻¹)
3.1383.534.6 ± 10.5-
3.8225.624.5 ± 9.2-
4.404.6813.8 ± 2.1-
5.980.396.51 ± 0.95-
6.940.4270.512 ± 0.039-
9.050.3790.394 ± 0.027-

Note: kₖₐₜ values were not explicitly provided for each pH point in the cited source, but the study indicated that kₖₐₜ is equivalent to the acylation rate constant (k₂) over the pH range studied.[1]

Experimental Protocols

This section outlines a detailed methodology for determining the Kₘ of trypsin using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 253 nm resulting from the hydrolysis of the ester bond.

Materials and Reagents

  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, T9935)

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM)

  • Hydrochloric Acid (HCl) (e.g., 1 mM) for preparing trypsin stock solution

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Water bath or incubator set to 25°C

Procedure

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) with the assay buffer.

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂ and adjust the pH to 8.0. Calcium ions are important for trypsin stability and activity.

    • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer (e.g., 10 mM).

    • Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations for the assay (e.g., 0.1 mM to 5 mM).

  • Enzyme Assay:

    • Set the spectrophotometer to read absorbance at 253 nm and equilibrate the instrument and cuvettes to 25°C.

    • To a cuvette, add the appropriate volume of assay buffer and the desired volume of a this compound working solution. The total volume should be brought to a pre-determined final volume (e.g., 1 mL) with the assay buffer, leaving space for the enzyme addition.

    • Initiate the reaction by adding a small, fixed volume of the diluted trypsin solution to the cuvette.

    • Quickly mix the contents of the cuvette by gentle inversion and immediately start recording the change in absorbance at 253 nm over time (e.g., for 3-5 minutes).

    • Repeat the measurement for each substrate concentration.

    • A blank reaction containing the assay buffer and substrate but no enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is proportional to the rate of change in absorbance (ΔA₂₅₃/min).

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • To determine the Kₘ and Vₘₐₓ, fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]), which linearizes the Michaelis-Menten equation: 1/v₀ = (Kₘ / Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ The Kₘ can be calculated from the x-intercept (-1/Kₘ) and the Vₘₐₓ from the y-intercept (1/Vₘₐₓ).

Visualizations

Trypsin Catalytic Mechanism

Trypsin_Catalytic_Mechanism E_S E + S (Free Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ TS1 Tetrahedral Intermediate 1 ES->TS1 k₂ (Acylation) EA_P1 E-A + P1 (Acyl-Enzyme + Product 1) TS1->EA_P1 EA_H2O E-A + H₂O TS2 Tetrahedral Intermediate 2 EA_H2O->TS2 k₃ (Deacylation) E_P2 E + P2 (Free Enzyme + Product 2) TS2->E_P2 Km_Determination_Workflow prep Reagent Preparation (Trypsin, Substrate, Buffer) assay_setup Assay Setup (Varying [this compound]) prep->assay_setup reaction Initiate Reaction (Add Trypsin) assay_setup->reaction measurement Spectrophotometric Measurement (ΔA₂₅₃/min) reaction->measurement calculation Calculate Initial Velocity (v₀) measurement->calculation plotting Plot v₀ vs. [S] (Michaelis-Menten Plot) calculation->plotting analysis Determine Kₘ and Vₘₐₓ (e.g., Lineweaver-Burk Plot) plotting->analysis

References

Application Notes and Protocols for High-Throughput Screening Assays Using Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a specific substrate for trypsin and other trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and cancer progression. The enzymatic hydrolysis of this compound at the carboxyl side of the lysine residue provides a straightforward method for measuring the activity of these proteases. Consequently, high-throughput screening (HTS) assays utilizing this compound are valuable tools in drug discovery for identifying and characterizing novel enzyme inhibitors.

These application notes provide a detailed protocol for a continuous spectrophotometric HTS assay for trypsin inhibitors using this compound. The methodology is adapted from established protocols for similar substrates, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE)[1].

Principle of the Assay

The enzymatic hydrolysis of the methyl ester bond in this compound by trypsin results in the formation of a new carboxyl group. This modification leads to an increase in absorbance in the ultraviolet (UV) range, which can be monitored continuously with a spectrophotometer. The rate of this increase in absorbance is directly proportional to the trypsin activity. In the presence of an inhibitor, the rate of hydrolysis will decrease, allowing for the quantification of inhibitory activity. For assays involving similar N-benzoyl-L-amino acid esters, the change in absorbance is typically monitored at 253 nm[1].

Applications in Drug Discovery

High-throughput screening for trypsin inhibitors has significant applications in various therapeutic areas:

  • Oncology: Trypsin-like proteases are often overexpressed in tumors and are involved in cancer cell invasion and metastasis. Inhibitors of these enzymes are being investigated as potential anti-cancer agents.

  • Inflammatory and Metabolic Diseases: Serine proteases are key players in inflammatory cascades and metabolic regulation. The discovery of novel inhibitors can lead to new treatments for conditions like pancreatitis and obesity[1].

  • Anticoagulation Therapy: Thrombin, a trypsin-like protease, is a central enzyme in the blood coagulation cascade. HTS assays are instrumental in the discovery of new anticoagulant drugs.

  • Food Industry and Nutrition: Trypsin inhibitors are naturally present in legumes and can affect nutritional value. Screening for their activity is important for food quality control.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a trypsin inhibitor HTS assay using a substrate like this compound. The values are representative and may require optimization for specific experimental conditions.

ParameterValueReference
Reagents
Trypsin Concentration10 - 100 µg/mL
This compound Concentration0.1 - 1.0 mMAdapted from
Assay Buffer50 mM Tris-HCl, pH 8.0
Assay Conditions
Temperature25 - 37 °C
Wavelength for Detection253 nm
Assay Volume (96-well plate)100 - 200 µL
Performance Metrics
Z'-factor> 0.5
Example Data (for a known inhibitor)
IC50 of Soybean Trypsin Inhibitor~1-10 µMRepresentative value based on similar assays

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Trizma base in deionized water. Adjust the pH to 8.0 at 25 °C with 1 M HCl.

  • This compound Substrate Stock Solution (10 mM): Dissolve Nα-Benzoyl-L-lysine methyl ester hydrochloride in the Assay Buffer. Store in aliquots at -20 °C.

  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine pancreatic trypsin in cold (4 °C) 1 mM HCl. Store in aliquots at -20 °C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 2X the final assay concentration) in Assay Buffer.

  • Test Compounds (Inhibitors): Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Create a dilution series in the Assay Buffer. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

High-Throughput Screening Protocol (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well.

  • Compound Addition: Add 2 µL of the test compound dilutions to the wells of a clear, UV-transparent 96-well microplate. For controls, add 2 µL of solvent (for maximum activity) and 2 µL of a known trypsin inhibitor (for minimum activity).

  • Enzyme Addition: Add 100 µL of the diluted trypsin solution to each well.

  • Pre-incubation: Incubate the plate at 25 °C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add 98 µL of the this compound working solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader capable of measuring UV absorbance. Measure the increase in absorbance at 253 nm every 30 seconds for 5-10 minutes at 25 °C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute, mOD/min) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

HTS_Workflow Experimental Workflow for Trypsin Inhibitor HTS cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis reagent1 Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0) step1 1. Add 2 µL Test Compounds and Controls to Plate reagent2 Prepare this compound Stock Solution (10 mM) step4 4. Add 98 µL this compound Solution to Initiate Reaction reagent2->step4 reagent3 Prepare Trypsin Stock Solution (1 mg/mL) step2 2. Add 100 µL Trypsin Solution reagent3->step2 reagent4 Prepare Test Compound Dilution Series reagent4->step1 step1->step2 step3 3. Pre-incubate for 15 min at 25°C step2->step3 step3->step4 step5 5. Kinetic Reading at 253 nm (5-10 min) step4->step5 analysis1 Calculate Initial Velocity (mOD/min) step5->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3

Caption: High-throughput screening workflow for the identification of trypsin inhibitors.

Signaling_Pathway Assay Principle cluster_reaction Enzymatic Reaction cluster_detection Detection This compound This compound (Substrate) Hydrolyzed_Product Nα-Benzoyl-L-lysine + Methanol This compound->Hydrolyzed_Product Hydrolysis Trypsin Trypsin (Enzyme) Trypsin->Hydrolyzed_Product Catalyzes Inactive_Complex Trypsin-Inhibitor Complex (Inactive) Trypsin->Inactive_Complex Absorbance Increase in Absorbance at 253 nm Hydrolyzed_Product->Absorbance Leads to Inhibitor Inhibitor Inhibitor->Inactive_Complex

Caption: Principle of the spectrophotometric trypsin assay using this compound.

References

Application Notes and Protocols for the Study of Serine Proteases Using Specific Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is a well-established substrate for trypsin, a serine protease that plays a crucial role in digestion and other physiological processes.[1] While this compound is a useful tool for studying trypsin activity, its application as a substrate for other trypsin-like serine proteases, such as plasmin, kallikrein, and thrombin, is not extensively documented in scientific literature. These enzymes, while sharing a similar catalytic mechanism with trypsin, exhibit distinct substrate specificities dictated by the architecture of their active sites.

For researchers, scientists, and drug development professionals investigating the activity of these specific serine proteases, the use of more selective substrates is paramount for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the use of well-characterized, specific chromogenic substrates for plasmin, tissue kallikrein, and thrombin.

I. Plasmin Activity Assay

Application Note:

Plasmin is a key serine protease in the fibrinolytic system, responsible for the breakdown of fibrin clots. Its activity is tightly regulated, and dysregulation is implicated in both bleeding and thrombotic disorders. The activity of plasmin can be reliably measured using the chromogenic substrate D-Val-Leu-Lys-p-nitroanilide (S-2251). Plasmin cleaves the amide bond after the lysine residue, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasmin activity.

Quantitative Data:

The following table summarizes the kinetic parameters for the hydrolysis of a common plasmin substrate.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
PlasminD-Val-Leu-Lys-pNA (S-2251)~290~25[2]

Experimental Protocol:

A. Materials and Reagents:

  • Human Plasmin

  • D-Val-Leu-Lys-p-nitroanilide (S-2251)

  • Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl)

  • Microplate reader

  • 96-well microplates

B. Procedure:

  • Prepare a 1 mM stock solution of S-2251 in sterile distilled water.

  • Prepare a working solution of human plasmin in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear rate of reaction for at least 10 minutes.

  • Set up the reaction in a 96-well microplate:

    • Add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the plasmin working solution to the sample wells. Add 10 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 1 mM S-2251 stock solution to all wells. The final substrate concentration will be 50 µM.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. Subtract the rate of the blank from the rate of the samples.

Signaling Pathway:

Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin Plasmin->Fibrin degrades tPA t-PA tPA->Plasminogen Fibrin->tPA binds FDPs Fibrin Degradation Products (FDPs)

Caption: The Fibrinolytic Pathway.

II. Tissue Kallikrein Activity Assay

Application Note:

Tissue kallikrein (KLK1) is a serine protease involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and pain. KLK1 cleaves low-molecular-weight kininogen to release kallidin (lysyl-bradykinin). The activity of tissue kallikrein can be assayed using the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). The enzyme cleaves the bond C-terminal to the arginine residue, releasing pNA.

Quantitative Data:

The following table summarizes the kinetic parameters for the hydrolysis of a common tissue kallikrein substrate.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Tissue KallikreinH-D-Pro-Phe-Arg-pNA (S-2302)~200~50[3]

Experimental Protocol:

A. Materials and Reagents:

  • Human Tissue Kallikrein

  • H-D-Pro-Phe-Arg-pNA (S-2302)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Microplate reader

  • 96-well microplates

B. Procedure:

  • Prepare a 1 mM stock solution of S-2302 in sterile distilled water.

  • Prepare a working solution of human tissue kallikrein in Tris-HCl buffer.

  • Set up the reaction in a 96-well microplate:

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the kallikrein working solution to the sample wells. Add 10 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the 1 mM S-2302 stock solution to all wells. The final substrate concentration will be 100 µM.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes.

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

Signaling Pathway:

Kallikrein_Kinin_System Kallikrein Tissue Kallikrein LMWK Low-Molecular-Weight Kininogen (LMWK) Kallikrein->LMWK cleaves Kallidin Kallidin B2R Bradykinin B2 Receptor Kallidin->B2R activates Effects Vasodilation, Increased Vascular Permeability, Pain B2R->Effects leads to

Caption: The Kallikrein-Kinin System.

III. Thrombin Activity Assay

Application Note:

Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, activating platelets, and activating coagulation factors V, VIII, and XI. Precise measurement of thrombin activity is crucial in hemostasis research and for monitoring anticoagulant therapy. Thrombin activity can be determined using the chromogenic substrate D-Phe-Pip-Arg-pNA (S-2238). Thrombin cleaves the pNA moiety from the peptide, and the resulting color change is measured at 405 nm.

Quantitative Data:

The following table summarizes the kinetic parameters for the hydrolysis of a common thrombin substrate.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
ThrombinD-Phe-Pip-Arg-pNA (S-2238)~6~120[2]

Experimental Protocol:

A. Materials and Reagents:

  • Human α-Thrombin

  • D-Phe-Pip-Arg-pNA (S-2238)

  • Tris-HCl buffer (50 mM, pH 8.3, containing 100 mM NaCl and 0.1% PEG 8000)

  • Microplate reader

  • 96-well microplates

B. Procedure:

  • Prepare a 1 mM stock solution of S-2238 in sterile distilled water.

  • Prepare a working solution of human α-thrombin in Tris-HCl buffer.

  • Set up the reaction in a 96-well microplate:

    • Add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the thrombin working solution to the sample wells. Add 10 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of the 1 mM S-2238 stock solution to all wells. The final substrate concentration will be 50 µM.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 5-10 minutes.

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

Experimental Workflow:

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme Stock - Substrate Stock Setup Set up Reaction Plate: - Add Buffer - Add Enzyme/Blank Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate (ΔA/min) from linear slope Plot->Calculate Final Determine Enzyme Activity Calculate->Final

Caption: General workflow for a chromogenic serine protease assay.

References

Application Note: Monitoring In-Solution versus In-Gel Trypsin Digestion with Bz-Lys-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient and reproducible protein digestion is a cornerstone of successful bottom-up proteomics experiments. The two most common methodologies for enzymatic digestion of proteins prior to mass spectrometry analysis are in-solution and in-gel digestion. In-solution digestion involves the denaturation, reduction, alkylation, and subsequent proteolytic cleavage of proteins in a liquid environment. In contrast, in-gel digestion is performed on proteins that have been separated by gel electrophoresis, with the digestion steps occurring within the gel matrix. The choice between these methods can significantly impact peptide recovery, protein sequence coverage, and overall proteomic results.[1][2]

Monitoring the progress of trypsin digestion can provide valuable insights into reaction kinetics and help to standardize protocols for improved reproducibility. One method for monitoring trypsin activity is the use of a chromogenic substrate, such as Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe). Trypsin cleaves the ester bond of this compound, and the resulting product can be monitored spectrophotometrically. While not a standard procedure in proteomics workflows, the periodic analysis of aliquots from the digestion reaction with this compound can offer a semi-quantitative assessment of trypsin activity over time.

This application note provides detailed protocols for both in-solution and in-gel trypsin digestion, a proposed method for monitoring digestion progress using this compound, and a summary of quantitative data comparing the outcomes of each digestion technique.

Data Presentation: In-Solution vs. In-Gel Digestion

The choice between in-solution and in-gel digestion can have a significant impact on the number of identified proteins and peptides, as well as the protein sequence coverage. The following table summarizes findings from a comparative study on kidney and liver perfusate samples, highlighting the general performance differences between the two techniques.[3][4] In-solution digestion generally results in a higher number of identified peptides and greater sequence coverage.[3]

ParameterIn-Solution DigestionIn-Gel DigestionReference
Total Peptides Identified (Kidney Perfusate) 3,1091,721
Average Sequence Coverage (Kidney Perfusate) 27.2%19.1%
Total Proteins Identified (Kidney Perfusate) 468478
Total Peptides Identified (Liver Perfusate) 344198
Sequence Coverage Range (Liver Perfusate) 2-80%1-55%
General Reproducibility Generally higherCan be more variable

Experimental Workflows

The following diagrams illustrate the general workflows for in-solution and in-gel trypsin digestion.

InSolutionWorkflow start Protein Solubilization (e.g., 8M Urea) reduce Reduction (e.g., DTT at 37°C) start->reduce alkylate Alkylation (e.g., IAA in the dark) reduce->alkylate dilute Dilution (to <2M Urea) alkylate->dilute digest Trypsin Digestion (overnight at 37°C) dilute->digest quench Quench Reaction (e.g., Formic Acid) digest->quench cleanup Peptide Cleanup (e.g., C18 Desalting) quench->cleanup ms LC-MS/MS Analysis cleanup->ms

In-Solution Digestion Workflow

InGelWorkflow start Protein Separation (1D or 2D-PAGE) excise Excise Protein Band/Spot start->excise destain Destain (e.g., Ammonium Bicarbonate/ACN) excise->destain dehydrate Dehydrate (Acetonitrile) destain->dehydrate reduce_alkylate Reduction & Alkylation (DTT & IAA) dehydrate->reduce_alkylate digest In-Gel Digestion with Trypsin (overnight at 37°C) reduce_alkylate->digest extract Peptide Extraction (e.g., ACN/Formic Acid) digest->extract cleanup Peptide Cleanup (e.g., C18 Desalting) extract->cleanup ms LC-MS/MS Analysis cleanup->ms

In-Gel Digestion Workflow

Experimental Protocols

In-Solution Trypsin Digestion Protocol

This protocol is optimized for the digestion of complex protein mixtures.

Materials:

  • Urea

  • 1 M Tris-HCl, pH 8.5

  • 1 M Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • Mass Spectrometry Grade Trypsin

  • 100 mM Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Solubilization and Denaturation:

    • Dissolve the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

  • Reduction:

    • Add DTT to a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 15 mM.

    • Incubate for 30 minutes in the dark at room temperature.

  • Dilution:

    • Dilute the reaction mixture with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M.

  • Digestion:

    • Add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the resulting peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

    • Store at -20°C until LC-MS/MS analysis.

In-Gel Trypsin Digestion Protocol

This protocol is for proteins separated by 1D or 2D polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Coomassie-stained protein gel

  • Destaining solution: 50% acetonitrile (ACN) in 50 mM NH4HCO3

  • Dehydration solution: 100% ACN

  • Reduction solution: 10 mM DTT in 100 mM NH4HCO3

  • Alkylation solution: 55 mM IAA in 100 mM NH4HCO3

  • Mass Spectrometry Grade Trypsin

  • Digestion buffer: 50 mM NH4HCO3

  • Extraction solution: 50% ACN containing 5% formic acid

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel using a clean scalpel.

    • Cut the gel piece into small cubes (~1 mm³).

    • Place the gel pieces into a microcentrifuge tube.

    • Add destaining solution and incubate for 15 minutes at 37°C with shaking. Repeat until the gel pieces are colorless.

  • Dehydration:

    • Remove the destaining solution and add 100% ACN to dehydrate the gel pieces. Incubate for 10 minutes until the gel pieces turn white and shrink.

    • Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in reduction solution and incubate for 45 minutes at 56°C.

    • Cool to room temperature and remove the excess DTT solution.

  • Alkylation:

    • Add the alkylation solution and incubate for 30 minutes in the dark at room temperature.

    • Remove the IAA solution and wash the gel pieces with 100 mM NH4HCO3 for 15 minutes.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • Digestion:

    • Rehydrate the gel pieces in ice-cold digestion buffer containing trypsin (10-20 ng/µL).

    • Incubate on ice for 45 minutes.

    • Add additional digestion buffer to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Add extraction solution to the gel pieces and sonicate for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction step once more.

    • Pool the supernatants and dry in a vacuum centrifuge.

    • Store at -20°C until LC-MS/MS analysis.

Proposed Protocol for Monitoring Trypsin Digestion with this compound

This proposed protocol describes a method to indirectly monitor trypsin activity during in-solution and in-gel digestion by analyzing aliquots of the reaction.

Materials:

  • Nα-Benzoyl-L-lysine methyl ester (this compound) solution (10 mM in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer and cuvettes

  • Digestion reaction in progress (either in-solution or supernatant from in-gel)

Procedure:

  • Sample Collection:

    • At various time points during the digestion (e.g., 0, 1, 2, 4, 8, and 16 hours), carefully remove a small aliquot (e.g., 5-10 µL) of the digestion mixture. For in-gel digestion, the aliquot should be taken from the supernatant.

  • Assay Preparation:

    • In a microcuvette, prepare a reaction mixture containing:

      • 980 µL of 50 mM Tris-HCl, pH 8.0

      • 10 µL of 10 mM this compound solution

  • Measurement:

    • Place the cuvette in a spectrophotometer and zero the absorbance at 253 nm.

    • Add the 5-10 µL aliquot of the digestion mixture to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at 253 nm over a period of 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA253/min) from the initial linear portion of the curve.

    • Plot the ΔA253/min against the digestion time point. A decrease in the rate of this compound cleavage over time may indicate a reduction in trypsin activity, potentially due to autolysis or inhibitors present in the sample.

Note: This monitoring method provides a relative measure of active trypsin in the digestion mixture. It does not directly measure the extent of protein digestion. The introduction of this compound directly into the primary digestion reaction is not recommended as it may compete with the protein substrate and interfere with subsequent mass spectrometry analysis.

Conclusion

Both in-solution and in-gel digestion are valuable techniques in proteomics, each with its own set of advantages and disadvantages. In-solution digestion often provides higher peptide yields and better sequence coverage, making it suitable for large-scale quantitative proteomics. In-gel digestion is a robust method for analyzing proteins from complex mixtures that have been resolved by gel electrophoresis. The choice of method should be guided by the specific research question and sample type. The proposed method for monitoring trypsin activity using this compound offers a means to assess the stability and activity of the enzyme throughout the digestion process, potentially leading to more consistent and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting low signal in Bz-Lys-OMe trypsin assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in their Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) trypsin assays.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal or the signal is very weak. What are the primary causes?

A low or absent signal in your this compound trypsin assay can stem from several factors. The most common issues include problems with the enzyme's activity, suboptimal reaction conditions, or issues with the reagents themselves. A systematic check of each component is the best approach to identify the root cause.

Q2: How can I be sure that my trypsin is active?

Trypsin is a protease and can degrade itself over time, leading to a loss of activity.[1] To ensure your enzyme is active:

  • Use freshly prepared trypsin solutions: Trypsin solutions are best when made fresh.[2] If you are using a stock solution that has been stored, its activity may have declined.

  • Proper storage: Ensure the enzyme is stored at the correct temperature, typically -20°C or below, as recommended by the manufacturer. Avoid repeated freeze-thaw cycles which can damage the enzyme.[3]

  • Run a positive control: If you are questioning the activity of your trypsin, a positive control with a known active trypsin preparation can confirm if the enzyme is the source of the problem.[4]

Q3: My trypsin is active. What other reaction conditions should I check?

Suboptimal reaction conditions are a frequent cause of low enzymatic activity. Consider the following:

  • pH: Trypsin activity is highly dependent on pH. The optimal pH for trypsin is generally between 8.0 and 11.0.[5] Ensure your assay buffer is at the correct pH.

  • Temperature: The optimal temperature for trypsin activity is around 50°C. Running the assay at a significantly lower or higher temperature will reduce the reaction rate.

  • Incubation Time: The incubation time may be insufficient for a detectable signal to be generated. Try extending the incubation period, ensuring you are still within the linear range of the reaction.

Q4: Could there be an issue with my this compound substrate or other reagents?

Yes, problems with your reagents can lead to a low signal. Here are some things to check:

  • Substrate integrity: Ensure your this compound substrate has not degraded. It should be stored under the conditions recommended by the supplier.

  • Reagent preparation: Double-check all calculations and dilutions for your reagents. Ensure that all reagents were added in the correct order as specified in your protocol.

  • Contaminating substances: Certain substances can interfere with the assay or inhibit trypsin activity. For example, high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can inhibit the reaction.

Q5: The signal-to-background ratio in my assay is poor. How can I improve it?

A low signal-to-background ratio can be caused by high background fluorescence from your substrate or buffer. To address this, you can run a "substrate only" blank to quantify the background signal. It may also be beneficial to test different assay buffers to find one with lower intrinsic fluorescence.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the outcome of your this compound trypsin assay.

ParameterOptimal Range/ValueNotes
pH 8.0 - 11.0Trypsin activity is significantly reduced outside of this range.
Temperature ~50°CA significant drop in activity is observed at lower and higher temperatures.
Common Inhibitors Varies by inhibitorEDTA (>0.5 mM), SDS (>0.2%), and Sodium Azide (>0.2%) can interfere with the assay.

Detailed Experimental Protocols

Protocol: this compound Trypsin Activity Assay

This protocol provides a general framework for measuring trypsin activity using this compound as a substrate. Specific concentrations and volumes may need to be optimized for your particular experimental setup.

1. Reagent Preparation

  • Assay Buffer: 0.046 M Tris⋅HCl buffer, pH 8.1, containing 0.0115 M calcium chloride. Ensure the buffer is at room temperature before use.

  • This compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or as recommended by the manufacturer) and dilute it to the desired final concentration in the assay buffer.

  • Trypsin Solution: Prepare a stock solution of trypsin in 0.001 N HCl. Immediately before use, dilute the trypsin to the desired concentration (e.g., 10-20 µg/mL) in cold 0.001 N HCl. Keep the enzyme solution on ice.

2. Assay Procedure (96-well plate format)

  • Add 150 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.

  • Add 20 µL of the diluted trypsin solution to the sample wells. For blank wells (no enzyme control), add 20 µL of 0.001 N HCl.

  • Pre-incubate the plate at 25°C for 3-4 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 30 µL of the this compound substrate solution to all wells.

  • Immediately place the plate in a spectrophotometer set to 25°C.

  • Measure the absorbance at a wavelength suitable for detecting the product of this compound hydrolysis. The exact wavelength will depend on the specific detection method used. For a similar substrate, p-toluene-sulfonyl-L-arginine methyl ester (TAME), the absorbance is measured at 247 nm.

  • Record the absorbance every minute for 5-10 minutes.

3. Data Analysis

  • Calculate the rate of reaction (ΔA/minute) from the linear portion of the curve for both the sample and blank wells.

  • Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic hydrolysis of the substrate.

  • Use the appropriate extinction coefficient for the product to calculate the enzyme activity.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_enzyme Enzyme Integrity cluster_conditions Reaction Conditions cluster_reagents Reagents and Assay Setup cluster_end Resolution Start Low or No Signal Detected CheckEnzyme Is the trypsin active? Start->CheckEnzyme PrepFresh Prepare fresh trypsin solution CheckEnzyme->PrepFresh No RunControl Run a positive control CheckEnzyme->RunControl Unsure CheckConditions Are reaction conditions optimal? CheckEnzyme->CheckConditions Yes PrepFresh->CheckConditions RunControl->CheckConditions CheckpH Verify buffer pH (8.0-11.0) CheckConditions->CheckpH No CheckReagents Are reagents and setup correct? CheckConditions->CheckReagents Yes CheckTemp Verify temperature (~50°C) CheckpH->CheckTemp IncubateLonger Increase incubation time CheckTemp->IncubateLonger IncubateLonger->CheckReagents CheckSubstrate Verify substrate integrity CheckReagents->CheckSubstrate No SignalRestored Signal Restored CheckReagents->SignalRestored Yes CheckCalcs Double-check calculations and dilutions CheckSubstrate->CheckCalcs CheckInhibitors Check for potential inhibitors CheckCalcs->CheckInhibitors CheckInhibitors->SignalRestored

Caption: Troubleshooting workflow for low signal in a this compound trypsin assay.

FactorsAffectingTrypsinActivity cluster_factors Influencing Factors TrypsinActivity Trypsin Activity pH pH TrypsinActivity->pH Temperature Temperature TrypsinActivity->Temperature EnzymeConcentration Enzyme Concentration TrypsinActivity->EnzymeConcentration SubstrateConcentration Substrate Concentration TrypsinActivity->SubstrateConcentration Inhibitors Inhibitors TrypsinActivity->Inhibitors

Caption: Key factors influencing trypsin enzymatic activity.

References

How to address high background noise in Bz-Lys-OMe assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used to measure the activity of proteolytic enzymes, particularly trypsin and trypsin-like enzymes. These enzymes specifically cleave the peptide bond on the carboxyl side of lysine and arginine residues. In this assay, the enzyme hydrolyzes the synthetic substrate this compound, releasing a product that can be detected spectrophotometrically. The rate of product formation is directly proportional to the enzyme's activity.

Q2: My assay has high background noise. What are the common causes and solutions?

High background noise in a this compound assay can obscure the true signal and reduce the sensitivity of your measurements. Common causes and their solutions are outlined below.[1]

Potential Cause Troubleshooting Steps
Substrate Instability Prepare the this compound substrate solution fresh just before use. Avoid repeated freeze-thaw cycles.
Contaminated Reagents Use high-purity water and reagents. Prepare fresh buffers for each experiment. Ensure glassware is thoroughly cleaned.
Non-Specific Binding Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to minimize non-specific binding of the enzyme or substrate to the microplate wells.
Sample Interference Components in your sample (e.g., lipids, salts) may interfere with the assay.[1] Consider sample purification or dilution. Run appropriate sample controls (without enzyme) to quantify this interference.
Improper Reagent Storage Store all reagents according to the manufacturer's instructions, paying close attention to temperature and light sensitivity.[1]
Instrument Malfunction Ensure the spectrophotometer is properly calibrated and set to the correct wavelength. Check for and remove any air bubbles in the wells before reading.

Q3: How should I set up my control wells?

Proper controls are essential for interpreting your results accurately. Here are the recommended controls for a this compound assay:

  • Blank Control: Contains all assay components except the enzyme. This control helps to determine the background signal from the buffer and substrate.

  • No-Substrate Control: Contains the enzyme and all other assay components except the this compound substrate. This measures any intrinsic signal from the enzyme preparation.

  • Positive Control: A sample with known trypsin activity. This confirms that the assay is working correctly.

  • Negative Control: A sample known to have no trypsin activity. This helps to identify any false-positive signals.

Q4: What are the optimal conditions for a this compound assay?

The optimal conditions can vary depending on the specific enzyme and experimental goals. However, general guidelines for trypsin are provided in the table below. It is always recommended to perform optimization experiments for your specific conditions.

Parameter Typical Range Notes
pH 7.5 - 8.5Trypsin activity is generally optimal in a slightly alkaline environment. A common buffer is Tris-HCl.[2]
Temperature 25 - 40°CTrypsin activity increases with temperature up to an optimum, after which it denatures. 37°C is a common incubation temperature.[2]
Substrate Concentration Varies (e.g., 0.1 - 1 mM)The optimal concentration depends on the Km of the enzyme. It is advisable to perform a substrate titration to determine the optimal concentration for your assay.
Enzyme Concentration VariesThe enzyme concentration should be chosen so that the reaction rate is linear over the desired time course.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments.

Issue: High Background Noise

High background can be a significant issue in colorimetric assays. The following workflow can help you systematically troubleshoot this problem.

high_background_troubleshooting start High Background Noise Observed check_reagents Check Reagent Quality and Preparation start->check_reagents reagent_issue Contaminated or Degraded Reagents? check_reagents->reagent_issue check_controls Analyze Control Wells control_issue High Signal in Blank Control? check_controls->control_issue check_instrument Verify Instrument Settings instrument_issue Incorrect Wavelength or Calibration? check_instrument->instrument_issue optimize_assay Optimize Assay Conditions condition_issue Sub-optimal pH, Temp, or Conc.? optimize_assay->condition_issue reagent_issue->check_controls No prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh Yes control_issue->check_instrument No troubleshoot_substrate Troubleshoot Substrate (Purity, Solubility) control_issue->troubleshoot_substrate Yes instrument_issue->optimize_assay No calibrate_instrument Recalibrate/ Check Settings instrument_issue->calibrate_instrument Yes perform_optimization Perform pH, Temp, & Conc. Titrations condition_issue->perform_optimization Yes end Background Reduced prepare_fresh->end troubleshoot_substrate->end calibrate_instrument->end perform_optimization->end

Caption: Troubleshooting workflow for high background noise.

Experimental Protocol: Trypsin Activity Assay using this compound

This protocol provides a general framework for measuring trypsin activity. It is recommended to optimize the specific concentrations and incubation times for your experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.

  • Substrate Stock Solution: 10 mM Nα-Benzoyl-L-lysine methyl ester (this compound) in deionized water. Store in aliquots at -20°C.

  • Trypsin Stock Solution: 1 mg/mL Trypsin in 1 mM HCl. Store in aliquots at -20°C.

  • Working Trypsin Solution: Dilute the trypsin stock solution in cold 1 mM HCl to the desired concentration immediately before use.

2. Assay Procedure:

  • Set up the assay in a 96-well microplate.

  • Add the following components to each well in the order listed:

    • Assay Buffer

    • Sample or Working Trypsin Solution

    • Deionized water to bring the volume to the desired pre-substrate addition volume.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 247 nm, though this should be optimized) in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds. Alternatively, an endpoint reading can be taken after a fixed incubation time.

3. Data Analysis:

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank control from the rate of the samples.

  • Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound assay.

Bz_Lys_OMe_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup Set up 96-well Plate (Samples and Controls) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add this compound to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance (Kinetic or Endpoint) add_substrate->measure_absorbance data_analysis Calculate Reaction Rate and Enzyme Activity measure_absorbance->data_analysis

Caption: General experimental workflow for the this compound assay.

References

Technical Support Center: Optimizing Bz-Lys-OMe Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH and temperature for Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) hydrolysis, a common substrate assay for enzymes like trypsin.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for this compound hydrolysis by trypsin?

A1: The optimal pH for the hydrolysis of amide and ester substrates by trypsin is typically in the slightly alkaline range, generally between pH 8.0 and 9.0. However, for related reactions such as carboxyl oxygen exchange, the optimal pH can be more acidic, around 6.0[1]. It is crucial to experimentally determine the optimal pH for your specific experimental conditions.

Q2: What is a suitable starting temperature for optimizing this compound hydrolysis?

A2: A common starting temperature for enzymatic assays with trypsin is 30°C[1]. However, the optimal temperature can vary depending on the specific enzyme and its stability. It is recommended to test a range of temperatures to find the optimum for your system.

Q3: Why is my hydrolysis rate lower than expected?

A3: Several factors can contribute to a lower than expected hydrolysis rate. These include suboptimal pH or temperature, incorrect enzyme or substrate concentration, presence of inhibitors, or degradation of the enzyme or substrate. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: Can I use this compound to study enzymes other than trypsin?

A4: Yes, this compound can be used as a substrate for other serine proteases that exhibit trypsin-like specificity, meaning they cleave at the carboxyl side of lysine and arginine residues. One such example is lysyl endopeptidase (Lys-C)[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity Incorrect pH of the buffer.Prepare fresh buffer and verify the pH. Test a range of pH values to find the optimum.
Inactive enzyme.Use a fresh stock of the enzyme. Ensure proper storage conditions (-20°C or -80°C).
Substrate degradation.Prepare fresh substrate solution. Store stock solutions as recommended by the manufacturer.
Presence of inhibitors.Ensure all reagents and water are free of protease inhibitors.
High background hydrolysis Autohydrolysis of this compound.Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the test values.
Contaminating proteases in the sample.Purify the sample or use specific inhibitors for contaminating proteases if known.
Inconsistent results Inaccurate temperature control.Ensure the water bath or incubator is calibrated and maintains a stable temperature.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variation in reagent preparation.Prepare reagents in a large batch to be used for the entire experiment.

Data Summary

The optimal conditions for enzymatic reactions are highly dependent on the specific enzyme and substrate. The following table summarizes relevant data for trypsin-like enzymes.

EnzymeSubstrate/ReactionOptimal pHTemperature (°C)
TrypsinAmidase Activity~9.0[1]Not specified
TrypsinCarboxyl Oxygen Exchange6.0[1]30
Lysyl Endopeptidase (Lys-C)Amidase Activity~9.0Not specified
Lysyl Endopeptidase (Lys-C)Carboxyl Oxygen Exchange5.030
Alcalase®Protein Hydrolysis6.0 - 10.0 (optimum at 9.46)65

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Hydrolysis

  • Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., Tris-HCl, Phosphate buffer).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of organic solvent like DMSO, then diluted in buffer).

  • Prepare a stock solution of the enzyme (e.g., trypsin) in a buffer at a neutral pH with calcium chloride to maintain stability.

  • Set up a series of reactions in a 96-well plate or individual tubes. For each pH value, include a test reaction (with enzyme) and a control reaction (without enzyme).

  • To each well/tube, add the buffer of a specific pH and the this compound solution.

  • Equilibrate the plate/tubes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution to the test wells. Add an equal volume of buffer to the control wells.

  • Monitor the hydrolysis of this compound over time. This can be done continuously using a spectrophotometer by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm) or by taking aliquots at different time points and stopping the reaction (e.g., with a strong acid) before measuring.

  • Calculate the initial reaction rate for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the reaction rate as a function of pH to determine the optimal pH.

Protocol: Determination of Optimal Temperature for this compound Hydrolysis

  • Using the optimal pH determined from the previous protocol, prepare the appropriate buffer.

  • Set up a series of reactions as described above.

  • Equilibrate the reaction mixtures (buffer and substrate) at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

  • Initiate the reaction by adding the enzyme.

  • Monitor the reaction rate at each temperature as described previously.

  • Plot the reaction rate as a function of temperature to determine the optimal temperature.

Diagrams

experimental_workflow cluster_ph_optimization pH Optimization cluster_temp_optimization Temperature Optimization prep_buffers Prepare Buffers (pH 6-10) setup_rxn_ph Set up Reactions (Test & Control) prep_buffers->setup_rxn_ph equilibrate_ph Equilibrate at Constant Temperature setup_rxn_ph->equilibrate_ph initiate_rxn_ph Initiate Reaction with Enzyme equilibrate_ph->initiate_rxn_ph monitor_ph Monitor Hydrolysis initiate_rxn_ph->monitor_ph analyze_ph Calculate Rates & Plot monitor_ph->analyze_ph optimal_ph Determine Optimal pH analyze_ph->optimal_ph use_opt_ph Use Optimal pH Buffer optimal_ph->use_opt_ph setup_rxn_temp Set up Reactions (Test & Control) use_opt_ph->setup_rxn_temp equilibrate_temp Equilibrate at Various Temperatures setup_rxn_temp->equilibrate_temp initiate_rxn_temp Initiate Reaction with Enzyme equilibrate_temp->initiate_rxn_temp monitor_temp Monitor Hydrolysis initiate_rxn_temp->monitor_temp analyze_temp Calculate Rates & Plot monitor_temp->analyze_temp optimal_temp Determine Optimal Temperature analyze_temp->optimal_temp

Caption: Workflow for optimizing pH and temperature for this compound hydrolysis.

References

Technical Support Center: Bz-Lys-OMe (Nα-Benzoyl-L-lysine methyl ester)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for Bz-Lys-OMe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, or Nα-Benzoyl-L-lysine methyl ester, is a derivative of the amino acid L-lysine. It is commonly used in biochemical research and pharmaceutical development. Its applications include serving as a substrate for enzymes like trypsin, acting as an intermediate in peptide synthesis, and its use in the development of drug delivery systems.[1][2]

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns for this compound are hydrolysis of the methyl ester bond and potential racemization of the chiral center. Like many ester compounds, it is susceptible to degradation in the presence of moisture and at non-neutral pH.[3] Exposure to high temperatures and light can also accelerate degradation.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[4] It is crucial to keep the container tightly sealed to protect it from moisture.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to use an anhydrous aprotic solvent and store the solution at low temperatures (e.g., -20°C). Aqueous solutions, especially at neutral to alkaline pH, will be prone to hydrolysis.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation product from hydrolysis is Nα-Benzoyl-L-lysine. Under harsh conditions, further degradation of the amino acid itself could occur. Racemization would lead to the formation of Nα-Benzoyl-D-lysine methyl ester.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results Degradation of this compound stock.- Assess the purity of the this compound stock using a stability-indicating analytical method like HPLC. - Prepare fresh solutions for each experiment. - Ensure proper storage of the solid compound and solutions.
Loss of compound activity (e.g., as an enzyme substrate) Hydrolysis to Nα-Benzoyl-L-lysine, which may not be a substrate.- Confirm the identity and purity of the compound before use. - Use freshly prepared solutions in an appropriate buffer system for the experiment. Avoid prolonged incubation in aqueous buffers, especially at neutral or high pH.
Appearance of unexpected peaks in chromatogram Presence of impurities from synthesis or degradation products.- Characterize the unexpected peaks using techniques like LC-MS to identify them. - Review the synthesis and purification process for potential sources of impurities. - Perform forced degradation studies to identify potential degradation products and confirm if they co-elute with your peaks of interest.
Solid material appears clumpy or discolored Absorption of moisture or degradation due to improper storage.- Discard the product if significant changes in physical appearance are observed. - Always store this compound in a desiccator in a cool, dark place.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Recommendations
Temperature Increased temperature accelerates hydrolysis and other degradation reactions.Store solid at 2-8°C. Store solutions at -20°C for short periods. Avoid repeated freeze-thaw cycles.
pH Hydrolysis of the methyl ester is catalyzed by both acid and base, with the rate generally increasing at pH values away from the point of maximum stability (typically mildly acidic for esters).For aqueous solutions, use a buffered system at a slightly acidic pH if compatible with the experiment. Prepare fresh solutions before use.
Moisture Water is a reactant in the hydrolysis of the ester bond.Store solid compound in a desiccator. Use anhydrous solvents for preparing stock solutions for long-term storage.
Light The benzoyl group may impart photosensitivity, leading to degradation upon exposure to UV or visible light.Store in amber vials or protect from light.
Oxygen While the primary degradation pathway is hydrolysis, oxidative degradation can be a concern for many organic molecules over long-term storage.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid this compound in an oven at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage degradation and identify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

This compound This compound Nα-Benzoyl-L-lysine Nα-Benzoyl-L-lysine This compound->Nα-Benzoyl-L-lysine Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol This compound->Methanol Hydrolysis (H₂O, H⁺/OH⁻) Nα-Benzoyl-D-lysine methyl ester Nα-Benzoyl-D-lysine methyl ester This compound->Nα-Benzoyl-D-lysine methyl ester Racemization (Base, Heat) Other Degradation Products Other Degradation Products Nα-Benzoyl-L-lysine->Other Degradation Products Further Degradation

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress HPLC HPLC Analysis Stress->HPLC Withdraw Samples at Timepoints Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Start Inconsistent Results? CheckPurity Purity Issue? Start->CheckPurity CheckStorage Improper Storage? CheckPurity->CheckStorage No AnalyzeStock Analyze Stock by HPLC CheckPurity->AnalyzeStock Yes CheckSolution Solution Stability Issue? CheckStorage->CheckSolution No ReviewStorage Review Storage Conditions (Temp, Light, Moisture) CheckStorage->ReviewStorage Yes PrepareFresh Prepare Fresh Solutions Before Each Use CheckSolution->PrepareFresh Yes

References

Technical Support Center: Troubleshooting Bz-Lys-OMe Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a common substrate in trypsin and other serine protease assays. A primary challenge with this compound is its limited solubility in aqueous buffers, which can impact experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound, particularly in its free base form, has limited solubility in aqueous solutions due to the hydrophobic nature of the benzoyl group. To enhance solubility, it is commonly supplied as a hydrochloride (HCl) salt, which is more soluble in water. However, even the HCl salt can exhibit solubility issues in certain buffers, especially at higher concentrations or specific pH values.

Q2: What is the recommended form of this compound to use?

A2: It is highly recommended to use the hydrochloride salt form of this compound (Bz-L-Lys-OMe·HCl) for improved solubility and stability in aqueous solutions.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle heating (e.g., to 37°C) can be employed to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Q4: Is sonication a suitable method to dissolve this compound?

A4: Yes, sonication in an ultrasonic bath can be an effective method to help dissolve suspended particles of this compound.

Troubleshooting Guide: Step-by-Step Solutions for this compound Insolubility

If you are encountering insolubility issues with this compound, follow these troubleshooting steps to achieve a clear substrate solution for your experiments.

Problem: Precipitate forms when preparing the this compound stock solution.

Solution 1: Utilize a Co-solvent

The most common and effective method to dissolve this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the final aqueous assay buffer.

  • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose due to its high solubilizing power and miscibility with water.[1]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound·HCl in 100% DMSO (e.g., 10-100 mM).

    • Vortex the solution until the compound is completely dissolved.

    • For your experiment, dilute the DMSO stock solution into your aqueous assay buffer to the final desired concentration.

Important Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum, as it can affect enzyme activity. For most trypsin assays, the final DMSO concentration should ideally be below 1% (v/v), and generally not exceed 2-5% to avoid significant impacts on enzyme kinetics.[2][3][4] Always include a solvent control in your experiments to account for any effects of the co-solvent on the enzyme.

Solution 2: Adjusting the pH of the Buffer

The solubility of compounds with ionizable groups can be influenced by the pH of the solution.

  • Recommendation: While this compound has a primary amine that is protonated at physiological pH, the overall solubility can still be pH-dependent. Experiment with slight adjustments to your buffer's pH within the optimal range for your enzyme's activity.

Problem: The this compound solution is cloudy or contains suspended particles.

Solution 1: Sonication

  • Protocol: After adding the this compound to the solvent, place the vial or tube in an ultrasonic water bath for 5-10 minutes. This can help to break up aggregates and facilitate dissolution.

Solution 2: Gentle Warming

  • Protocol: Warm the solution to approximately 37°C in a water bath. Swirl or vortex the solution periodically. Ensure the compound is fully dissolved before use. Avoid prolonged heating.

Quantitative Data Summary

While specific solubility data for this compound in various buffers is not extensively published, the following table provides solubility information for the related compound, L-lysine hydrochloride, which can offer some guidance.

SolventSolubility ( g/100g of solvent) at 298.15 K (25°C)
WaterHigh
Dimethyl Sulfoxide (DMSO)Moderate
MethanolLow
EthanolVery Low

Data adapted from studies on L-lysine hydrochloride and general knowledge of similar compounds. This suggests that while DMSO is an effective solubilizing agent, water is a better solvent for the parent amino acid hydrochloride, highlighting the importance of the final aqueous dilution step.

Experimental Protocols

Protocol for Preparing a this compound Substrate Solution for a Trypsin Assay

This protocol provides a general guideline for preparing a this compound solution for use in a standard trypsin kinetic assay.

Materials:

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (Bz-L-Lys-OMe·HCl)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

Procedure:

  • Prepare a 100 mM this compound Stock Solution in DMSO:

    • Weigh out an appropriate amount of Bz-L-Lys-OMe·HCl.

    • Add the required volume of 100% DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Substrate Solution:

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

    • Dilute the stock solution into the pre-warmed (to the assay temperature, e.g., 25°C or 37°C) assay buffer to the desired final concentrations for your kinetic study (e.g., for a final concentration range of 0.1 mM to 2 mM).

    • Ensure that the final concentration of DMSO in the assay mixture is kept as low as possible (ideally ≤ 1%). For example, to prepare a 1 mM working solution, you would add 10 µL of the 100 mM stock to 990 µL of assay buffer, resulting in a final DMSO concentration of 1%.

  • Perform the Assay:

    • Add the appropriate volume of the working substrate solution to your assay wells or cuvettes.

    • Initiate the reaction by adding the trypsin solution.

    • Monitor the change in absorbance at the appropriate wavelength (typically 253 nm for the hydrolysis of the ester bond).

Visualizations

Logical Workflow for Troubleshooting this compound Insolubility

Caption: A flowchart for troubleshooting this compound insolubility.

Experimental Workflow for this compound Solution Preparation

G weigh 1. Weigh Bz-L-Lys-OMe·HCl dissolve_dmso 2. Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 100 mM) weigh->dissolve_dmso vortex 3. Vortex until fully dissolved dissolve_dmso->vortex store 4. Aliquot and store at -20°C vortex->store thaw 5. Thaw an aliquot on the day of the experiment store->thaw dilute_buffer 6. Dilute the stock solution into the pre-warmed assay buffer to the final working concentration thaw->dilute_buffer use_assay 7. Use the final substrate solution in the assay immediately dilute_buffer->use_assay

Caption: Workflow for preparing this compound substrate solution.

References

Identifying and mitigating inhibitors in Bz-Lys-OMe enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: Nα-Benzoyl-L-lysine methyl ester (this compound) is a synthetic substrate for trypsin-like serine proteases. These enzymes cleave peptide bonds at the carboxyl side of lysine and arginine residues. In an experimental setting, the hydrolysis of the methyl ester bond in this compound by a protease can be monitored to determine the enzyme's activity and to screen for potential inhibitors.

Q2: How is the enzymatic activity on this compound typically measured?

A2: The hydrolysis of this compound can be monitored using two primary methods:

  • Spectrophotometry: The cleavage of the ester bond can be followed by a change in absorbance at a specific wavelength, typically around 253 nm.

  • pH-Stat Titration: The hydrolysis of the ester bond releases a carboxyl group, which in turn releases a proton and lowers the pH of the reaction mixture. A pH-stat instrument can be used to maintain a constant pH by titrating the reaction with a standard base. The rate of base addition is directly proportional to the rate of the enzymatic reaction.[1]

Q3: What are some common inhibitors of enzymes that use this compound as a substrate?

A3: Enzymes that hydrolyze this compound are typically trypsin-like serine proteases. Common inhibitors for this class of enzymes include:

  • Small Molecule Inhibitors:

    • Phenylmethylsulfonyl fluoride (PMSF): An irreversible inhibitor that covalently modifies the active site serine residue.[2][3]

    • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): A more stable and less toxic water-soluble alternative to PMSF.[3][4]

    • Benzamidine: A competitive reversible inhibitor that mimics the side chain of arginine.

  • Protein/Peptide Inhibitors:

    • Aprotinin (Bovine Pancreatic Trypsin Inhibitor - BPTI): A potent, reversible competitive inhibitor of several serine proteases, including trypsin.

    • Soybean Trypsin Inhibitor (SBTI): A protein inhibitor that forms a stable complex with trypsin.

Q4: How can I distinguish between competitive and non-competitive inhibitors in my assay?

A4: The type of inhibition can be determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). The inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This reduces the Vmax but does not affect the Km. Increasing the substrate concentration will not overcome this type of inhibition.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

These different inhibition types can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Q5: What is the significance of IC50 and Ki values?

A5: Both IC50 and Ki are measures of an inhibitor's potency.

  • IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. It is an operational parameter that can be influenced by substrate concentration.

  • Ki (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. For a competitive inhibitor, Ki is the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. Unlike IC50, Ki is a true thermodynamic constant that is independent of substrate concentration.

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly (correct temperature, buffer conditions).- Perform a positive control experiment with a known active enzyme batch.- Check for repeated freeze-thaw cycles which can denature the enzyme.
Incorrect Assay Buffer pH - Verify the pH of your assay buffer. Most trypsin-like enzymes have an optimal pH in the range of 7.5-8.5.
Missing Cofactors - Some proteases require metal ions (e.g., Ca²⁺) for stability and activity. Check the literature for your specific enzyme and ensure necessary cofactors are in the assay buffer.
Substrate Degradation - Prepare fresh this compound solution. Ensure it has been stored under appropriate conditions (e.g., protected from moisture).
Inhibitor in Sample or Reagents - Test for inhibition by running a control reaction with and without your sample matrix.- Check for contaminating inhibitors in your reagents (e.g., from purification steps).
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Substrate Auto-hydrolysis - Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of this compound.- Subtract the blank rate from your enzyme-catalyzed reaction rate.
Compound Interference - Test compounds for absorbance at the assay wavelength in the absence of the enzyme and substrate.- Some compounds can act as fluorescence quenchers or have intrinsic fluorescence in fluorescence-based assays.
Enzyme Concentration Too High - Reduce the enzyme concentration to ensure you are measuring the initial linear rate of the reaction.- If the reaction proceeds too quickly, the substrate may be rapidly depleted.
Inhibitor is an Aggregator - Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Perform a detergent control (e.g., with 0.01% Triton X-100) to see if inhibition is reduced.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for reagents to minimize well-to-well variability.
Temperature Fluctuations - Ensure all reagents and the reaction plate are equilibrated to the assay temperature before initiating the reaction.
Inconsistent Mixing - Mix the reaction components thoroughly but gently to avoid introducing air bubbles.
DMSO Concentration Effects - If using DMSO to dissolve inhibitors, keep the final concentration consistent across all wells and as low as possible (typically <1%). High concentrations of DMSO can affect enzyme stability and activity.

Quantitative Data: Inhibitor Constants

The following tables provide representative inhibition constants for common serine protease inhibitors. Note that these values can vary depending on the specific enzyme, substrate, and assay conditions.

Table 1: Small Molecule Inhibitor Constants

InhibitorEnzymeSubstrateKi / IC50Inhibition Type
Benzamidine Bovine TrypsinVariousKi: ~2-1098 µMCompetitive
AEBSF TrypsinPeptide SubstrateIC50: <15 µMIrreversible
AEBSF Various Serine ProteasesVariousIC50: ~300 µM - 1 mMIrreversible

Data compiled from multiple sources.

Table 2: Protein/Peptide Inhibitor Constants

InhibitorEnzymeSubstrateKi / IC50Inhibition Type
Aprotinin (BPTI) Bovine TrypsinVariousKi: ~0.06 pMCompetitive
Soybean Trypsin Inhibitor (Kunitz) TrypsinVariousKi: ~3.2-6.2 nMCompetitive

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Enzyme Activity using this compound

This protocol is adapted from standard procedures for trypsin-like serine proteases.

Materials:

  • Purified trypsin-like serine protease

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • Spectrophotometer capable of reading at 253 nm

  • Quartz cuvettes or UV-transparent 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be in the range of 0.1 to 2 mM.

    • Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen so that the reaction rate is linear for at least 5-10 minutes.

  • Assay Setup:

    • Set the spectrophotometer to 253 nm and equilibrate the temperature to 25°C or 37°C.

    • To a cuvette, add the assay buffer and the this compound solution to the desired final volume (e.g., 1 mL).

    • Include a blank cuvette containing only the assay buffer and substrate to monitor for auto-hydrolysis.

  • Initiate the Reaction:

    • Add the enzyme solution to the cuvette to start the reaction.

    • Mix quickly by inverting the cuvette or by gentle pipetting.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 253 nm over time.

    • Record data points at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

    • The enzyme activity can be calculated using the Beer-Lambert law, though for comparative studies, the rate itself is often sufficient.

Protocol 2: Determination of IC50 for an Inhibitor

Materials:

  • Same as Protocol 1

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • Prepare the enzyme and substrate solutions as described in Protocol 1. The substrate concentration should ideally be close to its Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Setup:

    • In a 96-well plate or separate cuvettes, add the enzyme solution and the different concentrations of the inhibitor.

    • Include a control well with the enzyme and the solvent used for the inhibitor (e.g., DMSO) to determine the uninhibited reaction rate.

    • Include a blank well with buffer, substrate, and the highest concentration of inhibitor to check for compound interference.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixtures for a set period (e.g., 10-15 minutes) at the assay temperature to allow for binding to occur.

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the this compound substrate to all wells.

    • Monitor the reaction rate for each inhibitor concentration as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control: % Inhibition = 100 * (1 - (V_inhibited / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Assay Result (Low Activity, High Background, etc.) check_controls Review Controls (Positive, Negative, Blank) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_reagents Troubleshoot Reagents (Enzyme, Substrate, Buffer) controls_ok->troubleshoot_reagents No check_assay_conditions Verify Assay Conditions (pH, Concentrations, Time) controls_ok->check_assay_conditions Yes troubleshoot_reagents->start troubleshoot_instrument Troubleshoot Instrument (Wavelength, Temperature) troubleshoot_instrument->start conditions_ok Conditions Correct? check_assay_conditions->conditions_ok conditions_ok->troubleshoot_instrument No check_interference Investigate Sample/Compound Interference conditions_ok->check_interference Yes interference_present Interference Present? check_interference->interference_present mitigate_interference Mitigate Interference (Dilution, Detergent, etc.) interference_present->mitigate_interference Yes analyze_data Re-analyze Data interference_present->analyze_data No mitigate_interference->analyze_data end End: Problem Resolved analyze_data->end

Caption: A logical workflow for troubleshooting common issues in enzyme assays.

Inhibitor_Characterization start Start: Putative Inhibitor Identified ic50 Determine IC50 (Dose-response curve at fixed substrate concentration) start->ic50 mechanism_study Kinetic Mechanism Study (Vary substrate and inhibitor concentrations) ic50->mechanism_study lineweaver_burk Generate Lineweaver-Burk Plot mechanism_study->lineweaver_burk analyze_plot Analyze Plot Changes lineweaver_burk->analyze_plot competitive Competitive Inhibitor (Km increases, Vmax constant) analyze_plot->competitive Lines intersect on Y-axis noncompetitive Non-competitive Inhibitor (Km constant, Vmax decreases) analyze_plot->noncompetitive Lines intersect on X-axis uncompetitive Uncompetitive/Mixed Inhibitor (Both Km and Vmax change) analyze_plot->uncompetitive Lines are parallel or intersect elsewhere determine_ki Calculate Ki competitive->determine_ki noncompetitive->determine_ki uncompetitive->determine_ki end End: Inhibitor Characterized determine_ki->end

Caption: Workflow for characterizing the mechanism of an enzyme inhibitor.

References

Technical Support Center: Non-linear Enzyme Kinetics with Bz-Lys-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering non-linear enzyme kinetics when using the substrate Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe).

Troubleshooting Guides

This section addresses specific issues that may lead to non-linear kinetics in your experiments.

Question: My Michaelis-Menten plot for this compound hydrolysis is not hyperbolic and shows signs of substrate inhibition. What are the potential causes and how can I troubleshoot this?

Answer:

A non-linear, parabolic curve in a Michaelis-Menten plot, where the reaction velocity decreases at high substrate concentrations, is a classic indication of substrate inhibition. This phenomenon can occur when two substrate molecules bind to the enzyme, leading to a non-productive ternary complex.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Substrate Inhibition At high concentrations, a second molecule of this compound may bind to the enzyme-substrate complex, forming an inactive or less active E-S-S complex.[1][2]1. Lower Substrate Concentration Range: Redesign your experiment to use a lower range of this compound concentrations to determine the initial velocity (V₀) in the linear range. 2. Data Modeling: Fit your data to a substrate inhibition model, such as the Haldane equation, rather than the Michaelis-Menten equation to determine the kinetic parameters (Vmax, Km, and Ki).
Product Inhibition The product of the reaction, Nα-Benzoyl-L-lysine, may be inhibiting the enzyme.1. Measure Initial Velocities: Ensure you are measuring the initial reaction rates before significant product accumulation occurs. 2. Product Inhibition Study: Perform experiments with varying concentrations of the product added at the beginning of the reaction to confirm and characterize the inhibition.
Enzyme Instability at High Substrate Concentrations High concentrations of the substrate might destabilize the enzyme, leading to a loss of activity over time.1. Enzyme Stability Test: Pre-incubate the enzyme with high concentrations of this compound for varying durations and then measure the activity at a lower, non-inhibitory substrate concentration. 2. Modify Assay Conditions: Adjust buffer components (e.g., add stabilizing agents like glycerol or BSA) to enhance enzyme stability.

Troubleshooting Workflow for Substrate Inhibition:

G start Non-linear Michaelis-Menten Plot (Velocity decreases at high [S]) check_range Is the substrate concentration range appropriate? start->check_range lower_range Redesign experiment with lower [this compound] check_range->lower_range No check_product Could product inhibition be a factor? check_range->check_product Yes fit_model Fit data to a substrate inhibition model (e.g., Haldane equation) lower_range->fit_model end Characterize kinetics accurately fit_model->end initial_v Ensure measurement of initial velocities check_product->initial_v Yes check_stability Is the enzyme stable at high [S]? check_product->check_stability No product_study Perform product inhibition study initial_v->product_study product_study->fit_model check_stability->fit_model No stability_test Conduct enzyme stability test check_stability->stability_test Yes modify_conditions Modify assay conditions (e.g., add stabilizers) stability_test->modify_conditions modify_conditions->fit_model

Caption: Troubleshooting workflow for non-linear kinetics due to suspected substrate inhibition.

Question: The reaction rate of this compound hydrolysis is unexpectedly low, and the standard curve is not linear. What should I check?

Answer:

Low activity and a non-linear standard curve can stem from several experimental factors.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.[3]1. Verify Optimal Conditions: Consult the literature for the optimal pH and temperature for your specific enzyme (e.g., for trypsin, pH is typically around 7.6-8.2).[4][5] 2. Buffer Optimization: Test different buffer systems and ionic strengths to find the optimal conditions for your assay.
Incorrect Reagent Preparation or Storage Improperly prepared or stored enzyme or substrate solutions can lead to reduced activity.1. Fresh Reagents: Prepare fresh solutions of this compound and the enzyme. 2. Proper Storage: Ensure the enzyme is stored at the correct temperature (typically -20°C or -80°C) and in a suitable buffer to maintain activity. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors Contaminants in the enzyme preparation or assay components may be inhibiting the reaction.1. Purify Enzyme: If using a crude enzyme preparation, consider further purification steps. 2. Check Reagents for Contaminants: Ensure all reagents are of high purity.
Incorrect Instrument Settings For spectrophotometric or fluorometric assays, incorrect wavelength settings or gain will lead to inaccurate readings.1. Verify Wavelengths: Double-check the excitation and emission wavelengths for the specific assay method. 2. Optimize Gain Setting: Adjust the instrument's gain to ensure the signal is within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What type of enzymes use this compound as a substrate?

A1: this compound is a specific methyl ester substrate for serine proteases, with trypsin being a primary example. Other proteases that cleave at the carboxyl side of lysine residues may also hydrolyze this substrate.

Q2: How can I be sure I am measuring the initial velocity of the reaction?

A2: To measure the initial velocity (V₀), it is crucial to monitor the reaction progress over time and identify the linear phase of product formation. This is typically the earliest part of the reaction before substrate depletion or product inhibition becomes significant. It is recommended to perform a time-course experiment at different substrate concentrations to determine the optimal time frame for your measurements.

Q3: What are some common sources of atypical enzyme kinetics beyond substrate inhibition?

A3: Atypical or non-Michaelis-Menten kinetics can arise from several factors, including:

  • Allosteric Regulation: The enzyme may have multiple binding sites where the binding of a substrate or effector molecule to one site influences the activity at another.

  • Multiple Active Sites: The enzyme may have more than one active site with different affinities for the substrate.

  • Enzyme Isomers: The presence of multiple isoforms of the enzyme (isozymes) in your preparation can result in complex kinetic behavior.

Q4: Can the presence of contaminants in the this compound substrate affect the kinetics?

A4: Yes, contaminants in the substrate preparation could act as inhibitors or alternative substrates, leading to deviations from expected Michaelis-Menten kinetics. It is advisable to use a high-purity source of this compound and to consider this as a potential variable if you observe unexpected results.

Experimental Protocols

Representative Protocol for a Trypsin Assay using a Chromogenic Substrate (Adaptable for this compound)

This protocol is a general guideline for a colorimetric assay and can be adapted for this compound by using an appropriate detection method for the product.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Stop Solution: 30% (v/v) Acetic Acid

  • Detection Reagent (e.g., a pH indicator if monitoring proton release, or a coupled assay to detect methanol or Nα-Benzoyl-L-lysine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl and store on ice.

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of this compound by serial dilution in the Assay Buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 25 µL of the this compound working solutions to the appropriate wells.

    • Include a "no substrate" control (blank) for each enzyme concentration.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the trypsin solution to each well.

    • Immediately start monitoring the absorbance at the appropriate wavelength for the chosen detection method. For assays monitoring pH changes with an indicator, this will be specific to the indicator used. Alternatively, for endpoint assays, proceed to the next step.

  • Reaction Termination and Measurement (for endpoint assays):

    • After a predetermined time (within the linear range of the reaction), stop the reaction by adding 50 µL of the Stop Solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration ([S]) to generate a Michaelis-Menten curve.

    • Use non-linear regression analysis to fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine Vmax and Km.

Signaling Pathway Diagram

Hypothetical Protease-Activated Signaling Pathway:

G Receptor Cell Surface Receptor ProEnzyme Inactive Pro-Enzyme Receptor->ProEnzyme Signal Transduction ActiveEnzyme Active Protease (e.g., Trypsin) ProEnzyme->ActiveEnzyme Proteolytic Cleavage SubstrateProtein Intracellular Substrate Protein ActiveEnzyme->SubstrateProtein Cleavage CleavedProtein Cleaved (Active) Protein SubstrateProtein->CleavedProtein DownstreamEffector Downstream Effector CleavedProtein->DownstreamEffector Activation CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: A simplified diagram of a signaling pathway initiated by proteolytic activation.

References

Preventing substrate depletion in prolonged Bz-Lys-OMe assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing substrate depletion during prolonged Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate depletion in a this compound assay?

A1: Substrate depletion occurs when a significant amount of the this compound substrate is consumed by the enzyme (e.g., trypsin) during the course of the reaction. This leads to a decrease in the reaction rate, as the enzyme's active sites are no longer saturated with the substrate.[1] In prolonged assays, this can lead to an underestimation of enzyme activity over time.

Q2: Why is it critical to avoid substrate depletion in prolonged assays?

A2: Avoiding substrate depletion is crucial for maintaining Michaelis-Menten kinetics, which assumes the substrate concentration is constant during the initial velocity measurement.[2] If the substrate concentration changes significantly, the reaction rate will no longer be linear with time, leading to inaccurate determination of kinetic parameters like Vmax and Km.[1] For prolonged assays that aim to measure enzyme activity or inhibitor effects over an extended period, maintaining a constant reaction rate is essential for reliable and reproducible data.

Q3: What are the primary causes of substrate depletion in this compound assays?

A3: The primary causes include:

  • High Enzyme Concentration: An excessive amount of enzyme will rapidly consume the available substrate.

  • Low Initial Substrate Concentration: If the initial concentration of this compound is not sufficiently high relative to the enzyme's Michaelis constant (Km), it will be depleted quickly.

  • Extended Incubation Time: In prolonged assays, the cumulative effect of the enzymatic reaction over a long period can lead to significant substrate consumption.

  • Sub-optimal Assay Conditions: Factors like pH and temperature can affect both enzyme activity and substrate stability, potentially accelerating substrate consumption.

Q4: How can I determine the optimal initial concentration of this compound to prevent depletion?

A4: A general guideline is to use an initial substrate concentration that is at least 10-20 times the Michaelis constant (Km) of the enzyme for this compound.[3] This ensures that the enzyme is saturated with the substrate and the reaction is operating at or near its maximum velocity (Vmax), making the rate less sensitive to small changes in substrate concentration. If the Km value is unknown, it should be determined experimentally by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Troubleshooting Guide: Preventing Substrate Depletion

Problem Potential Cause Recommended Solution
Rapid decrease in reaction rate over time. Substrate depletion due to high enzyme concentration.Reduce the enzyme concentration in the assay. Perform an enzyme titration to find a concentration that results in a linear reaction rate for the desired duration.
Non-linear progress curves from the start of the assay. Initial substrate concentration is too low.Increase the initial concentration of this compound to be significantly above the Km of the enzyme (ideally >10x Km).
Inconsistent results between replicate experiments. Instability of this compound in the assay buffer.Prepare fresh substrate solutions for each experiment. Assess the stability of this compound under your specific assay conditions (pH, temperature) over the intended duration of the assay. Consider using a more stable substrate analog if necessary.
Assay signal plateaus prematurely. Complete consumption of the substrate.In addition to optimizing enzyme and substrate concentrations, consider a continuous monitoring setup where substrate can be replenished, or use a progress curve analysis method that can account for substrate depletion.
Difficulty in maintaining a linear rate for long-term inhibitor studies. Both substrate depletion and potential product inhibition.Lower the enzyme concentration to reduce the rate of both substrate consumption and product formation. Test for product inhibition by adding the reaction product at the beginning of the assay and observing its effect on the initial rate.

Quantitative Data Summary

The following tables summarize key kinetic parameters for trypsin, a common enzyme analyzed using this compound and similar substrates. These values can serve as a starting point for optimizing your assay conditions.

Table 1: Michaelis-Menten Constants (Km) of Trypsin for Lysine Ester Substrates at Different pH Values.

SubstratepHKm (mM)Reference
Nα-benzoyl-L-lysinamide8.04.6[4]
Nα-benzoyl-L-lysinamide10.717.2
Z-Lys-pna6.940.512
Z-Lys-pna9.050.394

Table 2: Catalytic Constants (kcat) of Trypsin for Lysine Amide Substrates at Different pH Values.

SubstratepHkcat (s⁻¹)Reference
Nα-benzoyl-L-lysinamide8.01.9
Nα-benzoyl-L-lysinamide10.71.3

Note: Z-Lys-pna (N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide) is a chromogenic substrate structurally related to this compound.

Experimental Protocols

Protocol 1: Determination of Initial Velocity for a Trypsin-Catalyzed this compound Assay

This protocol outlines the steps to measure the initial rate of this compound hydrolysis by trypsin, which is essential for optimizing conditions to prevent substrate depletion in prolonged assays.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

  • Assay Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C

  • 1 mM HCl (for dissolving trypsin)

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.6 at 25°C.

    • Prepare a stock solution of this compound in the Assay Buffer. The concentration should be varied if determining Km, or set to a concentration well above the expected Km (e.g., 1-10 mM) for routine assays.

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Immediately before use, dilute the trypsin stock solution to the desired final concentration (e.g., 10-50 µg/mL) with the Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 253 nm and equilibrate the temperature to 25°C.

    • In a 3 mL quartz cuvette, add 2.9 mL of the this compound substrate solution.

    • Place the cuvette in the spectrophotometer and let it equilibrate for 3-5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the diluted trypsin solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette with a piece of parafilm over the top.

    • Immediately start recording the absorbance at 253 nm every 15 seconds for 3-5 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The initial velocity is the slope of the linear portion of this curve. Ensure that less than 10% of the substrate has been consumed during this linear phase.

    • The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where the change in absorbance over time is proportional to the change in product concentration.

Protocol 2: Strategy for Prolonged this compound Assays

To conduct a prolonged assay (e.g., > 30 minutes) while avoiding substrate depletion, the following modifications to the initial velocity protocol are recommended:

  • Optimize Enzyme and Substrate Concentrations:

    • Based on the initial velocity experiments, determine the lowest concentration of trypsin that provides a reliable and linear signal over the desired time frame.

    • Use a this compound concentration that is at least 20-fold higher than the Km to ensure the reaction remains zero-order with respect to the substrate for a longer period.

  • Monitor the Reaction Continuously:

    • If possible, use a plate reader or a spectrophotometer with an automated reading capability to monitor the reaction continuously. This will allow you to identify the point at which the reaction rate begins to slow down due to substrate depletion.

  • Progress Curve Analysis:

    • Instead of relying solely on the initial linear rate, consider using progress curve analysis. This involves fitting the entire reaction curve (absorbance vs. time) to the integrated Michaelis-Menten equation, which can account for the change in substrate concentration over time.

  • Substrate Stability Check:

    • Before initiating a prolonged assay, incubate the this compound substrate solution in the assay buffer under the same conditions (temperature, pH) for the full duration of the planned experiment. Measure its absorbance at the beginning and end to ensure there is no significant spontaneous degradation.

Visualizations

Caption: Enzymatic reaction pathway for this compound hydrolysis.

Troubleshooting_Workflow start Start: Non-linear reaction rate in prolonged assay check_substrate Is [S] > 10x Km? start->check_substrate increase_S Increase [this compound] check_substrate->increase_S No check_enzyme Is enzyme concentration too high? check_substrate->check_enzyme Yes increase_S->check_substrate decrease_E Decrease enzyme concentration check_enzyme->decrease_E Yes check_stability Is substrate stable for the assay duration? check_enzyme->check_stability No decrease_E->check_enzyme fresh_S Prepare fresh substrate / check stability check_stability->fresh_S No end End: Linear reaction rate achieved check_stability->end Yes fresh_S->check_stability

Caption: Troubleshooting workflow for substrate depletion.

Logical_Relationships sub_dep Substrate Depletion non_linear Non-Linear Rate sub_dep->non_linear high_E High Enzyme Conc. high_E->sub_dep low_S Low Substrate Conc. low_S->sub_dep long_t Prolonged Incubation long_t->sub_dep inaccurate_kinetics Inaccurate Kinetics non_linear->inaccurate_kinetics

Caption: Causes and effects of substrate depletion.

References

Validation & Comparative

A Head-to-Head Comparison: Bz-Lys-OMe vs. TAME for Measuring Trypsin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in enzymatic studies, the accurate measurement of trypsin activity is paramount. This guide provides a comprehensive comparison of two common substrates used for this purpose: Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) and p-Tosyl-L-arginine methyl ester (TAME). We will delve into their performance, supported by available experimental data, and provide detailed protocols for their use.

Introduction to Trypsin Substrates

Trypsin, a serine protease, plays a crucial role in digestion and various other biological processes. Its activity is typically assayed by monitoring the hydrolysis of a substrate. Both this compound and TAME are synthetic substrates that mimic the natural cleavage sites of trypsin, which are the carboxyl sides of lysine and arginine residues. The choice between these substrates can impact the sensitivity, specificity, and overall reliability of the assay.

Quantitative Data Summary

ParameterThis compoundTAMENotes
Structure Nα-Benzoyl-L-lysine methyl esterp-Tosyl-L-arginine methyl esterThis compound has a lysine residue, while TAME has an arginine residue.
Km (Michaelis Constant) 0.394 - 34.6 mM~0.08 mMThe Km for this compound shows significant variation depending on the pH of the assay.[1] A lower Km indicates a higher affinity of the enzyme for the substrate.
kcat (Turnover Number) 0.182 - 0.517 s⁻¹0.0184 s⁻¹The kcat for this compound also varies with pH. A higher kcat indicates a faster catalytic rate.
Detection Method SpectrophotometrySpectrophotometryBoth substrates can be used in spectrophotometric assays.
Wavelength for Detection Not standardized in a routine assay247 nmA standardized protocol with a specific wavelength is well-established for TAME.

Experimental Protocols

A standardized, widely adopted protocol for routine trypsin activity measurement is well-documented for TAME. For this compound, its use is more prevalent in kinetic studies with varying experimental setups rather than in a single, routine assay format.

Established Protocol for Trypsin Activity Assay using TAME

This protocol is adapted from the well-established method provided by Worthington Biochemical Corporation.

Materials:

  • Trypsin solution: 10-20 µg/mL in 1 mM HCl.

  • TAME solution: 10 mM p-Tosyl-L-arginine methyl ester in purified water.

  • Assay buffer: 46 mM Tris/HCl buffer, pH 8.1, containing 11.5 mM CaCl₂.

  • Spectrophotometer set to 247 nm and 25°C.

  • Quartz cuvettes.

Procedure:

  • In a quartz cuvette, combine 2.6 mL of assay buffer and 0.3 mL of the 10 mM TAME solution.

  • Mix by inversion and incubate in the spectrophotometer at 25°C for 3-4 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the trypsin solution to the cuvette.

  • Immediately start recording the increase in absorbance at 247 nm for 10 minutes.

  • Determine the initial rate of reaction (ΔA247/min) from the linear portion of the curve.

  • A blank reaction should be run without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

Calculation of Activity: The activity of the trypsin sample in Units/mg can be calculated using the following formula:

Units/mg = [(ΔA247 Test - ΔA247 Blank) * 1000 * 3] / (540 * X)

Where:

  • ΔA247 is the change in absorbance per minute.

  • 1000 is the conversion factor from milliunits to units.

  • 3 is the total reaction volume in mL.

  • 540 is the molar extinction coefficient of the product at 247 nm (in L/mol·cm).

  • X is the amount of trypsin in mg in the final reaction mixture.

Considerations for a Trypsin Activity Assay using this compound

While a single, standardized protocol for a routine this compound assay is not as commonly cited, the principles are similar to the TAME assay. The hydrolysis of the ester bond can be monitored spectrophotometrically. Based on kinetic studies, the assay would involve monitoring the change in absorbance at a wavelength specific to the product formed. The optimal pH for such an assay would need to be determined based on the specific research question, as the kinetic parameters of trypsin with this compound are highly pH-dependent. Researchers would need to establish and validate their own specific protocol, including optimal substrate concentration, buffer conditions, and detection wavelength.

Visualizing the Reactions and Workflow

To better understand the processes involved, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.

Enzymatic_Reaction_BzLysOMe Trypsin Trypsin ES_Complex_Bz Trypsin-Bz-Lys-OMe Complex Trypsin->ES_Complex_Bz + BzLysOMe This compound BzLysOMe->ES_Complex_Bz + Products_Bz Trypsin + Bz-Lys + Methanol ES_Complex_Bz->Products_Bz Hydrolysis Enzymatic_Reaction_TAME Trypsin Trypsin ES_Complex_TAME Trypsin-TAME Complex Trypsin->ES_Complex_TAME + TAME TAME TAME->ES_Complex_TAME + Products_TAME Trypsin + Tosyl-Arg + Methanol ES_Complex_TAME->Products_TAME Hydrolysis Trypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Trypsin Solutions Mix Mix Buffer and Substrate in Cuvette Reagents->Mix Equilibrate Equilibrate Temperature in Spectrophotometer Mix->Equilibrate Add_Enzyme Add Trypsin to Initiate Reaction Equilibrate->Add_Enzyme Measure Measure Absorbance Change over Time Add_Enzyme->Measure Calculate_Rate Calculate Initial Rate (ΔA/min) Measure->Calculate_Rate Calculate_Activity Calculate Trypsin Activity Calculate_Rate->Calculate_Activity

References

A Head-to-Head Comparison: Bz-Lys-OMe and BAPNA as Chromogenic Substrates for Trypsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate substrate is a critical step in accurately characterizing trypsin activity. This guide provides a detailed comparison of two common chromogenic substrates: Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) and Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols to aid in your experimental design.

Introduction to Trypsin Substrates

Trypsin, a serine protease, plays a crucial role in digestion and various physiological processes by cleaving peptide bonds C-terminal to lysine and arginine residues. To study its enzymatic activity and inhibition, synthetic substrates that produce a measurable signal upon cleavage are widely employed. Chromogenic substrates are particularly useful as they generate a colored or UV-absorbing product, allowing for continuous monitoring of enzyme kinetics through spectrophotometry.

This compound is an ester-based substrate that mimics the lysine recognition site of trypsin. Its hydrolysis yields Nα-Benzoyl-L-lysine and methanol. The cleavage of the ester bond leads to a change in the electronic environment of the benzoyl group, resulting in a detectable change in absorbance in the ultraviolet (UV) spectrum.

BAPNA , on the other hand, is an anilide-based substrate that mimics the arginine recognition site. Upon enzymatic cleavage by trypsin, it releases the yellow-colored p-nitroaniline (pNA), which can be conveniently measured in the visible range at 405 nm.[1]

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each substrate is essential for their proper handling and use in enzymatic assays.

PropertyThis compound (hydrochloride)BAPNA (hydrochloride)
Full Name Nα-Benzoyl-L-lysine methyl ester hydrochlorideNα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride
Chemical Formula C₁₄H₂₁ClN₂O₃C₁₉H₂₃ClN₆O₄
Molecular Weight 300.79 g/mol 434.88 g/mol
Cleavage Site Lysine (ester bond)Arginine (anilide bond)
Detection Method UV SpectrophotometryVisible Spectrophotometry
Wavelength of Detection ~253 nm405 nm
Product Detected Change in benzoyl group absorbancep-nitroaniline (pNA)

Performance Comparison: Kinetic Parameters

The efficiency of an enzyme with a given substrate is quantitatively described by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes representative kinetic parameters for the hydrolysis of a close analog of this compound (Nα-benzoyl-l-lysinamide) and BAPNA by bovine trypsin. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

SubstrateKm (mM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
Nα-benzoyl-l-lysinamide *4.6 - 17.2-1.9 - 1.3-pH 8.0 - 10.7, 30°C
BAPNA 0.120.079 (mM/min/mg enzyme)--Immobilized trypsin
BAPNA 0.340 (mM/min)--pH 7.6, Room Temperature
BAPNA 0.682 (mM/min)--pH 7.6, 37°C
BAPNA 1.05 - 1.120.96 - 1.12 (mmol/L/min)--pH 8.0, 40°C

*Data for Nα-benzoyl-l-lysinamide is presented as a proxy for this compound due to the close structural similarity. The range of values reflects the pH dependency.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results.

Trypsin Assay with this compound (Proposed Protocol)

This protocol is based on established methods for similar N-acylated amino acid ester substrates.

1. Reagents:

  • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl and store at -20°C. Dilute to the desired final concentration (e.g., 10-50 µg/mL) in 1 mM HCl just before use.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like methanol or DMSO.

2. Procedure:

  • Set a UV spectrophotometer to 25°C and the measurement wavelength to approximately 253 nm.

  • In a quartz cuvette, add the appropriate volume of assay buffer to reach a final volume of 1 mL.

  • Add the desired volume of the this compound stock solution to the cuvette to achieve the final substrate concentration for the kinetic measurement. Mix well by inversion.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 3-5 minutes.

  • Initiate the reaction by adding a small volume of the diluted trypsin solution to the cuvette.

  • Immediately mix by inversion and start recording the increase in absorbance at 253 nm for 5-10 minutes.

  • The initial linear portion of the absorbance versus time curve represents the initial reaction velocity (v₀).

  • Repeat the measurement for a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Trypsin Assay with BAPNA

This is a widely used and well-established protocol.

1. Reagents:

  • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl and store at -20°C. Dilute to the desired final concentration in assay buffer just before use.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.

  • BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.[2]

  • Stop Solution: 30% (v/v) Acetic Acid.

2. Procedure:

  • Set a spectrophotometer to 405 nm.

  • For each reaction, pipette the required volume of assay buffer into a microcentrifuge tube.

  • Add the appropriate volume of BAPNA stock solution to achieve the desired final substrate concentration.

  • Pre-incubate the substrate-buffer mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the diluted trypsin solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the initial linear phase.

  • Stop the reaction by adding an equal volume of the stop solution.

  • Measure the absorbance of the resulting yellow solution at 405 nm.

  • A blank reaction without the enzyme should be included to subtract any background absorbance.

  • The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹ at 410 nm).[2]

  • Determine the initial reaction velocity and subsequently Km and Vmax by performing the assay at various substrate concentrations.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

Enzymatic_Reaction_Pathway cluster_Trypsin_Reaction Trypsin Catalytic Cycle E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES Binding S Substrate (S) (this compound or BAPNA) S->ES EP Enzyme-Product Complex (EP) ES->EP Catalysis EP->E Release P Products (P) (e.g., p-nitroaniline) EP->P

Caption: General enzymatic reaction pathway for trypsin with a chromogenic substrate.

Experimental_Workflow cluster_Workflow Kinetic Parameter Determination Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate) assay Perform Enzymatic Assay (Vary Substrate Concentration) prep->assay measure Measure Absorbance Change (Spectrophotometer) assay->measure calc Calculate Initial Velocities (v₀) measure->calc plot Plot v₀ vs. [Substrate] (e.g., Lineweaver-Burk plot) calc->plot determine Determine Km and Vmax plot->determine

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Logical_Comparison cluster_Comparison Substrate Selection Logic start Start: Choose a Trypsin Substrate question Primary Consideration? start->question bz_lys This compound question->bz_lys Lysine Specificity/ UV Detection Preferred bapna BAPNA question->bapna Arginine Specificity/ Visible Detection Preferred bz_lys_adv Advantages: - Mimics lysine cleavage - UV detection may be more sensitive bz_lys->bz_lys_adv bapna_adv Advantages: - Visible wavelength detection - Well-established protocols - Less interference from UV-absorbing compounds bapna->bapna_adv

Caption: A logical flow diagram to guide the selection between this compound and BAPNA.

Conclusion

Both this compound and BAPNA are valuable tools for the kinetic analysis of trypsin. The choice between them depends on the specific requirements of the experiment.

  • BAPNA is the more commonly used and well-characterized substrate, offering the convenience of detection in the visible range, which can minimize interference from other UV-absorbing compounds in the sample. Its hydrolysis product, p-nitroaniline, has a well-defined extinction coefficient, simplifying the calculation of reaction rates.

  • This compound provides an alternative for studying trypsin's activity specifically at lysine residues. While its detection requires a UV spectrophotometer, this method can be highly sensitive. The lack of a distinct chromophore in the product necessitates monitoring the subtle changes in the UV spectrum of the substrate upon hydrolysis.

For routine trypsin activity assays, BAPNA is often the substrate of choice due to its ease of use and the wealth of available data. However, for studies requiring specific investigation of lysine-site cleavage or when UV detection is preferred, this compound serves as a suitable alternative. Researchers should carefully consider the advantages and limitations of each substrate in the context of their experimental goals and available instrumentation.

References

A Comparative Guide to the Validation of a Novel Protease Assay Using Bz-Lys-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of protease activity is a critical aspect of various studies, ranging from fundamental enzymatic characterization to high-throughput screening for inhibitor discovery. This guide provides a comprehensive validation of a protease assay utilizing the synthetic substrate Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe). We will objectively compare its performance against other common protease assay methodologies, supported by experimental data and detailed protocols.

Introduction to Protease Assays

Proteases are enzymes that catalyze the breakdown of proteins and peptides. Their activity is fundamental to numerous biological processes, and their dysregulation is implicated in many diseases. The validation of protease assays is crucial for ensuring the accuracy and reproducibility of experimental results. A variety of assay formats are available, each with its own set of advantages and limitations. This guide focuses on the validation of an assay using this compound, a substrate particularly useful for serine proteases like trypsin, which exhibit specificity for cleaving at the C-terminus of lysine residues.

Comparative Analysis of Protease Assay Substrates

The choice of substrate is a pivotal factor in the design of a protease assay, influencing sensitivity, specificity, and the method of detection. Here, we compare the this compound based assay with two other widely used methodologies: a protein-based assay using casein and a chromogenic substrate-based assay.

Substrate TypeSpecific SubstratePrinciple of DetectionWavelength (nm)Kinetic Parameters (Trypsin)AdvantagesDisadvantages
Synthetic Ester This compound Spectrophotometry (increase in absorbance upon ester bond hydrolysis)~247Km: Varies with conditionsCost-effective, well-established principle.Lower sensitivity compared to fluorescent methods, potential for interference from UV-absorbing compounds.
Protein CaseinSpectrophotometry (measurement of tyrosine-containing soluble peptides after precipitation of undigested casein)275-280 or colorimetric (Folin-Ciocalteu)N/A (complex substrate)Utilizes a natural protein substrate, useful for general protease activity.[1][2]Lower precision, multi-step procedure, indirect measurement.[3]
Chromogenic Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)Spectrophotometry (release of p-nitroaniline)405-410Km: ~0.2-1.0 mMHigh sensitivity, visible wavelength reduces interference, direct measurement of product formation.Substrate synthesis can be more complex and costly.

Enzymatic Reaction and Validation Workflow

The validation of a protease assay involves a systematic workflow to ensure its accuracy, precision, and reliability. The following diagram illustrates the key steps in this process, from the enzymatic reaction to data analysis.

ValidationWorkflow cluster_reaction Enzymatic Reaction cluster_workflow Validation Workflow Trypsin Trypsin (Protease) Products Bz-Lys + Methanol Trypsin->Products Catalysis BzLysOMe This compound (Substrate) BzLysOMe->Products Hydrolysis Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Incubation Incubation (Controlled Temperature and Time) Assay_Setup->Incubation Measurement Spectrophotometric Measurement (Δ Absorbance / Time) Incubation->Measurement Data_Analysis Data Analysis (Enzyme Kinetics, Inhibition) Measurement->Data_Analysis

Caption: Workflow for the validation of the this compound protease assay.

Signaling Pathway: Catalytic Mechanism of Trypsin

Trypsin, a serine protease, employs a well-characterized catalytic triad (Serine-195, Histidine-57, and Aspartate-102) in its active site to hydrolyze peptide and ester bonds. The mechanism involves a two-step process: acylation and deacylation.

CatalyticMechanism Active_Site Trypsin Active Site Ser-195 His-57 Asp-102 Substrate This compound Active_Site:f1->Substrate:f0 Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Methanol Released Tetrahedral_Intermediate->Acyl_Enzyme Water Water Acyl_Enzyme->Water Hydrolysis Deacylation_Intermediate Deacylation Intermediate Water->Deacylation_Intermediate Product Bz-Lys Released Deacylation_Intermediate->Product Regenerated_Enzyme Regenerated Enzyme Product->Regenerated_Enzyme Regenerated_Enzyme->Active_Site Ready for next cycle

Caption: The catalytic mechanism of trypsin with this compound.

Experimental Protocols

Validation Protocol for this compound Protease Assay

This protocol is adapted from established methods for similar ester substrates like TAME (p-toluenesulfonyl-L-arginine methyl ester) and BAEE (Nα-Benzoyl-L-arginine ethyl ester).[4]

1. Materials and Reagents:

  • Trypsin (e.g., bovine pancreas trypsin)

  • Nα-Benzoyl-L-lysine methyl ester (this compound)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM)

  • HCl (0.001 N) for enzyme dilution

  • UV-Vis Spectrophotometer with temperature control

2. Procedure:

  • Enzyme Preparation: Prepare a stock solution of trypsin in 0.001 N HCl. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., 10-50 µg/mL) with the Tris-HCl buffer.

  • Substrate Solution: Prepare a stock solution of this compound in the Tris-HCl buffer. The final concentration in the assay will typically be in the range of 0.1 to 2.0 mM.

  • Assay Setup: In a quartz cuvette, add 2.8 mL of the Tris-HCl buffer and 0.1 mL of the this compound substrate solution.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

  • Measurement: Immediately mix by inversion and start monitoring the change in absorbance at approximately 247 nm over a period of 3-5 minutes. The rate of increase in absorbance is proportional to the rate of this compound hydrolysis.

  • Data Analysis: Calculate the initial reaction velocity (ΔA/min) from the linear portion of the reaction curve. Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.

Comparative Protocol: Casein-Folin Protease Assay

This method provides a measure of general proteolytic activity.

1. Materials and Reagents:

  • Casein solution (e.g., 0.65% in phosphate buffer, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 0.11 M)

  • Folin-Ciocalteu phenol reagent

  • Tyrosine standard solution

2. Procedure:

  • Reaction Setup: Add 5 mL of the casein solution to test tubes and equilibrate at 37°C for 5 minutes.

  • Reaction Initiation: Add a known volume of the protease solution to the test tubes and incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding 5 mL of the TCA solution. This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Color Development: Take an aliquot of the supernatant (which contains the soluble, tyrosine-containing peptides) and add the Folin-Ciocalteu reagent.

  • Measurement: Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 660 nm).

  • Quantification: Determine the amount of liberated tyrosine equivalents from a standard curve prepared with known concentrations of tyrosine.[2]

Conclusion

The validation of a protease assay is a critical step to ensure reliable and reproducible data. The this compound based assay offers a cost-effective and straightforward method for determining the activity of serine proteases like trypsin. While it may not offer the same level of sensitivity as fluorogenic or some chromogenic substrates, its ease of use and the direct nature of the measurement make it a valuable tool in many research contexts. For high-throughput screening or applications requiring the highest sensitivity, alternative methods may be more suitable. The choice of assay should always be guided by the specific experimental needs, including the nature of the protease, the sample matrix, and the required throughput and sensitivity.

References

A Comparative Guide to the Cross-Reactivity of Bz-Lys-OMe with Chymotrypsin and Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) with a panel of common proteases, including chymotrypsin, papain, and elastase, benchmarked against its known reactivity with trypsin. While this compound is a recognized substrate for trypsin, this document explores its potential for cross-reactivity, offering insights into the substrate-binding preferences of these key enzymes. The information presented is intended to aid researchers in the design of specific enzyme assays and in the development of targeted protease inhibitors.

Introduction to Protease Specificity and this compound

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their substrate specificity is determined by the amino acid residues that fit into the enzyme's active site, particularly the S1 binding pocket, which accommodates the amino acid side chain adjacent to the scissile bond.

  • Trypsin , a serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to positively charged amino acids, namely lysine and arginine.[1] This specificity is primarily due to the presence of a negatively charged aspartic acid residue (Asp189) at the bottom of its S1 pocket, which forms an ionic bond with the positively charged side chain of the substrate.

  • Chymotrypsin , another serine protease, preferentially cleaves after large, hydrophobic, and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1][2] Its S1 pocket is wider and lined with hydrophobic residues, accommodating these bulky side chains.

  • Papain , a cysteine protease, has a broader specificity but preferentially cleaves at the C-terminus of arginine and lysine residues, as well as after phenylalanine and before valine.

  • Elastase , a serine protease, is distinguished by its ability to cleave after small, neutral amino acids like alanine, glycine, valine, and serine.[3] Its S1 pocket is partially occluded by valine and threonine residues, preventing the binding of larger side chains.

This compound is a synthetic substrate that incorporates a lysine residue, making it an ideal candidate for trypsin activity assays.[4] The benzoyl group provides a chromophore that can be monitored spectrophotometrically upon cleavage of the methyl ester.

Comparative Analysis of this compound Hydrolysis

Table 1: Predicted Cross-Reactivity of this compound with Various Proteases

ProteaseProtease ClassPrimary SpecificityPredicted Reactivity with this compoundRationale
Trypsin Serine ProteaseLysine, Arginine (basic)High The lysine side chain of this compound fits optimally into the negatively charged S1 pocket of trypsin.
Chymotrypsin Serine ProteasePhenylalanine, Tryptophan, Tyrosine (aromatic, large hydrophobic)Very Low to Negligible The lysine side chain of this compound is a poor fit for the hydrophobic S1 pocket of chymotrypsin.
Papain Cysteine ProteaseArginine, Lysine (basic); PhenylalanineModerate Papain has a known affinity for lysine residues, suggesting potential for hydrolysis of this compound.
Elastase Serine ProteaseAlanine, Glycine, Valine, Serine (small, neutral)Negligible The large, charged lysine side chain of this compound is sterically hindered from entering the shallow S1 pocket of elastase.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a standardized enzymatic assay can be employed. The following protocol is adapted from established methods for monitoring protease activity using synthetic substrates and can be applied to test chymotrypsin, papain, and elastase in comparison to trypsin.

Spectrophotometric Assay for Protease Activity Using this compound

This method is based on the principle that the hydrolysis of the methyl ester of this compound by a protease leads to the formation of Nα-Benzoyl-L-lysine, which can be monitored by a change in absorbance at a specific wavelength. A more direct method involves coupling the reaction to an indicator dye or monitoring the release of methanol, though a simple UV scan to identify a change in the absorbance spectrum upon hydrolysis is a primary approach. For a more robust assay, a pH indicator can be used in a lightly buffered solution to detect the production of the carboxylic acid.

Materials:

  • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

  • Trypsin (positive control)

  • Chymotrypsin

  • Papain (requires activation with a reducing agent like dithiothreitol)

  • Elastase

  • Tris-HCl buffer (pH 8.0)

  • Calcium Chloride (CaCl2) solution (for trypsin stability)

  • UV/Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will need to be optimized, but a starting point of 1 mM is recommended.

  • Enzyme Preparation: Prepare stock solutions of each protease in an appropriate buffer. For trypsin, include CaCl2 to enhance stability. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the reaction buffer.

    • Add the this compound substrate solution.

    • Equilibrate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the enzyme solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance over time at a predetermined wavelength (a wavelength scan from 220-300 nm should be performed to find the optimal wavelength for detecting the product). A common wavelength for similar benzoyl-amino acid derivatives is around 256 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of this compound.

    • Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub Substrate (this compound) mix Mix Substrate & Buffer sub->mix enz Enzymes (Trypsin, Chymotrypsin, Papain, Elastase) init Initiate with Enzyme enz->init buf Reaction Buffer buf->mix equil Equilibrate Temperature mix->equil equil->init meas Spectrophotometric Measurement (ΔAbs/Δt) init->meas vel Calculate Initial Velocity (V₀) meas->vel kin Determine Kinetic Parameters (Km, kcat) vel->kin comp Compare Cross-Reactivity kin->comp

Caption: Workflow for assessing protease cross-reactivity with this compound.

Relevant Signaling Pathway: Protease-Activated Receptors (PARs)

Trypsin and other trypsin-like proteases are known to activate a family of G-protein coupled receptors called Protease-Activated Receptors (PARs). Specifically, trypsin can activate PAR2 and PAR4. This signaling pathway is crucial in various physiological processes, including inflammation, hemostasis, and pain. The activation of PARs by proteases involves a unique mechanism where the protease cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand" to activate the receptor.

Protease-Activated Receptor (PAR) Signaling Pathway

PAR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular protease Trypsin par PAR2 / PAR4 protease->par Cleavage & Activation g_protein G-Protein par->g_protein Activation downstream Downstream Signaling Cascades (e.g., PLC, RhoA) g_protein->downstream response Cellular Response (e.g., Inflammation, Ca²⁺ mobilization) downstream->response

Caption: Simplified diagram of the Protease-Activated Receptor (PAR) signaling pathway.

Conclusion

Based on the established substrate specificities, this compound is expected to be a highly specific substrate for trypsin with minimal to negligible cross-reactivity with chymotrypsin and elastase. Papain may exhibit some activity due to its acceptance of lysine residues. For researchers investigating the activity of these proteases, this compound can serve as a useful tool to differentiate trypsin activity from that of chymotrypsin and elastase. However, empirical validation using the provided experimental protocol is recommended to confirm the degree of cross-reactivity for specific applications. Understanding these specificities is paramount in the fields of drug discovery and diagnostics, where off-target enzyme activity can have significant consequences.

References

A Head-to-Head Battle of Trypsin Substrates: Bz-Lys-OMe vs. Fluorogenic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, drug discovery, and diagnostics, the precise measurement of protease activity is paramount. Trypsin, a serine protease with a cornerstone role in these fields, demands substrates that are not only specific but also offer high sensitivity and kinetic efficiency. This guide provides an objective, data-driven comparison of the classical chromogenic substrate, Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), with a selection of modern fluorogenic peptide substrates, empowering researchers to make informed decisions for their experimental needs.

This comparative analysis delves into the kinetic performance of these substrates with trypsin, presenting key parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). Detailed experimental protocols for kinetic analysis are also provided to ensure reproducibility and aid in experimental design.

Kinetic Performance: A Quantitative Comparison

The efficacy of an enzyme substrate is best understood through its kinetic parameters. The following table summarizes the kinetic constants for the hydrolysis of this compound and various fluorogenic peptide substrates by trypsin. The data has been compiled from multiple studies, and efforts have been made to select data generated under comparable experimental conditions (pH 8.0, 25°C) to facilitate a meaningful comparison. It is important to note that slight variations in buffer composition and ionic strength can influence kinetic values.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound46001.9413[1]
Boc-Gln-Ala-Arg-AMC5.99587.89.8 x 10⁷[2][3]
Boc-Val-Pro-Arg-AMC211055.0 x 10⁶[4]
DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS34401.17 x 10⁶

Key Observations:

  • Affinity (Km): Fluorogenic peptide substrates exhibit significantly lower Km values compared to this compound, indicating a much higher binding affinity of trypsin for these substrates.[2] This translates to the ability to use lower substrate concentrations in assays, which can be advantageous when working with precious or sparingly soluble compounds.

  • Turnover Rate (kcat): The catalytic turnover rate (kcat) for the fluorogenic substrates, particularly Boc-Gln-Ala-Arg-AMC, is dramatically higher than that of this compound. This signifies a more rapid conversion of the substrate to product once bound to the enzyme's active site.

  • Catalytic Efficiency (kcat/Km): The most telling parameter, catalytic efficiency, is orders of magnitude higher for the fluorogenic peptide substrates. This superior efficiency allows for highly sensitive detection of trypsin activity, making them ideal for applications where enzyme concentrations are low.

Visualizing the Reaction Mechanisms

To better understand the cleavage process, the following diagrams illustrate the enzymatic reaction of trypsin with both this compound and a generic fluorogenic peptide substrate.

Enzymatic_Reaction_BzLysOMe Trypsin Trypsin EnzymeSubstrate [Trypsin-Bz-Lys-OMe] Complex Trypsin->EnzymeSubstrate + BzLysOMe This compound BzLysOMe->EnzymeSubstrate + EnzymeSubstrate->Trypsin k_cat Products Bz-Lys + Methanol EnzymeSubstrate->Products k_cat

Enzymatic cleavage of this compound by trypsin.

Fluorogenic_Peptide_Cleavage Trypsin Trypsin EnzymeSubstrate [Trypsin-Substrate] Complex Trypsin->EnzymeSubstrate + FluorogenicSubstrate Peptide-Fluorophore (Quenched) FluorogenicSubstrate->EnzymeSubstrate + EnzymeSubstrate->Trypsin k_cat CleavedPeptide Cleaved Peptide EnzymeSubstrate->CleavedPeptide k_cat Fluorophore Fluorophore (Fluorescent) EnzymeSubstrate->Fluorophore k_cat

Cleavage of a fluorogenic peptide substrate by trypsin leading to fluorescence.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for determining trypsin activity using both this compound and a generic fluorogenic peptide substrate.

Kinetic Assay Protocol for this compound

This protocol is based on spectrophotometric detection of the product of this compound hydrolysis.

Materials:

  • Trypsin solution (e.g., 10-20 µg/mL in 1 mM HCl)

  • This compound stock solution (e.g., 10 mM in a suitable solvent)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Quartz cuvettes

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 5 mM).

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 253 nm and maintain the temperature at 25°C.

  • Assay Reaction:

    • To a quartz cuvette, add the appropriate volume of Assay Buffer.

    • Add the desired volume of a this compound dilution.

    • Mix gently and place the cuvette in the spectrophotometer to record a baseline reading.

    • Initiate the reaction by adding a small, fixed volume of the trypsin solution.

    • Immediately start monitoring the change in absorbance at 253 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of the product.

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Kinetic Assay Protocol for Fluorogenic Peptide Substrates

This protocol utilizes the increase in fluorescence upon substrate cleavage.

Materials:

  • Trypsin solution (e.g., 1-10 nM in Assay Buffer)

  • Fluorogenic peptide substrate stock solution (e.g., 1 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA

  • Fluorescence microplate reader or spectrofluorometer

  • Black, flat-bottom 96-well microplates

Procedure:

  • Prepare Substrate Dilutions: Prepare serial dilutions of the fluorogenic substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Instrument Setup: Set the fluorescence reader to the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Set the temperature to 25°C.

  • Assay Reaction:

    • In a 96-well microplate, add the desired volume of each substrate dilution to triplicate wells.

    • Add Assay Buffer to bring the volume to a fixed amount (e.g., 180 µL).

    • Initiate the reaction by adding a small, fixed volume of the trypsin solution (e.g., 20 µL) to each well.

    • Immediately place the plate in the reader and monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence vs. time plot for each substrate concentration.

    • Convert the fluorescence units to the concentration of the released fluorophore using a standard curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Workflow for Kinetic Comparison

The logical flow for a comparative kinetic study is outlined in the diagram below.

Kinetic_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison ReagentPrep Prepare Enzyme and Substrate Solutions InstrumentSetup Set up Spectrophotometer/Fluorometer ReagentPrep->InstrumentSetup RunAssayBzLysOMe Kinetic Assay with this compound InstrumentSetup->RunAssayBzLysOMe RunAssayFluorogenic Kinetic Assay with Fluorogenic Substrate InstrumentSetup->RunAssayFluorogenic CalcVelocity Calculate Initial Velocities (v₀) RunAssayBzLysOMe->CalcVelocity RunAssayFluorogenic->CalcVelocity MMPlot Michaelis-Menten Plot (v₀ vs. [S]) CalcVelocity->MMPlot DetermineParams Determine K_m and V_max MMPlot->DetermineParams CalcKcat Calculate k_cat and k_cat/K_m DetermineParams->CalcKcat CompareKinetics Compare Kinetic Parameters CalcKcat->CompareKinetics

Workflow for the kinetic comparison of trypsin substrates.

Conclusion

The experimental data unequivocally demonstrates the superior kinetic performance of fluorogenic peptide substrates over the classical chromogenic substrate, this compound, for the measurement of trypsin activity. Their higher affinity, faster turnover, and vastly greater catalytic efficiency translate to more sensitive, rapid, and cost-effective assays. While this compound may still have applications where high substrate concentrations are not a concern and sensitivity is not paramount, for the majority of modern research applications, particularly in high-throughput screening and the analysis of low-abundance samples, fluorogenic substrates are the clear choice. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the optimal substrate for their specific needs.

References

A Comparative Guide: Bz-Lys-OMe vs. Nα-Tosyl-L-arginine methyl ester (TAME) for Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protease research and drug development, the selection of appropriate substrates is paramount for accurate enzymatic assays and inhibitor screening. This guide provides a detailed comparison of two commonly used synthetic substrates: Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) and Nα-Tosyl-L-arginine methyl ester (TAME). We will delve into their biochemical properties, kinetic parameters with key proteases, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound and TAME are both valuable tools for studying proteases that exhibit specificity for basic amino acids, such as trypsin, plasmin, and thrombin. While TAME, an arginine analog, has been traditionally more widely used, this compound, a lysine derivative, presents distinct advantages in terms of substrate specificity and kinetic profile with certain enzymes. This guide will demonstrate that for applications requiring high specificity for trypsin-like proteases that preferentially cleave after lysine residues, this compound can be a superior choice.

Comparative Analysis of Substrate Performance

The primary advantage of this compound over TAME lies in its more specific interaction with proteases that have a primary specificity for lysine residues. While many trypsin-like proteases cleave after both arginine and lysine, the efficiency of this cleavage can differ significantly.

Data Presentation: Kinetic Parameters

To provide a quantitative comparison, we will refer to kinetic data from studies on structurally similar substrates: Nα-Benzoyl-L-lysinamide and Nα-Benzoyl-L-arginamide, with bovine trypsin at pH 8.0. These amide substrates provide a reasonable proxy for the kinetic behavior of their corresponding methyl esters, this compound and TAME.

Substrate (Proxy)EnzymeKm (app) (mM)kcat (s-1)kcat/Km (M-1s-1)
Nα-Benzoyl-L-lysinamideTrypsin4.61.9413
Nα-Benzoyl-L-arginamideTrypsin2.52.81120

Analysis of Kinetic Data:

From the table, it is evident that for trypsin, the arginine-based substrate (proxy for TAME) exhibits a lower apparent Km and a higher kcat, resulting in a greater catalytic efficiency (kcat/Km) compared to the lysine-based substrate (proxy for this compound). This suggests that under these conditions, trypsin processes the arginine analog more efficiently.

However, the key advantage of this compound emerges when studying proteases with a strong preference for lysine, or when aiming to differentiate between proteases in a complex mixture. For enzymes where the physiological target is a lysine-containing protein, this compound provides a more biologically relevant substrate. Furthermore, in inhibitor screening assays, a substrate with a slightly lower turnover rate can sometimes offer a wider window for detecting inhibition.

Experimental Protocols

The following is a detailed protocol for a spectrophotometric assay to determine the activity of trypsin or other serine proteases using either this compound or TAME as a substrate. This protocol is adapted from established methods for similar N-acylated amino acid ester substrates.

Spectrophotometric Enzyme Assay Protocol

Principle:

The enzymatic hydrolysis of the ester bond in this compound or TAME by a protease results in the formation of a carboxyl group. This change can be monitored continuously by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the enzyme's activity. For TAME, the hydrolysis of the ester bond can be monitored at 247 nm. A similar wavelength can be used for this compound, although optimization may be required.

Materials:

  • Enzyme: Purified trypsin, plasmin, or thrombin solution of known concentration.

  • Substrate:

    • Nα-Benzoyl-L-lysine methyl ester hydrochloride (this compound)

    • Nα-Tosyl-L-arginine methyl ester hydrochloride (TAME)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.

  • Solvent for Substrate: Deionized water or the assay buffer.

  • Spectrophotometer capable of measuring absorbance at 247 nm.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl solution, adjust the pH to 8.0 at 25°C, and then add CaCl2 to a final concentration of 20 mM.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of either this compound or TAME in the assay buffer.

    • Enzyme Dilution: Dilute the stock enzyme solution in cold (4°C) assay buffer to a working concentration that will result in a linear rate of absorbance change over 3-5 minutes. The optimal concentration should be determined empirically.

  • Assay Execution:

    • Set the spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, add 2.9 mL of the assay buffer.

    • Add 0.1 mL of the 10 mM substrate stock solution to the cuvette and mix gently by inversion. The final substrate concentration will be approximately 0.33 mM.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes, and record a baseline reading.

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.

    • Immediately mix by inverting the cuvette and start recording the absorbance at 247 nm continuously for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔA247/min) from the linear portion of the absorbance versus time plot.

    • The molar extinction coefficient for the product of TAME hydrolysis at 247 nm is approximately 540 M-1cm-1[1]. An equivalent value should be determined for this compound hydrolysis product for accurate quantitative analysis.

    • Enzyme activity (in µmol/min/mg of enzyme) can be calculated using the Beer-Lambert law.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where proteases that can be assayed by this compound and TAME play a crucial role.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1_4 PAR1/PAR4 Thrombin->PAR1_4 Cleavage Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Cellular_Responses Cellular Responses (e.g., Contraction, Migration) MLC_P->Cellular_Responses

Caption: Thrombin signaling cascade via PARs.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasminogen Fibrin Fibrin Fibrin->tPA Binds to Fibrin_Degradation_Products Fibrin Degradation Products Fibrin->Fibrin_Degradation_Products Plasmin->Fibrin Degrades Clot_Lysis Clot Lysis Fibrin_Degradation_Products->Clot_Lysis PAI1 PAI-1 PAI1->tPA Inhibits Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin Inhibits

Caption: Overview of the fibrinolysis pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the activity of a protease with this compound and TAME.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrates) Instrument_Setup Spectrophotometer Setup (247 nm, 25°C) Reagent_Prep->Instrument_Setup Assay_BzLysOMe Perform Assay with This compound Instrument_Setup->Assay_BzLysOMe Assay_TAME Perform Assay with TAME Instrument_Setup->Assay_TAME Data_Acquisition Record Absorbance Change (ΔA/min) Assay_BzLysOMe->Data_Acquisition Assay_TAME->Data_Acquisition Kinetic_Calculation Calculate Kinetic Parameters (Km, kcat, kcat/Km) Data_Acquisition->Kinetic_Calculation Comparison Compare Substrate Performance Kinetic_Calculation->Comparison

Caption: Workflow for protease activity comparison.

Conclusion

Both this compound and TAME are effective substrates for serine proteases with specificity for basic amino acids. The choice between them should be guided by the specific research question. TAME may be preferable for general trypsin activity assays due to its higher turnover rate. However, this compound offers a distinct advantage when investigating proteases with a preference for lysine cleavage sites, or when studying the specificity of novel enzymes or inhibitors. By providing a more physiologically relevant substrate for certain proteases, this compound can yield more nuanced and specific data, ultimately advancing our understanding of protease function and aiding in the development of targeted therapeutics.

References

A Comparative Guide to Bz-Lys-OMe and Other Lysine-Based Protease Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of biochemistry, drug discovery, and diagnostics, the accurate measurement of protease activity is paramount. Trypsin and trypsin-like serine proteases, which specifically cleave peptide bonds C-terminal to lysine and arginine residues, are a major class of enzymes with critical physiological roles. The selection of an appropriate substrate is crucial for the development of robust and sensitive protease assays. This guide provides a detailed comparison of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) with other commonly used lysine-based protease substrates.

Overview of Lysine-Based Protease Substrates

Lysine-based substrates are synthetic molecules designed to mimic the natural cleavage sites of trypsin and other related proteases. These substrates typically consist of a lysine residue, an N-terminal protecting group, and a C-terminal reporter group. The nature of these groups significantly influences the substrate's specificity, solubility, and the method of detection for the enzymatic reaction. This comparison will focus on this compound and other representative lysine-based substrates, including those with different N-terminal blocking groups and C-terminal reporter moieties.

Comparative Analysis of Kinetic Parameters

The efficiency of a protease in hydrolyzing a substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and kcat (catalytic constant). Km is an indicator of the affinity of the enzyme for the substrate, with a lower Km value signifying higher affinity. The kcat, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters for the hydrolysis of various lysine-based substrates by bovine trypsin. It is important to note that the experimental conditions, such as pH, temperature, and buffer composition, can significantly influence these parameters. The data presented here are compiled from different studies and should be considered in the context of their respective experimental setups.

SubstrateN-terminal GroupC-terminal GroupKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental ConditionsReference
This compound Benzoyl (Bz)Methyl Ester (-OMe)Data not available in a direct comparative studyData not availableData not available
Ac-(Gly)₂-Lys-OMe Acetyl-DiglycylMethyl Ester (-OMe)0.4012.531,250pH 8.0, 25°C[1]
Ac-Gly-Lys-OMe Acetyl-GlycylMethyl Ester (-OMe)0.6011.118,500pH 8.0, 25°C[1]
Ac-Lys-OMe AcetylMethyl Ester (-OMe)2.51.9760pH 8.0, 25°C[1]
Z-Lys-pNA Benzyloxycarbonyl (Z)p-Nitroanilide (-pNA)0.394 (at pH 9.05)0.182 (at pH 9.05)463 (at pH 9.05)25°C, varying pH[2][3]
Z-Lys-pNP Benzyloxycarbonyl (Z)p-Nitrophenyl ester (-pNP)Ks reportedk₂ and k₃ reportedk₂/Ks reported25°C, varying pH

Note: For Z-Lys-pNP, the hydrolysis proceeds through a two-step mechanism involving acylation (rate constant k₂) and deacylation (rate constant k₃). The Michaelis constant (Km) is related to the substrate binding affinity (Ks) and these rate constants. Direct comparison with single-step Michaelis-Menten parameters can be complex.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes involved in the use of these substrates, the following diagrams, generated using the DOT language, illustrate the enzymatic cleavage mechanism and a typical experimental workflow for comparing substrate kinetics.

Protease_Cleavage_Mechanism Protease Cleavage Mechanism cluster_reaction Enzymatic Reaction Protease Protease ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Binding (k₁) Lysine_Substrate Lysine-Based Substrate Lysine_Substrate->ES_Complex ES_Complex->Protease Dissociation (k₋₁) Cleaved_Products Cleaved Products + Reporter Signal ES_Complex->Cleaved_Products Catalysis (k_cat) Experimental_Workflow Experimental Workflow for Substrate Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, Protease Stock, & Substrate Stocks Serial_Dilution Prepare Serial Dilutions of Each Substrate Prepare_Reagents->Serial_Dilution Reaction_Setup Mix Buffer, Substrate, and Initiate with Protease Serial_Dilution->Reaction_Setup Incubate Incubate at Constant Temperature Reaction_Setup->Incubate Measure_Signal Measure Reporter Signal Over Time Incubate->Measure_Signal Initial_Rates Calculate Initial Reaction Velocities (V₀) Measure_Signal->Initial_Rates Michaelis_Menten Plot V₀ vs. [Substrate] and Fit to Michaelis-Menten Equation Initial_Rates->Michaelis_Menten Determine_Parameters Determine K_m and V_max Michaelis_Menten->Determine_Parameters Calculate_kcat Calculate k_cat (V_max / [Enzyme]) Determine_Parameters->Calculate_kcat Compare_Efficiency Compare k_cat/K_m for Each Substrate Calculate_kcat->Compare_Efficiency

References

A Comparative Guide to the Bz-Lys-OMe Assay and Correlating Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The Bz-Lys-OMe assay, a staple for determining the activity of trypsin-like serine proteases, provides a robust and straightforward method. However, to ensure the validity and gain a deeper understanding of experimental results, it is crucial to correlate the findings from this classic spectrophotometric assay with data from other orthogonal analytical techniques. This guide provides a comprehensive comparison of the this compound assay with modern analytical methods such as fluorescence-based assays and mass spectrometry, complete with experimental protocols and data interpretation.

Introduction to the this compound Assay

Comparison of Analytical Methods

To provide a comprehensive understanding of a protease's activity and its interaction with substrates or inhibitors, it is often necessary to employ multiple analytical techniques. The following sections compare the this compound assay with two powerful and commonly used orthogonal methods: fluorescence-based protease assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureThis compound Assay (Spectrophotometric)Fluorescence-Based AssaysLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Measures the change in absorbance upon hydrolysis of a chromogenic substrate.Measures the change in fluorescence upon cleavage of a fluorogenic substrate.[2]Identifies and quantifies specific peptide fragments generated by proteolytic cleavage.[3][4]
Primary Measurement Rate of substrate hydrolysis (enzyme activity).Rate of fluorescent product formation (enzyme activity).[2]Abundance of specific proteolytic peptides.
Sensitivity Moderate.High.Very High.
Throughput Moderate to high, suitable for plate-based formats.High, well-suited for high-throughput screening (HTS).Lower, though advancements are increasing throughput.
Information Provided Overall enzymatic activity, kinetic parameters (Km, Vmax).Overall enzymatic activity, kinetic parameters, suitable for inhibitor screening.Site-specific cleavage information, identification of multiple cleavage products, absolute quantification of peptides.
Interference Compound absorbance can interfere with the signal.Compound fluorescence (autofluorescence) can be a source of interference.Complex biological matrices can cause ion suppression.
Validation Requires validation with orthogonal methods to confirm specificity and rule out artifacts.Often used as a primary screening assay, with hits confirmed by other methods.Considered a "gold standard" for confirming cleavage sites and quantifying proteolytic events.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below to facilitate their implementation and comparison.

Experimental Protocol: this compound Spectrophotometric Assay (adapted from TAME assay)

Objective: To determine the kinetic parameters of a trypsin-like protease.

Materials:

  • Nα-Benzoyl-L-lysine methyl ester (this compound)

  • Trypsin or other purified trypsin-like protease

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of organic solvent).

  • Prepare a series of dilutions of the this compound substrate in Tris-HCl buffer.

  • Prepare a solution of the protease of known concentration in cold buffer.

  • In a cuvette, mix the buffer and the this compound substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength (typically around 247 nm for similar substrates) over time.

  • Record the initial rate of reaction (the linear portion of the absorbance vs. time curve).

  • Repeat the measurement for each substrate concentration.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Protocol: Fluorescence-Based Protease Assay

Objective: To screen for inhibitors of a specific protease.

Materials:

  • Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Purified protease

  • Assay buffer (e.g., HEPES or Tris-based buffer at optimal pH for the enzyme)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Prepare a solution of the protease in the assay buffer.

  • In the wells of the microplate, add the test compounds at various concentrations. Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).

  • Add the protease solution to all wells except the negative controls and incubate for a short period.

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial reaction rates for each well.

  • Determine the percent inhibition for each test compound concentration and calculate the IC50 value for active inhibitors.

Experimental Protocol: LC-MS/MS Analysis of Proteolytic Peptides

Objective: To identify the specific cleavage sites of a protease on a protein substrate and quantify the resulting peptides.

Materials:

  • Protein substrate

  • Purified protease

  • Denaturing buffer (e.g., containing urea or guanidinium chloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Digestion buffer (e.g., ammonium bicarbonate)

  • LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein substrate in the denaturing buffer.

    • Reduce the disulfide bonds with the reducing agent.

    • Alkylate the free cysteine residues with the alkylating agent to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Buffer exchange the protein solution into the digestion buffer.

    • Add the protease to the protein substrate at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the mixture at the optimal temperature for the protease for a defined period (e.g., overnight at 37°C for trypsin).

  • Sample Preparation for LC-MS/MS:

    • Stop the digestion reaction (e.g., by adding formic acid).

    • Desalt and concentrate the resulting peptide mixture using a solid-phase extraction method (e.g., C18 ZipTips).

  • LC-MS/MS Analysis:

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase chromatography gradient.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Identify the N- and C-terminal amino acids of the identified peptides to pinpoint the protease cleavage sites.

    • Quantify the abundance of specific peptides using label-free or label-based quantification methods.

Visualizing the Workflow and Relationships

To better illustrate the interplay between these analytical methods, the following diagrams, created using the DOT language for Graphviz, depict the experimental workflow for a comprehensive protease analysis and the logical relationship between the data obtained from each method.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Assays Analytical Methods cluster_Data_Analysis Data & Analysis cluster_Correlation Data Correlation Protease + Substrate/Inhibitor Protease + Substrate/Inhibitor Bz_Lys_OMe_Assay This compound Assay (Spectrophotometry) Protease + Substrate/Inhibitor->Bz_Lys_OMe_Assay Fluorescence_Assay Fluorescence Assay Protease + Substrate/Inhibitor->Fluorescence_Assay LC_MS_MS LC-MS/MS Protease + Substrate/Inhibitor->LC_MS_MS Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Bz_Lys_OMe_Assay->Enzyme_Kinetics Inhibitor_Potency Inhibitor Potency (IC50) Fluorescence_Assay->Inhibitor_Potency Cleavage_Sites Cleavage Site Identification LC_MS_MS->Cleavage_Sites Peptide_Quantification Peptide Quantification LC_MS_MS->Peptide_Quantification Correlated_Results Correlated & Validated Results Enzyme_Kinetics->Correlated_Results Inhibitor_Potency->Correlated_Results Cleavage_Sites->Correlated_Results Peptide_Quantification->Correlated_Results

Comprehensive Protease Analysis Workflow

Logical_Relationship Bz_Lys_OMe This compound Assay (Overall Activity) Fluorescence Fluorescence Assay (High-Throughput Activity) Bz_Lys_OMe->Fluorescence Complements LC_MS LC-MS/MS (Mechanistic Detail) Bz_Lys_OMe->LC_MS Requires Confirmation by Validation Validation & Deeper Insight Bz_Lys_OMe->Validation Correlates with Fluorescence->LC_MS Requires Confirmation by Fluorescence->Validation Correlates with LC_MS->Validation Explains

Logical Relationship Between Assays

Conclusion

The this compound assay remains a valuable tool for the fundamental characterization of trypsin-like protease activity. However, in the context of modern drug discovery and detailed mechanistic studies, relying on a single assay is insufficient. By correlating the results of the this compound assay with data from orthogonal methods such as fluorescence-based assays and LC-MS/MS, researchers can achieve a more robust and comprehensive understanding of their enzyme of interest. This integrated approach not only validates initial findings but also provides deeper insights into enzyme specificity, inhibitor mechanisms, and the precise molecular events of proteolysis. The adoption of such a multi-faceted analytical strategy is essential for producing high-quality, reliable data in the fields of biochemistry, pharmacology, and drug development.

References

A Comparative Guide to the Specificity of Bz-Lys-OMe for Trypsin-Like Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the activity of trypsin-like serine proteases, the selection of an appropriate substrate is critical for accurate and reproducible experimental outcomes. This guide provides a detailed comparison of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), a specific methyl ester substrate of trypsin, with other commonly used alternative substrates.[1] We will delve into their respective kinetic parameters, provide detailed experimental protocols, and illustrate a key signaling pathway where these enzymes are active.

Introduction to this compound and Trypsin-Like Protease Specificity

Trypsin-like serine proteases are a family of enzymes that cleave peptide bonds on the carboxyl side of lysine and arginine residues. Their activity is fundamental in various physiological processes, ranging from digestion to blood coagulation and cellular signaling. Consequently, the study of these proteases is paramount in understanding numerous diseases and in the development of therapeutic interventions.

This compound is a synthetic substrate commonly employed for the in vitro assay of trypsin and other trypsin-like enzymes. Its structure mimics the natural cleavage site of these proteases, allowing for the specific measurement of their enzymatic activity. The hydrolysis of the methyl ester bond by the protease can be monitored to quantify enzyme kinetics. However, the specificity and efficiency of this compound should be carefully considered in the context of other available substrates.

Comparison of Kinetic Parameters

The efficacy of an enzyme with a given substrate is quantitatively described by its Michaelis constant (Kₘ) and catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate—a lower Kₘ signifies higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

Below is a comparison of the kinetic parameters of bovine trypsin for this compound and other common substrates.

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source(s)
This compound Data not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable format
Nα-Benzoyl-L-arginine ethyl ester (BAEE)0.0514.52.9 x 10⁵[2]
p-Tosyl-L-arginine methyl ester (TAME)0.0216.28.1 x 10⁵[3]
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)1.00.0880[4]
Nα-Benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA)0.320.351.1 x 10³[5]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition) and the specific isoform of the enzyme. The data presented here are for comparative purposes. Direct experimental comparison under identical conditions is recommended for the most accurate assessment.

Experimental Protocols

Detailed methodologies for conducting enzyme assays are crucial for obtaining reliable and comparable data. Below are protocols for trypsin assays using this compound and its alternatives.

General Assay Principle

The enzymatic activity of trypsin is determined by measuring the rate of hydrolysis of the substrate. For ester substrates like this compound, BAEE, and TAME, this is typically monitored by the increase in absorbance in the UV spectrum resulting from the formation of the carboxylate product. For chromogenic substrates like BAPNA and Z-Lys-pNA, the release of p-nitroaniline is measured spectrophotometrically in the visible range.

Experimental Workflow: Trypsin Activity Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Tris-HCl or Phosphate) A1 Equilibrate Buffer and Substrate in Cuvette to Assay Temperature P1->A1 P2 Prepare Substrate Stock Solution P2->A1 P3 Prepare Trypsin Solution A2 Initiate Reaction by Adding Trypsin Solution P3->A2 A1->A2 A3 Monitor Absorbance Change Over Time A2->A3 D1 Calculate Initial Velocity (V₀) from the Linear Phase of the Reaction A3->D1 D2 Determine Kinetic Parameters (Kₘ and kcat) D1->D2

Caption: General workflow for a trypsin activity assay.

Protocol 1: Trypsin Assay using Nα-Benzoyl-L-lysine methyl ester (this compound)
  • Principle: The hydrolysis of the ester bond of this compound by trypsin leads to the formation of Nα-Benzoyl-L-lysine. The rate of this reaction can be followed by monitoring the increase in absorbance at 247 nm.

  • Reagents:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.6.

    • Substrate Stock Solution: this compound dissolved in the assay buffer to a desired stock concentration.

    • Trypsin Solution: A freshly prepared solution of trypsin in 1 mM HCl.

  • Procedure:

    • Pipette the assay buffer and substrate solution into a quartz cuvette.

    • Incubate the cuvette in a spectrophotometer at 25°C to reach thermal equilibrium.

    • Initiate the reaction by adding a small volume of the trypsin solution and mix immediately.

    • Record the increase in absorbance at 247 nm for 3-5 minutes.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 2: Trypsin Assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE)
  • Principle: The hydrolysis of BAEE by trypsin produces Nα-Benzoyl-L-arginine and ethanol, leading to an increase in absorbance at 253 nm.

  • Reagents:

    • Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.

    • Substrate Solution: 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in the assay buffer.

    • Trypsin Solution: 425–575 units/mL of Trypsin in cold 1 mM HCl.

  • Procedure:

    • In a 3.20 mL reaction mix, the final concentrations should be 62.8 mM sodium phosphate, 0.23 mM BAEE, and 42.5–115.0 units of trypsin.

    • Pipette the buffer and substrate solution into a quartz cuvette.

    • Equilibrate to 25 °C in a spectrophotometer.

    • Add the trypsin solution to initiate the reaction.

    • Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₃/minute) from the maximum linear rate.

Protocol 3: Trypsin Assay using p-Tosyl-L-arginine methyl ester (TAME)
  • Principle: The hydrolysis of TAME by trypsin results in an increase in absorbance at 247 nm.

  • Reagents:

    • Assay Buffer: 0.046 M Tris⋅HCl buffer, pH 8.1, containing 0.0115 M calcium chloride.

    • Substrate Solution: 0.01 M TAME.

    • Trypsin Solution: 10-20 µg/mL in 0.001 N HCl.

  • Procedure:

    • Set the spectrophotometer to 247 nm and 25°C.

    • In a cuvette, pipette 2.6 mL of the assay buffer and 0.3 mL of the TAME solution.

    • Incubate for 3-4 minutes to achieve temperature equilibrium.

    • Add 0.1 mL of the diluted enzyme solution to start the reaction.

    • Record the absorbance at 247 nm for 3-4 minutes, ensuring the reaction remains linear.

    • Determine the change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the curve.

Protocol 4: Trypsin Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
  • Principle: Trypsin cleaves the amide bond in BAPNA, releasing p-nitroaniline, a yellow chromophore that can be quantified by measuring the absorbance at 405-410 nm.

  • Reagents:

    • Assay Buffer: 200 mM Triethanolamine Buffer with 20 mM Calcium Chloride, pH 7.8 at 25°C.

    • Substrate Solution: 0.1% (w/v) Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) in deionized water (heating up to 65°C may be required for solubilization).

    • Trypsin Solution: 2.5 mg/mL of Trypsin in 1 mM HCl.

  • Procedure:

    • In a cuvette, mix 1.60 mL of the assay buffer and 0.20 mL of the trypsin solution.

    • Equilibrate to 25°C in a spectrophotometer.

    • Initiate the reaction by adding 1.00 mL of the BAPNA solution.

    • Immediately mix and record the increase in absorbance at 405 nm for approximately 5 minutes.

    • Calculate the ΔA₄₀₅nm/minute from the maximum linear rate.

Signaling Pathway Involvement: Trypsin and Protease-Activated Receptor 2 (PAR2)

Trypsin-like serine proteases are not only involved in digestion but also act as important signaling molecules by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). Trypsin is a key activator of PAR2.

The activation of PAR2 by trypsin involves the proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to and activates the receptor, initiating downstream signaling cascades. This signaling can lead to various cellular responses, including inflammation, cell proliferation, and migration. In some cancers, such as colon and ovarian cancer, the trypsin-PAR2 signaling axis has been shown to promote tumor growth.

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage of N-terminus PAR2_active PAR2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein G-protein (Gq, Gs, G12/13) PAR2_active->G_protein Activation PLC PLC G_protein->PLC Gq AC Adenylyl Cyclase G_protein->AC Gs Rho_GEF Rho GEF G_protein->Rho_GEF G12/13 IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP RhoA RhoA Rho_GEF->RhoA Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA ROCK ROCK RhoA->ROCK MAPK MAPK Cascade (ERK1/2) PKC->MAPK PKA->MAPK ROCK->MAPK Cell_response Cellular Responses (Proliferation, Inflammation) MAPK->Cell_response

Caption: Trypsin-mediated activation of the PAR2 signaling pathway.

Conclusion

The choice of substrate for assaying trypsin-like serine proteases depends on the specific requirements of the experiment, including the desired sensitivity, the presence of interfering substances, and the available equipment. While this compound is a specific substrate for trypsin, alternatives like BAEE and TAME offer higher catalytic efficiencies. Chromogenic substrates such as BAPNA and Z-Lys-pNA, although often exhibiting lower catalytic efficiency, provide a convenient colorimetric readout. Understanding the kinetic properties of these substrates and employing standardized protocols are essential for generating high-quality, reproducible data in the study of these important enzymes and their roles in health and disease.

References

Navigating Protease Activity in Complex Biological Samples: A Comparative Guide to Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity in complex biological matrices such as plasma, serum, or cell lysates is a critical yet challenging task. The choice of substrate is paramount and can significantly influence the reliability and sensitivity of an assay. This guide provides an objective comparison of the traditional ester substrate, Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe), with modern chromogenic and fluorogenic alternatives for the measurement of trypsin-like serine protease activity.

This guide delves into the inherent limitations of this compound, presents supporting data for alternative substrates, and provides detailed experimental protocols to assist in the selection of the most suitable method for your research needs.

The Challenge of Complex Biological Samples

Complex biological fluids contain a myriad of proteins and enzymes that can interfere with protease assays. A significant hurdle is the presence of non-specific esterases, which can hydrolyze ester-based substrates, leading to a high background signal and inaccurate measurement of the target protease activity. Furthermore, endogenous inhibitors of the target protease can also be present, necessitating careful assay design and validation.

Performance Comparison: this compound vs. Alternatives

The selection of a suitable substrate hinges on a balance of sensitivity, specificity, cost, and the nature of the biological sample. While simple ester substrates like this compound have been historically used due to their low cost, they often fall short in complex environments.

Substrate TypeExample SubstratePrinciple of DetectionKey AdvantagesKey Limitations in Complex Samples
Ester Nα-Benzoyl-L-lysine methyl ester (this compound)Spectrophotometry (increase in absorbance at ~247 nm upon ester bond cleavage)Cost-effective; well-established methods.Susceptible to hydrolysis by non-specific esterases, leading to high background and low specificity; Lower sensitivity compared to other methods.
Chromogenic Boc-Gln-Ala-Arg-pNAColorimetry (release of p-nitroaniline, measured at 405 nm)High specificity due to longer peptide sequence; Good sensitivity; Simple colorimetric readout.Potential for interference from colored compounds in the sample; Moderate sensitivity.
Fluorogenic Boc-Gln-Ala-Arg-AMCFluorometry (release of 7-amino-4-methylcoumarin; Ex/Em ~360/440 nm)Highest sensitivity (pM to fM range); High specificity; Wide dynamic range; Suitable for high-throughput screening.Requires a fluorometer; Potential for quenching by sample components; Higher cost.

Limitations of this compound in Detail

The primary drawback of using this compound and similar ester substrates in biological samples is their susceptibility to cleavage by a wide range of endogenous esterases, not just the target protease. This non-specific hydrolysis leads to a high background signal, which can mask the true activity of the protease of interest, especially when the target enzyme is present at low concentrations.

Studies have shown that the stability of methyl esters in plasma can be quite low, with significant hydrolysis occurring in a matter of minutes. This instability is also species-dependent, with rodent plasma exhibiting particularly high esterase activity compared to human plasma. This variability can introduce significant complications when translating results from animal models to human studies.

Experimental Data: A Comparative Overview

While direct head-to-head comparisons of this compound with chromogenic and fluorogenic substrates in complex biological matrices are scarce in the literature, data on analogous substrates and general principles provide a clear picture of their relative performance.

Kinetic studies on N-acetyl-(glycyl)n-L-lysine methyl esters, which are structurally similar to this compound, have been performed with trypsin. For N-acetyl-L-lysine methyl ester, the catalytic rate constant (kcat) for β-trypsin is in the range that demonstrates its utility as a substrate, however, the non-specific hydrolysis in complex samples remains the key issue.

In contrast, fluorogenic peptide substrates have been shown to detect protease activity in the femtomolar to picomolar range, offering orders of magnitude greater sensitivity than spectrophotometric assays using ester substrates. The design of these substrates, with a fluorophore and a quencher linked by a protease-specific peptide sequence, ensures that a signal is only generated upon specific cleavage, thereby minimizing background fluorescence.

Experimental Protocols

General Considerations for Assays in Complex Biological Samples:
  • Sample Preparation: Centrifuge samples (e.g., plasma, serum, cell lysate) to remove cellular debris. Dilute samples in an appropriate assay buffer to minimize the concentration of interfering substances.

  • Controls: Always include appropriate controls:

    • No-enzyme control: Sample with substrate but without the target enzyme to measure background hydrolysis.

    • No-substrate control: Sample with enzyme but without the substrate to measure endogenous fluorescence/absorbance.

    • Inhibitor control: Sample with a specific inhibitor of the target protease to confirm that the measured activity is due to the enzyme of interest.

  • Standard Curve: Generate a standard curve with a known concentration of the purified target protease to quantify its activity in the samples.

Protocol 1: Trypsin Activity Assay using this compound (Spectrophotometric)

This protocol is adapted from established methods for similar ester substrates.

Materials:

  • This compound

  • Trypsin (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Spectrophotometer and UV-transparent cuvettes or microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of trypsin in Assay Buffer for the standard curve.

  • In a cuvette or microplate well, add the biological sample (diluted in Assay Buffer).

  • Add the this compound solution to a final concentration in the range of its Km (if known, or empirically determined, typically 0.1-1 mM).

  • Initiate the reaction by adding the sample or trypsin standard.

  • Immediately measure the increase in absorbance at approximately 247 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the no-enzyme control from the sample rates.

  • Determine the trypsin activity in the sample by comparing its rate to the standard curve.

Protocol 2: Trypsin Activity Assay using Boc-Gln-Ala-Arg-pNA (Chromogenic)

Materials:

  • Boc-Gln-Ala-Arg-pNA

  • Trypsin (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of Boc-Gln-Ala-Arg-pNA in DMSO.

  • Prepare serial dilutions of trypsin in Assay Buffer for the standard curve.

  • In a 96-well microplate, add the biological sample (diluted in Assay Buffer).

  • Add the Boc-Gln-Ala-Arg-pNA solution to a final concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the sample or trypsin standard.

  • Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes for 30-60 minutes).

  • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the no-enzyme control from the sample rates.

  • Determine the trypsin activity in the sample by comparing its rate to the standard curve.

Protocol 3: Trypsin Activity Assay using Boc-Gln-Ala-Arg-AMC (Fluorogenic)

Materials:

  • Boc-Gln-Ala-Arg-AMC

  • Trypsin (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Fluorometer or fluorescent microplate reader (Excitation ~360 nm, Emission ~440 nm)

  • Black, opaque microplates

Procedure:

  • Prepare a stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.

  • Prepare serial dilutions of trypsin in Assay Buffer for the standard curve.

  • In a black microplate, add the biological sample (diluted in Assay Buffer).

  • Add the Boc-Gln-Ala-Arg-AMC solution to a final concentration of 10-100 µM.

  • Initiate the reaction by adding the sample or trypsin standard.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes).

  • Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence vs. time plot.

  • Subtract the rate of the no-enzyme control from the sample rates.

  • Determine the trypsin activity in the sample by comparing its rate to the standard curve.

Visualizing the Workflow

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Lysate) Dilution Dilute Sample Sample->Dilution Mix Mix Sample/Standard with Substrate Dilution->Mix Substrate Prepare Substrate Stock (this compound, Chromogenic, or Fluorogenic) Substrate->Mix Enzyme_Std Prepare Trypsin Standard Curve Enzyme_Std->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Signal (Absorbance or Fluorescence) over Time Incubate->Measure Rate Calculate Initial Rate (V₀) Measure->Rate Control_Sub Subtract Background Rate Rate->Control_Sub Quantify Quantify Activity using Standard Curve Control_Sub->Quantify

A generalized workflow for protease activity assays.

Signaling Pathway of Protease Substrate Cleavage

Protease_Activity cluster_substrate Substrate State cluster_products Product State Intact_Substrate Intact Substrate (e.g., this compound, Peptide-pNA, Peptide-AMC) (No/Low Signal) Protease Active Protease (e.g., Trypsin) Intact_Substrate->Protease Binds Cleaved_Products Cleaved Products (e.g., Bz-Lys + MeOH, Peptide + pNA, Peptide + AMC) (High Signal) Protease->Cleaved_Products Catalyzes Cleavage

Enzymatic cleavage of a substrate by a protease.

Logical Relationship of Substrate Choice and Assay Performance

Substrate_Choice cluster_high_sensitivity High Sensitivity & Specificity Needed cluster_low_cost Low Cost is a Priority cluster_sample_type Sample Complexity Start Assay Requirement Fluorogenic Fluorogenic Substrate Start->Fluorogenic Chromogenic Chromogenic Substrate Start->Chromogenic Ester Ester Substrate (this compound) Start->Ester Complex Complex Biological Sample (e.g., Plasma) Start->Complex Simple Purified System Start->Simple Complex->Fluorogenic Ideal Complex->Chromogenic Suitable Complex->Ester Not Recommended (High Background) Simple->Fluorogenic Simple->Chromogenic Simple->Ester Acceptable

Decision tree for selecting a protease substrate.

Conclusion

While this compound offers a cost-effective option for measuring trypsin-like activity in purified systems, its utility in complex biological samples is severely limited by its susceptibility to non-specific enzymatic hydrolysis. For researchers working with plasma, serum, or cell lysates, chromogenic and particularly fluorogenic peptide substrates are demonstrably superior alternatives. They offer significantly higher sensitivity and specificity, which are crucial for obtaining accurate and reproducible data. The detailed protocols and comparative information provided in this guide are intended to empower researchers to make informed decisions when designing their protease assays, ultimately leading to more robust and reliable scientific outcomes.

Safety Operating Guide

Proper Disposal of Bz-Lys-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe)

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. While specific institutional and local regulations must always be prioritized, this document outlines a general framework for the responsible management of this compound waste.

Pre-Disposal Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough hazard assessment is crucial. This compound, like many laboratory reagents, requires careful handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

General Handling Precautions:

  • Avoid generating dust when handling the solid form of this compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Do not release this compound into the environment. It should never be disposed of down the sanitary sewer or in regular trash.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by neutralization and collection as chemical waste. This approach is based on the general principles of handling amino acid esters and peptide derivatives.[3][4][]

2.1. Waste Collection and Segregation

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste. If a spill of solid material occurs, carefully sweep it up to avoid creating dust and place it in the designated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix this compound solutions with other incompatible waste streams.

2.2. Inactivation via Alkaline Hydrolysis (Recommended for Liquid Waste)

Alkaline hydrolysis is a standard method for the de-esterification of amino acid esters, breaking down this compound into Nα-Benzoyl-L-lysine and methanol.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, place the container with the aqueous this compound waste solution in a secondary container to prevent spills.

  • Alkaline Addition: Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste solution. It is recommended to use a sufficient volume to ensure the final concentration is adequate to facilitate hydrolysis.

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours in the sealed and labeled container. For some amino acid esters, gentle heating or refluxing for a couple of hours can accelerate the hydrolysis process, though for disposal purposes, a longer reaction time at room temperature is often sufficient and safer.

  • Monitoring (Optional): For larger quantities or in specific institutional protocols, the completion of the hydrolysis can be monitored using techniques like Thin Layer Chromatography (TLC).

2.3. Neutralization

After the inactivation period, the resulting alkaline solution must be neutralized.

  • pH Monitoring: Use a calibrated pH meter or pH indicator strips to monitor the pH of the solution.

  • Acid Addition: Slowly add a suitable acid, such as 1 M hydrochloric acid (HCl), to the solution while stirring gently. Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Temperature Control: Be aware that neutralization reactions can be exothermic. For larger volumes, consider cooling the container in an ice bath.

2.4. Final Disposal

  • Containerization: The neutralized solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Hydrolyzed and Neutralized this compound waste," "Nα-Benzoyl-L-lysine," "Methanol," "Sodium Chloride," "Water") and any relevant hazard information.

  • Storage: Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Pickup: Contact your institution's EHS or chemical safety officer to arrange for the pickup and final disposal of the waste. Provide them with accurate information about the contents of the waste container.

Data Presentation: Disposal Parameters

The following table summarizes the key quantitative parameters for the recommended disposal procedure.

ParameterValue/RangeRationale
Inactivation Reagent1 M NaOH or KOHSufficient concentration for effective alkaline hydrolysis of the ester bond.
Inactivation TimeMinimum 24 hoursEnsures sufficient time for the hydrolysis reaction to proceed to completion at room temperature.
Final pH for Aqueous Waste6.0 - 8.0A neutral pH range is generally required for aqueous chemical waste before final disposal.
Storage Temperature for WasteRoom TemperatureStandard practice for storing sealed chemical waste containers in a secure, designated area.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep 1. Preparation & Segregation cluster_solid_disposal 2a. Solid Waste Disposal cluster_liquid_treatment 2b. Liquid Waste Treatment cluster_final 3. Final Disposal start Start: this compound Waste solid_waste Solid Waste (Unused/Expired this compound) start->solid_waste liquid_waste Liquid Waste (this compound Solutions) start->liquid_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid hydrolysis Inactivation: Add 1M NaOH/KOH (min. 24h) liquid_waste->hydrolysis store_solid Store in Designated Waste Area collect_solid->store_solid ehs_pickup Arrange for Pickup by Institutional EHS store_solid->ehs_pickup neutralization Neutralization: Adjust pH to 6.0-8.0 with 1M HCl hydrolysis->neutralization collect_liquid Collect in Labeled, Hazardous Waste Container neutralization->collect_liquid store_liquid Store in Designated Waste Area collect_liquid->store_liquid store_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance for the disposal of this compound. It is imperative that all laboratory personnel consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Guidance for Handling Bz-Lys-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Nα-Benzoyl-L-lysine methyl ester (Bz-Lys-OMe) is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye Protection Safety glasses with side shields.Chemical splash goggles or a face shield worn over safety glasses.
Hand Protection Butyl rubber gloves.Double-gloving with butyl rubber gloves.
Body Protection Standard laboratory coat.Flame-resistant lab coat when working with flammable solvents.
Respiratory Protection Not generally required with adequate ventilation.An N95 respirator or higher if there is a risk of generating dust or aerosols.
Footwear Closed-toe shoes.Chemical-resistant boots for spill response.

Note on Hand Protection: While nitrile gloves are common in laboratory settings, they are not recommended for handling esters like this compound due to their poor chemical resistance to this class of compounds[1][2][3]. Butyl rubber gloves offer superior protection against esters and are the preferred choice for handling this compound[4][5].

Experimental Workflow for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal. The following diagram outlines the key steps in the experimental workflow.

Experimental Workflow for Handling this compound A 1. Preparation & Review B 2. Engineering Controls A->B C 3. Donning PPE B->C D 4. Weighing & Preparation C->D E 5. Experimental Use D->E F 6. Decontamination E->F G 7. Doffing PPE F->G H 8. Waste Disposal G->H

Experimental Workflow Diagram

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. Based on available safety data for similar compounds, this compound is not classified as a hazardous waste. However, it is crucial to consult local regulations and your institution's specific waste disposal protocols.

Disposal of Unused this compound:

  • Collect the solid chemical waste in a clearly labeled, sealed, and appropriate container.

  • Arrange for disposal through a licensed chemical waste contractor.

  • Do not dispose of solid this compound in the regular trash or down the drain.

Disposal of Contaminated Labware and PPE:

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) should be placed in a designated sharps container.

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The cleaned glassware can then be disposed of in a broken glass box.

  • Consumables: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container for solids.

The following table summarizes the disposal procedures.

Waste TypeDisposal Procedure
Unused this compound Collect in a labeled, sealed container for disposal by a licensed chemical waste contractor.
Contaminated Labware Rinse with a suitable solvent, collect the rinsate as chemical waste, and dispose of the cleaned labware appropriately.
Contaminated PPE Bag and dispose of as solid hazardous waste.
Spills Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.